sodium;diethyl phosphate
Description
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Properties
IUPAC Name |
sodium;diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Technical Cornerstone of Phosphate Prodrugs: A Guide to Sodium Diethyl Phosphate (CAS No. 2870-30-6)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, enhancing the bioavailability and targeted delivery of active pharmaceutical ingredients (APIs) remains a pivotal challenge. The phosphate prodrug strategy has emerged as a powerful tool to overcome limitations of poor aqueous solubility and membrane permeability. At the heart of many such innovations lies the diethyl phosphate moiety, a versatile functional group that can be readily introduced and bio-cleaved. This technical guide provides an in-depth exploration of sodium diethyl phosphate (CAS No. 2870-30-6), a key reagent and building block in this endeavor. We will delve into its fundamental properties, synthesis, analytical characterization, and its critical role in the design of next-generation therapeutics.
Core Identity and Physicochemical Properties
Sodium diethyl phosphate is an organophosphate compound that serves as a stable, water-soluble source of the diethyl phosphate group.[1] Its proper identification is crucial for regulatory and experimental consistency.
CAS Number: 2870-30-6[2]
Multiple chemical suppliers and regulatory bodies confirm this as the correct CAS number for sodium diethyl phosphate.[3][4][5] An alternative CAS number, 17323-83-0, has been identified in some databases but appears to correspond to disodium ethyl phosphate, a distinct chemical entity.
Molecular Formula: C₄H₁₀NaO₄P[4]
Molecular Weight: 176.08 g/mol [4]
Synonyms: Diethyl Phosphate Sodium Salt, Sodium Diethylphosphate, Ethyl Sodium Phosphate, Phosphoric acid, diethyl ester, sodium salt[1][4]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 200.3 °C at 760 mmHg | [3][6] |
| Flash Point | 74.9 °C | [3][6] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis and Purification: A Pathway to High-Purity Material
The reliable synthesis of sodium diethyl phosphate is fundamental to its application in research and pharmaceutical development. A common and efficient laboratory-scale synthesis involves a two-step process starting from the readily available diethyl chlorophosphate.
Experimental Protocol: Synthesis of Sodium Diethyl Phosphate
Step 1: Hydrolysis of Diethyl Chlorophosphate to Diethyl Phosphate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add diethyl chlorophosphate (1.0 eq). The reaction should be conducted in an ice bath to manage the exothermic nature of the hydrolysis.
-
Hydrolysis: Slowly add distilled water (1.1 eq) dropwise to the stirred diethyl chlorophosphate. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. The reaction can be monitored by ³¹P NMR for the disappearance of the starting material signal.
-
Work-up: The resulting diethyl phosphate is a colorless oil and can be used in the next step without further purification if the starting material is of high purity.
Step 2: Neutralization to Form Sodium Diethyl Phosphate
-
Dissolution: Dissolve the crude diethyl phosphate from Step 1 in a suitable solvent such as ethanol.
-
Neutralization: Prepare a solution of sodium hydroxide (1.0 eq) in ethanol. Add the sodium hydroxide solution dropwise to the stirred solution of diethyl phosphate.
-
Precipitation and Isolation: The sodium diethyl phosphate will precipitate out of the solution. The solid can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified sodium diethyl phosphate under vacuum to obtain a white to off-white solid.
Causality in Synthesis: The choice of diethyl chlorophosphate as a starting material is due to its commercial availability and high reactivity.[7] The controlled hydrolysis is critical to prevent the formation of monoethyl phosphate and phosphoric acid as byproducts. The subsequent neutralization with a strong base like sodium hydroxide in a non-aqueous solvent like ethanol allows for the selective precipitation of the desired sodium salt, facilitating its isolation and purification.
Logical Flow of Synthesis
Caption: Bioactivation of a diethyl phosphate prodrug.
While the phosphate prodrug approach is well-established, with numerous approved drugs utilizing phosphate promoieties, a specific example of a marketed drug containing a diethyl phosphate group is not readily identifiable in publicly available databases. [8][9]However, the principles remain the same, and the diethyl ester offers a balance of stability and susceptibility to enzymatic cleavage that can be fine-tuned for specific pharmacokinetic profiles. One notable example in the broader context of organophosphates in medicine is Foscarnet sodium, an antiviral medication that is a pyrophosphate analog, highlighting the therapeutic potential of phosphate-containing structures. [10][11]
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is paramount to ensure the quality and purity of sodium diethyl phosphate for its use in research and pharmaceutical applications. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for the characterization of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. [12][13]It provides unambiguous information about the chemical environment of the phosphorus atom, making it ideal for identity confirmation and purity assessment.
Experimental Protocol: Quantitative ³¹P NMR (qNMR) of Sodium Diethyl Phosphate
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of sodium diethyl phosphate into a vial.
-
Accurately weigh a suitable internal standard (e.g., triphenyl phosphate) into the same vial. The choice of internal standard should have a signal that does not overlap with the analyte.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). [14] * Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. [12] * Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of the phosphorus nuclei.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to sodium diethyl phosphate and the internal standard.
-
Calculate the purity of the sodium diethyl phosphate using the following equation:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Self-Validation: The use of a certified internal standard provides a self-validating system for quantification. The clear separation of signals in the ³¹P NMR spectrum allows for unambiguous integration and a reliable purity assessment. [3]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for the assessment of purity and the detection of any non-phosphorus-containing impurities. [15][16] Illustrative HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.01 M Sodium dihydrogen phosphate in water. [17]* Mobile Phase B: Acetonitrile. [17]* Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (if the impurities have a chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.
-
Column Temperature: 25 °C. [17]
Causality in Method Development: A C18 column is chosen for its versatility in separating compounds with a range of polarities. A phosphate buffer is used to maintain a consistent pH and improve peak shape. Gradient elution is employed to ensure the separation of impurities with different retention times. [18]
Safety, Handling, and Storage
Proper handling and storage of sodium diethyl phosphate are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes. [19]* Storage: Store in a tightly closed container in a cool, dry place. [20]Protect from moisture.
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [19]* Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific, comprehensive safety data sheet (SDS) for sodium diethyl phosphate (CAS 2870-30-6) should always be consulted, information from related compounds suggests that it should be handled with care. [14][21]
Conclusion
Sodium diethyl phosphate is a cornerstone reagent for the implementation of the phosphate prodrug strategy in modern drug development. Its well-defined chemical properties, accessible synthesis, and clear analytical characterization pathways make it a reliable tool for researchers and scientists. A thorough understanding of its handling and application is crucial for leveraging its full potential in creating more effective and bioavailable therapeutics. This guide provides a comprehensive technical overview to support its informed and safe use in the pursuit of innovative pharmaceutical solutions.
References
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CNLITE. (n.d.). Sodium Diethyl Dithiophosphate, Flotation Reagent. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Sodium diethyl phosphate. Retrieved from [Link]
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MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. Retrieved from [Link]
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MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
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ch.cam.ac.uk. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]
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SciELO. (2016). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H2O2 PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Retrieved from [Link]
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PubChem. (n.d.). Foscarnet Sodium. Retrieved from [Link]
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PubChem. (n.d.). Foscarnet. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
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Drugs.com. (2025). Foscarnet: Package Insert / Prescribing Information. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
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Frontiers. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]
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National Institutes of Health. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Retrieved from [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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National Institutes of Health. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Retrieved from [Link]
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norampac.com. (2019). SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Diethyl Chlorophosphate. Retrieved from [Link]
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Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
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ijrti.org. (2019). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. Retrieved from [Link]
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LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
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rjpn.co.in. (2015). SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Sodium Diethyl Phosphate
This guide provides a comprehensive overview of the chemical properties of sodium diethyl phosphate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's synthesis, reactivity, and analytical characterization, offering field-proven insights and practical methodologies.
Introduction: The Significance of Sodium Diethyl Phosphate
Sodium diethyl phosphate (CAS No. 2870-30-6) is an organophosphorus compound of significant interest in various scientific domains, including as a versatile reagent in chemical applications and its relevance in the study of drug metabolism.[1][2] Its amphiphilic nature, stemming from the presence of both a polar phosphate group and nonpolar ethyl groups, allows it to function as a surfactant and emulsifying agent.[1] This property makes it valuable in pharmaceutical formulations.[1] Furthermore, understanding the chemical behavior of sodium diethyl phosphate and its conjugate acid, diethyl phosphate, is crucial as they are metabolites of certain organophosphorus pesticides.[2][3]
This guide will explore the fundamental chemical properties of sodium diethyl phosphate, providing a robust resource for its application and study.
Physicochemical Properties
Sodium diethyl phosphate is typically a white to off-white solid or a colorless to pale yellow liquid, depending on its purity and form.[1] It is soluble in water and organic solvents.[1]
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₁₀NaO₄P | [4][5][6] |
| Molecular Weight | 176.08 g/mol | [1][5][6][7] |
| Appearance | White to off-white solid; Colorless to pale yellow liquid | [1][3] |
| Solubility | Soluble in water and organic solvents | [1] |
| pKa (of Diethyl Phosphate) | ~1.42 - 1.95 | [3][8] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3][9] |
Synthesis and Purification
The synthesis of diethyl phosphate, the parent acid of sodium diethyl phosphate, can be achieved through several routes. One common method involves the reaction of phosphorus oxychloride with ethanol in the presence of a base like pyridine or triethylamine to act as an HCl acceptor.[10] The resulting dialkyl chlorophosphate can then be hydrolyzed to yield diethyl phosphate.
Another reported method involves the reaction of diethyl phosphite with potassium permanganate.[3]
Illustrative Synthesis Pathway
Caption: A simplified reaction scheme for the synthesis of diethyl phosphate.
Experimental Protocol: Synthesis of Diethyl Phosphate
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve phosphorus oxychloride in a suitable anhydrous solvent (e.g., hexane or petroleum ether).[10]
-
Addition of Ethanol: Cool the flask in an ice bath. Slowly add a solution of two equivalents of ethanol and pyridine (as an HCl acceptor) from the dropping funnel while stirring. Maintain the temperature below 5°C.[10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl chlorophosphate.
-
Hydrolysis: Carefully hydrolyze the diethyl chlorophosphate by adding it to water.
-
Isolation: Extract the diethyl phosphate into a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the final product.
To obtain sodium diethyl phosphate, the resulting diethyl phosphate can be neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.
Reactivity and Stability
Hydrolysis
The phosphate ester bonds in diethyl phosphate are susceptible to hydrolysis, particularly under alkaline conditions. The hydrolysis of p-nitrophenyl diethyl phosphate in the presence of sodium hydroxide has been shown to follow second-order kinetics.[11] This reaction proceeds via nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O bond and the formation of diethyl phosphate and p-nitrophenoxide ions.[11] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.[11][12]
Reactivity with Electrophiles
The oxygen atoms of the phosphate group are nucleophilic and can react with various electrophiles.
Analytical Characterization
A combination of spectroscopic techniques is employed to characterize sodium diethyl phosphate and its free acid form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is a highly informative technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For diethyl alkyl phosphonates, the ³¹P NMR chemical shifts are typically observed in the range of +24 to +33 ppm relative to 85% H₃PO₄.[13] The specific chemical shift can provide insights into the structure of the molecule.[14]
-
¹H NMR: The proton NMR spectrum of diethyl phosphate would show characteristic signals for the ethyl groups, specifically a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other and potentially to the phosphorus nucleus.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in sodium diethyl phosphate. Key vibrational bands include:
-
P=O stretching: A strong absorption band is typically observed in the region of 1225-1288 cm⁻¹.[15]
-
P-O-C stretching: These vibrations give rise to bands in the fingerprint region, often around 1030-1080 cm⁻¹.[15]
-
C-H stretching and bending: These are observed in their characteristic regions of the spectrum.
The binding of a sodium cation can influence the vibrational frequencies of the phosphate group.[15][16]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for analyzing organophosphate salts like sodium diethyl phosphate.[15][16] The mass spectrum would show a peak corresponding to the diethyl phosphate anion.
Experimental Protocol: Acquiring a ³¹P NMR Spectrum
-
Sample Preparation: Dissolve approximately 10-50 mg of sodium diethyl phosphate in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a 5 mm NMR tube.[13]
-
Spectrometer Setup:
-
Acquisition Parameters:
-
Calibrate a 90° pulse for the ³¹P nucleus.[13]
-
Set an acquisition time of 1-2 seconds.[13]
-
Use a relaxation delay of 5 times the longest T₁ for quantitative analysis, or 1-5 seconds for qualitative spectra.[13]
-
Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.[13]
-
-
Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.[13]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling sodium diethyl phosphate and its parent acid. Diethyl phosphate is considered harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[17][18]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][19]
-
Handling: Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[17]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[4][17]
Applications in Drug Development and Research
Sodium diethyl phosphate and related structures are relevant in the field of drug development. Phosphorus-containing compounds are an important class of therapeutic agents.[20] The phosphate group can be incorporated into drug molecules to improve their solubility and pharmacokinetic properties. Additionally, as a metabolite of some organophosphorus compounds, studying the properties of diethyl phosphate is important for understanding their toxicology and environmental impact.[2][3] It has also been used as a phosphitylating agent in cosmetic compositions.[7][21]
Conclusion
Sodium diethyl phosphate is a versatile organophosphorus compound with well-defined chemical properties. A thorough understanding of its synthesis, reactivity, and analytical characteristics is essential for its effective and safe use in research and development. This guide provides a foundational understanding for scientists and professionals working with this compound, emphasizing the importance of rigorous experimental design and adherence to safety protocols.
References
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Glish, G. L., & McLuckey, S. A. (2011). Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry, 22(5), 891–901. [Link]
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Ford, W. T., & Glesmann, M. C. (2002). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir, 18(18), 6845–6850. [Link]
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Glish, G. L., & McLuckey, S. A. (2011). Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry, 22(5), 891–901. [Link]
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PubChem. Phosphoric acid, diethyl ester, sodium salt (1:1). [Link]
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Keglevich, G., & Szekrényi, A. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6533. [Link]
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An In-depth Technical Guide to Sodium Diethyl Phosphate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of sodium diethyl phosphate, a molecule of interest in various scientific domains, including drug development. From its fundamental chemical structure to its synthesis, analytical characterization, and potential applications, this document is intended to be a valuable resource for researchers and scientists.
Introduction: Understanding the Core Structure
Sodium diethyl phosphate, with the CAS number 2870-30-6, is the sodium salt of diethyl phosphate.[1][2][3] It is an organophosphate compound characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups, and an oxygen atom bearing a negative charge, which is ionically bonded to a sodium ion.
Molecular Structure and Properties
| Property | Value | Source |
| Chemical Formula | C4H10NaO4P | [1][2] |
| Molecular Weight | 176.08 g/mol | [2] |
| IUPAC Name | sodium diethyl phosphate | |
| CAS Number | 2870-30-6 | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [5] |
dot graph "Sodium_Diethyl_Phosphate_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Atom nodes P [label="P", pos="0,0!", fontsize=14, fontcolor="#202124"]; O1 [label="O", pos="0,1.5!", fontsize=14, fontcolor="#EA4335"]; O2 [label="O⁻", pos="0,-1.5!", fontsize=14, fontcolor="#EA4335"]; Na [label="Na⁺", pos="0,-2.5!", fontsize=14, fontcolor="#4285F4"]; O3 [label="O", pos="-1.5,0!", fontsize=14, fontcolor="#EA4335"]; C1 [label="CH₂", pos="-2.5,0.5!", fontsize=12, fontcolor="#202124"]; C2 [label="CH₃", pos="-3.5,0!", fontsize=12, fontcolor="#202124"]; O4 [label="O", pos="1.5,0!", fontsize=14, fontcolor="#EA4335"]; C3 [label="CH₂", pos="2.5,0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="CH₃", pos="3.5,0!", fontsize=12, fontcolor="#202124"];
// Bond edges edge [color="#202124"]; P -- O1 [len=1.0, style=double]; P -- O2 [len=1.0]; P -- O3 [len=1.0]; P -- O4 [len=1.0]; O3 -- C1 [len=1.0]; C1 -- C2 [len=1.0]; O4 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; } caption: "2D structure of Sodium Diethyl Phosphate."
Synthesis and Manufacturing
The synthesis of sodium diethyl phosphate is typically achieved through a two-step process: the formation of its parent acid, diethyl phosphate, followed by a neutralization reaction.
Synthesis of Diethyl Phosphate
A common laboratory-scale synthesis of diethyl phosphate involves the reaction of phosphorus oxychloride with ethanol in the presence of a base like pyridine or triethylamine to act as an HCl acceptor.[6]
Experimental Protocol: Synthesis of Diethyl Phosphate
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus oxychloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Addition of Ethanol: Cool the flask in an ice bath. A solution of two equivalents of ethanol and a slight excess of pyridine or triethylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of diethyl chlorophosphate.
-
Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of water to hydrolyze the diethyl chlorophosphate to diethyl phosphate.
-
Workup: The resulting mixture is washed with dilute acid to remove the base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl phosphate.
-
Purification: The crude product can be purified by vacuum distillation.
Neutralization to Sodium Diethyl Phosphate
The final step is the neutralization of diethyl phosphate with a sodium base, such as sodium hydroxide or sodium ethoxide, to yield sodium diethyl phosphate.[7]
Experimental Protocol: Neutralization
-
Dissolution: Dissolve the purified diethyl phosphate in a suitable solvent, such as ethanol.
-
Titration: Slowly add a stoichiometric amount of a standardized solution of sodium hydroxide in ethanol with constant stirring. The pH of the reaction mixture should be monitored.
-
Isolation: The reaction is complete when a neutral pH is reached. The resulting sodium diethyl phosphate may precipitate out of the solution, or the solvent can be removed under reduced pressure to yield the solid product.
-
Drying: The isolated sodium diethyl phosphate should be dried under vacuum to remove any residual solvent.
Applications in Drug Development
While sodium diethyl phosphate is not widely documented as a key component in many current FDA-approved drug formulations, its chemical properties suggest potential utility in two primary areas of drug development: as a prodrug moiety and as a pharmaceutical excipient.
Potential as a Prodrug Moiety
The phosphate group is a well-established promoiety in drug design.[6][8] The introduction of a phosphate ester to a parent drug molecule can significantly increase its aqueous solubility, which is often a limiting factor in drug bioavailability.[6] Once administered, these phosphate prodrugs can be cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug in vivo.
While specific examples of diethyl phosphate as a promoiety are not prevalent in marketed drugs, the principle remains a key strategy in drug development. The ethyl groups in diethyl phosphate would confer a degree of lipophilicity compared to a simple phosphate group, potentially influencing membrane permeability and the rate of enzymatic cleavage.
Potential as a Pharmaceutical Excipient
Excipients are pharmacologically inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication.[9][10][11][12] They serve various purposes, including acting as buffering agents, stabilizers, and solubility enhancers.[8][10][12] Various forms of sodium phosphate are common excipients in pharmaceutical formulations.[8][9]
Given its properties as a sodium salt of a phosphate ester, sodium diethyl phosphate could potentially function as:
-
A Buffering Agent: To maintain the pH of a formulation, which is crucial for the stability and solubility of many APIs.[8]
-
A Solubilizing Agent: To enhance the solubility of poorly water-soluble drugs.
-
A Stabilizer: To protect the API from degradation.
It is important to note that while the functional properties of sodium diethyl phosphate suggest these applications, its use as an excipient in currently marketed drugs is not extensively documented in publicly available databases.
Analytical Methods for Characterization and Quantification
A robust analytical workflow is essential for the characterization and quality control of sodium diethyl phosphate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR can be used to confirm the presence of the ethyl groups in the molecule. The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other.
³¹P NMR: Phosphorus-31 NMR is a highly specific and powerful technique for the characterization of organophosphorus compounds.[13][14][15][16] It provides information about the chemical environment of the phosphorus atom. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[13][14][15][16]
Experimental Protocol: Quantitative ³¹P NMR
-
Sample Preparation: Accurately weigh a known amount of sodium diethyl phosphate and dissolve it in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard, such as triphenyl phosphate or a certified reference material.
-
Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe tuned to the ³¹P frequency.
-
Acquisition Parameters:
-
Use a calibrated 90° pulse.
-
Employ inverse-gated decoupling to suppress NOE.
-
Set a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate quantification.
-
-
Data Processing and Analysis: Process the acquired FID with an appropriate window function and perform baseline correction. Integrate the signals corresponding to sodium diethyl phosphate and the internal standard. The concentration of sodium diethyl phosphate can be calculated based on the integral values and the known concentration of the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of sodium diethyl phosphate. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, alternative detection methods or derivatization are often necessary.
Methodology: Ion-Pair Reversed-Phase HPLC with Indirect UV Detection
This method is suitable for the analysis of non-UV-absorbing anions like diethyl phosphate.
-
Principle: The mobile phase contains a UV-absorbing ion-pairing agent with the same charge as the analyte. The analyte displaces the ion-pairing agent from the stationary phase, leading to a decrease in UV absorbance as the analyte elutes, which is detected as a negative peak.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: An aqueous buffer containing a UV-absorbing ion-pairing agent (e.g., a quaternary ammonium salt with a chromophore) and an organic modifier like acetonitrile. The pH of the mobile phase is critical for achieving optimal separation.
-
Detection: UV detector set to a wavelength where the ion-pairing agent has strong absorbance.
Alternative Detection Method: Evaporative Light Scattering Detector (ELSD)
ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds like sodium diethyl phosphate.[17] The eluent from the HPLC column is nebulized, the solvent is evaporated, and the remaining solid particles of the analyte scatter a light beam, which is detected.
Safety and Toxicology
The safety profile of sodium diethyl phosphate is primarily informed by the toxicology of its parent compound, diethyl phosphate. Diethyl phosphate is a metabolite of several organophosphate pesticides and has been studied for its potential health effects.[5][18][19][20]
Key Toxicological Considerations:
-
Endocrine Disruption: Studies have suggested that diethyl phosphate may have endocrine-disrupting effects, potentially interfering with thyroid hormone regulation.[7][20]
-
Neurotoxicity: As a metabolite of organophosphate pesticides, which are known neurotoxins, the potential for neurotoxic effects is a consideration, particularly at high exposure levels.[18][19]
-
Irritation: Safety data for diethyl phosphate indicates that it can be an irritant to the skin and eyes and may cause respiratory irritation.[21][22][23]
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling sodium diethyl phosphate.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Spill Response: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it in accordance with local regulations.
Conclusion
Sodium diethyl phosphate is an organophosphate compound with a well-defined structure and clear synthetic pathways. While its direct application in marketed pharmaceutical products is not widely documented, its chemical properties make it a compound of interest for potential use as a prodrug moiety to enhance drug solubility and as a pharmaceutical excipient for various formulation purposes. A thorough understanding of its synthesis, analytical characterization, and toxicological profile, as outlined in this guide, is crucial for any researcher or drug development professional considering its use. Further research into its specific applications and the development of validated, monograph-compliant analytical methods will be essential for its potential future role in the pharmaceutical industry.
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Pharmaoffer. Excipients for Parenterals. [Link].
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Royal Society of Chemistry. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. [Link].
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Avanti Polar Lipids. Quantitative 31P-NMR Analysis of Phospholipid Mixtures. [Link].
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Pharmaceutical Technology. Excipients for Formulation Success. [Link].
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- Apte, S. P. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology, 27(3), 54-66.
- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences & Research, 7(5), 229-234.
- Mohan Bhatale, et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.
- Katakam, P., & Sireesha, K. R. (2012). HPLC-UV method for simultaneous determination of sparfloxacin and dexamethasone sodium phosphate in eye drops. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 275-279.
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ResearchGate. (PDF) Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. [Link].
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An In-depth Technical Guide to Sodium Diethyl Phosphate and Its Synonyms
This guide provides a comprehensive technical overview of sodium diethyl phosphate, a compound of interest to researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its chemical identity, properties, applications, and safe handling, with a focus on the causal relationships that drive its utility in various scientific contexts.
Nomenclature and Chemical Identity
Clarity in communication is paramount in scientific endeavors. Sodium diethyl phosphate is known by several names, which can sometimes lead to confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.
A crucial point of clarification is the distinction between sodium diethyl phosphate and its related compound, diethyl phosphite. While diethyl phosphate is a salt of diethyl phosphoric acid, diethyl phosphite is the predominant tautomer of diethyl phosphonate and is characterized by a reactive P-H bond. In the context of organic synthesis, the term "diethyl phosphate" is sometimes used colloquially when referring to reactions that proceed through diethyl phosphite.[1]
Table 1: Synonyms and Identifiers for Sodium Diethyl Phosphate
| Identifier Type | Value | Source |
| IUPAC Name | sodium diethyl phosphate | [2][3] |
| CAS Number | 2870-30-6 | [2][4] |
| Alternative CAS | 17323-83-0 | |
| Molecular Formula | C₄H₁₀NaO₄P | [5][2][4][6] |
| Synonyms | Diethyl phosphate sodium salt | [2][7][8][9][10] |
| Phosphoric acid, diethyl ester, sodium salt | [2][3][7][6][10] | |
| Ethyl sodium phosphate | [2][4][7][6][10] | |
| Diethyl sodium phosphate | [2][10] | |
| Sodium;diethyl phosphate | [2] | |
| InChI Key | GUCVHDYRKMSBOJ-UHFFFAOYSA-M | [2][4] |
| Canonical SMILES | CCOP(=O)([O-])OCC.[Na+] | [2][4][6][10] |
It is important to note that some databases may list information for the parent acid, diethyl phosphate (CAS 598-02-7), which is a colorless oil.[11] The sodium salt, which is the focus of this guide, is typically a white to off-white solid.[10]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is fundamental to its application in research and development.
Table 2: Physicochemical Properties of Sodium Diethyl Phosphate
| Property | Value | Source |
| Molecular Weight | 176.08 g/mol | [4][7][6][10] |
| Appearance | White to Off-White Solid | [10] |
| Boiling Point | 200.3°C at 760 mmHg | [4][6] |
| Solubility | Soluble in water.[11] |
Applications in Research and Development
Sodium diethyl phosphate and its parent acid are utilized in several areas of scientific research, from organic synthesis to studies on environmental and biological systems.
Organic Synthesis
While diethyl phosphite is the more common reagent in C-P bond formation, sodium diethyl phosphate can be a precursor or a byproduct in such reactions. For instance, in the Wadsworth-Emmons reaction, a modification of the Horner-Wittig reaction, sodium diethyl phosphate is formed as a water-soluble byproduct that simplifies product purification.[12] This reaction is a cornerstone for the synthesis of α,β-unsaturated esters.
Experimental Workflow: Wadsworth-Emmons Reaction
This workflow illustrates the role of a phosphonate, which upon reaction, generates sodium diethyl phosphate as a byproduct.
Caption: The Wadsworth-Emmons reaction, a key method for alkene synthesis.
Biological and Environmental Studies
Diethyl phosphate (DEP), the parent acid of the sodium salt, is a significant metabolite of organophosphorus (OP) pesticides.[11][13][14] Its presence in urine is a biomarker for exposure to these pesticides.[11][13][15] Research in this area is crucial for understanding the toxicological effects of OP pesticides. Studies have shown that chronic exposure to DEP may lead to thyroid-related hormone disorders.[13][16][17]
Synthesis and Manufacturing
The synthesis of sodium diethyl phosphate can be achieved through various methods. One common laboratory-scale synthesis involves the reaction of diethyl chlorophosphate with a suitable sodium source. A patent describes a production method involving the reaction of phosphorus trichloride and ethanol, followed by treatment with sodium hydroxide.[18]
Protocol: Synthesis of Sodium O-ethyl Phosphate (Adapted from Patent CN102268033A)
-
Reaction of Phosphorus Trichloride and Ethanol: Phosphorus trichloride and ethanol are reacted under vacuum at 15°C.[18]
-
Deacidification: The generated hydrogen chloride and ethyl chloride are removed under high vacuum at 70-85°C to yield diethyl phosphite.[18]
-
Saponification: The diethyl phosphite is cooled to 10°C, and a sodium hydroxide solution is added dropwise, maintaining the temperature between 60-70°C.[18] The mixture is then held at 70°C for two hours.[18]
-
Neutralization and Completion: The reaction is monitored until a pH of 7.5 is reached, indicating the completion of the reaction.[18]
-
Purification: The final solution is subjected to vacuum distillation to recover ethanol.[18]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling sodium diethyl phosphate. The safety data sheets for the parent compound, diethyl phosphate, indicate that it can cause severe skin burns and eye damage.[9][10][11][19]
Table 3: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement | Source |
| H314: Causes severe skin burns and eye damage.[8][11][19] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10][19] | [8][10][11][19] |
| H302: Harmful if swallowed.[8][11][19] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11][19] | [8][10][11][19] |
| H332: Harmful if inhaled.[8] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10][11] | [10][11] |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] | [10] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10][11] | [8][10][11] |
Personal Protective Equipment (PPE) Flowchart
Caption: Recommended Personal Protective Equipment for handling sodium diethyl phosphate.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of sodium diethyl phosphate.
Infrared (IR) Spectroscopy
The gas-phase IRMPD spectrum of the [DEP + Na]⁺ complex shows four major bands at 915, 970, 1045, and 1240 cm⁻¹.[5] The band at 1045 cm⁻¹ is the most intense.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds. The ³¹P NMR spectrum of sodium diethyl phosphate is available in public databases.[3] For related diethyl alkyl phosphonates, the ³¹P chemical shifts are typically in the range of δ 24-33 ppm, referenced to 85% H₃PO₄.[20]
Mass Spectrometry
Mass spectrometry is used for the determination of the molecular weight and fragmentation pattern of sodium diethyl phosphate. It has been studied using electrospray ionization (ESI) coupled with a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS).[5][2]
Conclusion
Sodium diethyl phosphate is a compound with a well-defined chemical identity and a range of applications, particularly as a byproduct in important organic reactions and as a biomarker in toxicological studies. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. This guide has provided a comprehensive overview to support the work of scientists and professionals in the field.
References
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- Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry.
- CAS 2870-30-6 Sodium diethyl phosph
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An In-depth Technical Guide to the Synthesis of Sodium Diethyl Phosphate
Introduction: The Significance of Sodium Diethyl Phosphate
Sodium diethyl phosphate [(C₂H₅O)₂PO₂Na] is an organophosphate compound of significant interest within chemical research and pharmaceutical development. As a key intermediate and building block, it serves as a precursor for the synthesis of a wide array of more complex organophosphorus molecules, including active pharmaceutical ingredients (APIs), pesticides, and flame retardants.[1][2] Its utility stems from the reactive nature of the phosphate group, which allows for further functionalization. This guide provides a comprehensive overview of the core synthesis pathways for sodium diethyl phosphate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and developers in the field.
Core Synthesis Strategy: A Two-Stage Approach
The most prevalent and industrially viable synthesis of sodium diethyl phosphate is a two-stage process. The first stage involves the formation of the precursor, diethyl phosphite, followed by a neutralization reaction with a sodium base to yield the final salt. This approach offers a reliable and scalable route to the target molecule.
Caption: Reaction of Phosphorus Trichloride with Ethanol.
Detailed Experimental Protocol: Diethyl Phosphite Synthesis
This protocol is adapted from established industrial methodologies and requires strict adherence to safety procedures. [3]
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a vacuum-connected condenser (for removal of HCl gas) is required. Ensure the entire system is dry and purged with an inert gas like nitrogen.
-
Charging Reactants: Charge the reactor with anhydrous ethanol (3 moles equivalent). Begin vigorous stirring and cool the reactor jacket to maintain an internal temperature of approximately 10-15°C.
-
Addition of PCl₃: Slowly add phosphorus trichloride (1 mole equivalent) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 20°C throughout the addition.
-
Deacidification: Once the addition is complete, gradually heat the mixture to 70-85°C. Apply a vacuum to facilitate the removal of the gaseous byproducts, hydrogen chloride and ethyl chloride. This step drives the reaction to completion. [3]5. Monitoring: The reaction can be monitored by taking aliquots and analyzing for acidity or by using ³¹P NMR spectroscopy to observe the disappearance of the PCl₃ signal and the appearance of the diethyl phosphite peak.
-
Completion: The reaction is considered complete when the acidity of the reactant mixture is below 5%. [3]The resulting crude diethyl phosphite is a colorless liquid.
| Parameter | Value | Rationale |
| Reactant Ratio | 1:3 (PCl₃:EtOH) | Stoichiometric ratio for complete reaction. [4] |
| Addition Temp. | 10-15°C | Controls the initial exothermic reaction. |
| Reaction Temp. | 70-85°C | Facilitates deacidification and product formation. [3] |
| Pressure | Vacuum | Removes gaseous byproducts (HCl, C₂H₅Cl) to drive equilibrium. [3] |
Part 2: Conversion to Sodium Diethyl Phosphate
This stage is a straightforward acid-base neutralization. The diethyl phosphite precursor, which is acidic, is treated with a stoichiometric amount of a sodium base, typically sodium hydroxide.
Chemical Mechanism
The hydrogen atom bonded to the phosphorus in diethyl phosphite is acidic and readily reacts with a strong base. The hydroxide ion abstracts the proton, forming water and the sodium diethyl phosphate salt.
(C₂H₅O)₂P(O)H + NaOH → (C₂H₅O)₂P(O)⁻Na⁺ + H₂O
Caption: Formation of the sodium salt via neutralization.
Detailed Experimental Protocol: Salt Formation
This protocol is based on the procedure outlined in patent literature. [3]
-
Preparation: Cool the crude diethyl phosphite from Part 1 to approximately 10°C in the reactor. Prepare a concentrated aqueous solution of sodium hydroxide.
-
Neutralization: Add the sodium hydroxide solution dropwise to the stirred diethyl phosphite. The neutralization is exothermic; control the addition rate to maintain the temperature between 60-70°C.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The target endpoint is a pH of 7.5. [3]If the pH is too low, add more NaOH solution; if too high, back-titrate with a small amount of diethyl phosphite.
-
Digestion: Once the target pH is reached, maintain the temperature at 70°C and allow the mixture to stir for an additional 1-2 hours to ensure the reaction is complete.
-
Solvent Removal: The final product is in an aqueous ethanol solution. The ethanol and water can be removed under vacuum distillation to yield the crude sodium diethyl phosphate, which can be further purified. [3]
Alternative Synthesis Pathways
While the described pathway is common, other classical organophosphorus reactions can be adapted.
-
Michaelis-Arbuzov Reaction: This reaction typically forms a C-P bond by reacting a trialkyl phosphite with an alkyl halide. [5][6]While not a direct route to diethyl phosphate, it is fundamental in creating phosphonate derivatives.
-
Michaelis-Becker Reaction: This method involves deprotonating a dialkyl phosphite (like the one synthesized in Part 1) with a strong base to form a potent nucleophile, which then reacts with an electrophile like an alkyl halide. [7][8][9]This is highly useful for creating substituted phosphonates.
These methods are generally employed for creating phosphonates (with a C-P bond) rather than phosphates, but understanding them is crucial for any scientist working with organophosphorus chemistry.
Purification and Analytical Characterization
Ensuring the purity of the final product is critical for its intended application.
-
Purification: The primary method for purifying the intermediate diethyl phosphite is vacuum distillation, often using a Kugelrohr apparatus to minimize thermal decomposition. [10]The final sodium salt, being non-volatile, is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by washing the solid product to remove impurities.
-
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for determining the purity of the diethyl phosphite intermediate and for detecting any volatile impurities in the final product. [11] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are invaluable for confirming the structure of both the intermediate and the final sodium salt.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final non-volatile salt. [12]
-
Safety and Handling of Organophosphates
Organophosphorus compounds, including synthesis intermediates and the final products, must be handled with extreme caution. Many compounds in this class are toxic and can be absorbed through the skin or via inhalation. [13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. When there is a splash hazard, a full face shield is mandatory. [13][15]* Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of volatile reagents like PCl₃ or any aerosols generated.
-
Emergency Procedures: Be aware of the symptoms of organophosphate exposure, which include headaches, blurred vision, and excessive sweating. [16]In case of exposure, immediately wash the affected area thoroughly and seek medical attention. Never work alone when handling highly toxic materials. * Waste Disposal: All chemical waste must be disposed of according to institutional and federal guidelines for hazardous materials.
References
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Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018). PMC - NIH. [Link]
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Organophosphorus compounds. VI. The 'abnormal' Michaelis-Becker reaction. Diethyl 1-phenylepoxyethylphosphonate and diethyl 1-phenylvinylphosphate from diethyl phosphonate and phenacyl chloride. (1965). Australian Journal of Chemistry. [Link]
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Diethylphosphite. Wikipedia. [Link]
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Radical Arbuzov Reaction. (2021). CCS Chemistry. [Link]
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Arbuzov Reaction. Organic Chemistry Portal. [Link]
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Scheme1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. ResearchGate. [Link]
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Organophosphorus compounds. VI. The 'abnormal' Michaelis-Becker reaction. Diethyl 1-phenylepoxyethylphosphonate and diethyl 1-phenylvinylphosphate from diethyl phosphonate and phenacyl chloride. ConnectSci. [Link]
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Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. (2013). ACS Publications. [Link]
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Yields of the Michaelis-Becker-like nucleophilic addition of diethyl phosphite to ethyl N-acylimidates 1. ResearchGate. [Link]
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Diethyl phosphate - general description and application. Georganics. [Link]
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Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021). Journal of Pharmaceutical Research International. [Link]
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Organophosphate Exposure. University of Delaware. [Link]
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SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. [Link]
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Is there any methods to synthesize diethyl or dimethyl phosphate?. ResearchGate. [Link]
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Analytical methods - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]
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Safety Data Sheet. Gold Standard Diagnostics. [Link]
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Health concerns around organophosphate pesticides fact sheet. SafeWork NSW. [Link]
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STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. (2018). ResearchGate. [Link]
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Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. [Link]
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Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. [Link]
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Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024). Cleveland Clinic. [Link]
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Nerve agent. Wikipedia. [Link]
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diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]
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discovery of sodium diethyl phosphate
An In-depth Technical Guide on the Discovery, Characterization, and Significance of Sodium Diethyl Phosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium diethyl phosphate (DEP), a dialkyl phosphate ester, represents a molecule of significant historical and contemporary importance. Initially synthesized during the foundational explorations of organophosphorus chemistry in the 19th century, its modern relevance is predominantly in the field of toxicology and environmental health. As a primary urinary metabolite of numerous organophosphate (OP) pesticides and nerve agents, DEP serves as a critical biomarker for assessing human exposure.[1][2][3] This guide provides a comprehensive technical overview, from its discovery and synthesis to its physicochemical properties, analytical methodologies, and pivotal role in toxicology and drug development as a metabolic indicator.
Historical Context: The Dawn of Organophosphorus Chemistry
The synthesis of sodium diethyl phosphate was not a singular, isolated discovery but rather a consequential step in the systematic 19th-century investigation into "phosphoric ethers." The groundwork was laid by chemists exploring the reactivity of phosphoric acid with alcohols, analogous to the well-established chemistry of sulfuric acid.
-
Jean Louis Lassaigne (1820): A French chemist, Lassaigne was among the first to react ethanol with phosphoric acid, identifying an acidic product he termed "phosphovinic acid," an early recognition of an ethyl phosphate ester.[4] His work demonstrated the feasibility of forming P-O-C bonds, a cornerstone of organophosphorus chemistry.[4]
-
Franz Anton Voegeli (1848): Working in the laboratory of Gustav Magnus, the Swiss chemist Voegeli is credited with the first synthesis of the neutral ester, triethyl phosphate, and by extension, the precursor diethyl phosphate.[4]
-
August Wilhelm von Hofmann (mid-1850s): The eminent German chemist August Wilhelm von Hofmann, known for his extensive work on amines, also systematically investigated organic phosphorus compounds.[5][6][7] His research helped to establish the structural relationships between these new phosphorus-based molecules and their nitrogen analogs (amines and ammonium bases), providing a robust theoretical framework for this emerging field.[6][7][8]
The initial synthesis of diethyl phosphate was driven by fundamental scientific inquiry into the esterification of inorganic acids, rather than a preconceived application. This foundational knowledge, however, would later become indispensable for understanding the metabolism of vastly more complex organophosphorus compounds developed in the 20th century.
Synthesis and Physicochemical Properties
The synthesis of diethyl phosphate is typically achieved through the reaction of a phosphorus source with ethanol. A common laboratory-scale approach involves the controlled reaction of phosphorus trichloride with ethanol.[9]
Figure 1: General Synthesis Pathway
Caption: Simplified workflow for the synthesis of sodium diethyl phosphate.
Sodium diethyl phosphate is a white solid, highly soluble in water, a key property influencing its biological transport and excretion.[10][11]
Core Physicochemical Data
The fundamental properties of sodium diethyl phosphate are summarized below. This data is critical for designing analytical methods, understanding its environmental fate, and modeling its biological interactions.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀NaO₄P | [10][12] |
| Molecular Weight | 176.08 g/mol | [10][12] |
| CAS Number | 2870-30-6 | [10][12][13] |
| Appearance | White Solid | [10] |
| Solubility | Soluble in water | [11] |
| Parent Acid pKa | ~1.39 | (Estimated) |
Analytical Methodologies: Identification and Quantification
The accurate quantification of diethyl phosphate, particularly in biological matrices like urine, is the cornerstone of its use as a biomarker. The choice of analytical technique is dictated by the need for high sensitivity and specificity to distinguish it from a complex background.
Experimental Protocol: Quantification in Urine via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application as it does not typically require the derivatization needed for gas chromatography.[14]
Objective: To quantify the concentration of diethyl phosphate (DEP) in a human urine sample.
Methodology:
-
Sample Preparation:
-
Thaw a 1 mL aliquot of urine at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet particulates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., Diethyl-d10-phosphate) of known concentration. The use of a stable isotope-labeled internal standard is critical as it co-elutes and has identical ionization properties, correcting for matrix effects and variations in sample preparation and injection.
-
Vortex for 10 seconds.
-
Dilute with 900 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in methanol.
-
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Ionization Mode: ESI, negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native DEP and its isotopically labeled internal standard, ensuring high specificity.
-
-
Quantification:
-
A calibration curve is generated using standards of known DEP concentration prepared in a similar matrix (matrix-matched calibration).
-
The concentration of DEP in the unknown sample is calculated from the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.
-
Biological Significance and Toxicological Application
The primary significance of sodium diethyl phosphate in modern science is its role as a non-specific metabolite of a large class of organophosphorus (OP) compounds.[1][15]
Metabolic Pathway
Most OP pesticides are O,O-dimethyl or O,O-diethyl substituted esters.[15] Upon ingestion and absorption, these parent compounds undergo extensive Phase I and Phase II metabolism, primarily mediated by cytochrome P450 enzymes and esterases in the liver.[15] This process cleaves the ester bonds, resulting in the formation of dialkyl phosphates (DAPs), which are then readily excreted in the urine.[3][15]
Figure 2: Metabolic Conversion of OPs to DEP
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A Theoretical Exploration of Sodium Diethyl Phosphate: A Keystone for Understanding Biomolecular Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Significance of a Simple Molecule
Sodium diethyl phosphate (NaDEP), with the chemical formula C4H10NaO4P, may appear to be a simple organophosphate salt. However, its true importance lies in its role as a fundamental model for understanding the behavior of the phosphodiester backbone of nucleic acids, such as DNA and RNA.[1] The structural and dynamic properties of this backbone are crucial for DNA's biological functions, including replication, transcription, and interaction with proteins.[2][3][4] Theoretical studies of NaDEP provide invaluable insights into the intricate interplay of conformational preferences, hydration, and ion interactions that govern the behavior of these vital biomolecules. This guide delves into the theoretical approaches used to study NaDEP, exploring its conformational landscape, hydration shell, and its direct relevance to the fields of drug development and molecular biology.
Theoretical Approaches: Deconstructing the Molecular Dance
The theoretical investigation of sodium diethyl phosphate relies on two primary computational chemistry techniques: Quantum Mechanics (QM) and Molecular Mechanics (MM), the latter often employed in Molecular Dynamics (MD) simulations.
Quantum Mechanics: The Electronic Foundation
Quantum mechanics, particularly Density Functional Theory (DFT), offers a highly accurate method for studying the electronic structure and energetics of molecules.[5] For NaDEP, DFT calculations are instrumental in:
-
Conformational Analysis: Determining the relative energies of different spatial arrangements (conformers) of the molecule. This allows for the identification of the most stable structures and the energy barriers between them.
-
Vibrational Analysis: Calculating the vibrational frequencies of the molecule, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical model.
-
Partial Charge Calculation: Determining the distribution of electron density across the molecule, which is crucial for accurately modeling its electrostatic interactions with its environment, including water molecules and the sodium counterion.
Molecular Dynamics: Simulating Nature's Choreography
While QM methods are powerful, they are computationally expensive and typically limited to single molecules or small clusters. Molecular Dynamics (MD) simulations, on the other hand, can model the behavior of molecules in a more realistic environment, such as in aqueous solution, over time.[6][7][8] MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of the positions of its atoms.[9][10][11] For NaDEP simulations, force fields like CHARMM, AMBER, and OPLS are commonly used.[10][11][12]
MD simulations of NaDEP in water can reveal:
-
Hydration Structure: The arrangement of water molecules around the phosphate group and the ethyl chains.
-
Ion Binding: The specific interactions and coordination of the sodium ion with the phosphate oxygens.[7]
-
Dynamic Behavior: The fluctuations and conformational changes of the NaDEP molecule over time.
The Conformational Landscape of Sodium Diethyl Phosphate
The flexibility of the phosphodiester linkage is a key determinant of the three-dimensional structure of DNA and RNA. Theoretical studies on NaDEP, as a model for this linkage, focus on the rotational freedom around the P-O and C-O bonds, which are defined by a set of dihedral angles.
Key Dihedral Angles
The conformation of the diethyl phosphate anion is primarily described by the following dihedral angles:
-
α (O5'-P-O3'-C3') and ζ (C4'-C3'-O3'-P): Rotations around the P-O ester bonds.
-
β (P-O5'-C5'-C4') and ε (C3'-O3'-P-O5'): Rotations around the C-O ester bonds.
-
γ (O5'-C5'-C4'-C3'): Rotation around the C5'-C4' bond in the sugar (represented by the ethyl groups in NaDEP).
The interplay of these rotations gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Quantum chemical calculations are essential for mapping this surface and identifying the most populated conformational states.
Hydration and Sodium Ion Interactions: A Dance with the Solvent
The phosphate group of NaDEP is negatively charged and thus interacts strongly with polar water molecules and the positively charged sodium counterion. Understanding these interactions is critical, as they significantly influence the conformation and dynamics of the molecule.
The Hydration Shell
MD simulations reveal that the phosphate group is surrounded by a well-structured hydration shell.[7][13] Water molecules form hydrogen bonds with the non-esterified oxygen atoms of the phosphate group. The number and geometry of these hydrogen bonds are crucial for stabilizing the overall structure.
The Role of the Sodium Counterion
The sodium ion can interact with the phosphate group in several ways:
-
Direct Contact Ion Pair: The Na+ ion is directly coordinated to one or both of the non-esterified oxygen atoms.[7]
-
Solvent-Shared Ion Pair: The Na+ ion and the phosphate group are separated by a single layer of water molecules.
-
Solvent-Separated Ion Pair: The Na+ ion and the phosphate group are separated by more than one layer of water molecules.
The equilibrium between these states is influenced by the concentration of the salt and the temperature of the system.[13] Theoretical studies can quantify the free energy of these different binding modes, providing a detailed picture of the ion's behavior.
Sodium Diethyl Phosphate as a DNA Backbone Analogue: From Simplicity to Complexity
The insights gained from theoretical studies of NaDEP can be extrapolated to understand the more complex behavior of the DNA backbone.[1][3][4] By parameterizing force fields based on high-level QM calculations on NaDEP, researchers can develop more accurate models for large-scale MD simulations of DNA.[9][12]
These improved models are crucial for:
-
Understanding DNA Polymorphism: Explaining why DNA can adopt various helical structures (e.g., A-form, B-form, Z-form).
-
Modeling DNA-Protein Interactions: Accurately simulating how proteins recognize and bind to specific DNA sequences.[2]
-
Drug Design: Developing new therapeutic agents that target the DNA backbone.
Methodologies and Protocols
Quantum Chemical Calculations for Conformational Analysis
A typical workflow for the conformational analysis of NaDEP using quantum chemistry involves the following steps:
-
Initial Structure Generation: Create a starting 3D structure of the diethyl phosphate anion.
-
Potential Energy Surface Scan: Systematically rotate the key dihedral angles (α, β, γ, δ, ε, ζ) and calculate the energy at each point using a computationally inexpensive method (e.g., DFT with a smaller basis set).
-
Identification of Minima: Locate the low-energy regions on the potential energy surface.
-
Geometry Optimization: Perform a full geometry optimization of the identified low-energy structures using a more accurate method (e.g., DFT with a larger basis set) to find the precise energy minima.
-
Frequency Calculation: Calculate the vibrational frequencies for each optimized conformer to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic properties.
Molecular Dynamics Simulation of Aqueous NaDEP
A standard protocol for an MD simulation of NaDEP in water is as follows:
-
System Setup:
-
Place a NaDEP molecule in the center of a simulation box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Add counterions if necessary to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Perform a longer simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run: Run the simulation for the desired length of time under the NVT or NPT ensemble, saving the coordinates of all atoms at regular intervals.
-
Analysis: Analyze the trajectory to calculate properties of interest, such as radial distribution functions, hydrogen bond lifetimes, and dihedral angle distributions.
Data Presentation
Table 1: Representative Dihedral Angles for Common DNA Backbone Conformations
| Conformation | α (° ) | β (° ) | γ (° ) | δ (° ) | ε (° ) | ζ (° ) |
| A-DNA | -60 | 180 | 55 | 85 | -155 | -70 |
| B-DNA | -60 | 180 | 55 | 145 | -155 | -90 |
| Z-DNA (GpC) | 60 | -115 | 55 | 145 | 80 | -100 |
| Z-DNA (CpG) | -100 | 180 | -65 | 85 | -100 | 60 |
Note: These are idealized values and can vary in actual structures.
Visualizations
Figure 1: A generalized workflow for theoretical studies of sodium diethyl phosphate, outlining the key steps in both Quantum Mechanics (QM) and Molecular Dynamics (MD) investigations.
Figure 2: A schematic representation of the interactions of sodium diethyl phosphate (NaDEP) with its environment, showing the coordination of the sodium ion and the hydrogen bonding of water molecules to the phosphate group.
Conclusion
Theoretical studies of sodium diethyl phosphate provide a powerful lens through which to view the fundamental principles governing the structure and dynamics of the DNA backbone. By combining the electronic accuracy of quantum mechanics with the statistical power of molecular dynamics, researchers can build a comprehensive, multi-scale understanding of this critical biomolecular component. The insights gleaned from these studies are not merely academic; they have profound implications for the rational design of new drugs and for unraveling the complex mechanisms of DNA function in living organisms. As computational power continues to grow, so too will the precision and predictive capability of these theoretical models, further solidifying the role of simple molecules like NaDEP as indispensable tools in the arsenal of molecular science.
References
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sodium diethyl phosphate quantum yield
An In-depth Technical Guide to the Photochemical Quantum Yield of Sodium Diethyl Phosphate
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development and environmental science, a precise understanding of a molecule's behavior under photolytic conditions is paramount. This guide moves beyond a superficial treatment of the topic to provide a deep, mechanistic, and practical exploration of the photochemical quantum yield of sodium diethyl phosphate. While this molecule is not recognized for significant fluorescence, its photochemical reactivity, particularly its degradation, is of substantial interest. This document, therefore, focuses on the principles and methodologies for determining the quantum yield of photodegradation, the dominant and most relevant photochemical event for this class of organophosphates.
We will dissect the "why" behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our discussion in authoritative sources and providing clear, actionable methodologies, this guide aims to empower you to design, execute, and interpret experiments with confidence and scientific rigor.
Conceptual Framework: Quantum Yield in the Context of Organophosphates
The quantum yield (Φ) of a photochemical process is a dimensionless quantity that quantifies the efficiency of that process. It is defined as the ratio of the number of specific events occurring to the number of photons absorbed by the system at a given wavelength.[1]
For many organic molecules, the event of interest is fluorescence emission. However, for organophosphates like sodium diethyl phosphate, the primary photochemical event is often photodegradation.[2][3] These compounds are known to break down under UV irradiation, a process with significant implications for their environmental persistence and potential for remediation.[4][5] Therefore, this guide will focus on the photodegradation quantum yield .
The Predominance of Photodegradation in Organophosphates
Organophosphates are esters of phosphoric acid and are widely used as pesticides, nerve agents, and flame retardants.[6] Their chemical structure, particularly the phosphate ester bonds, makes them susceptible to cleavage upon absorption of ultraviolet radiation. This process can be direct, through the absorption of a photon by the molecule itself, or indirect, mediated by a photocatalyst.
Several studies have demonstrated the effective photodegradation of various organophosphates using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO).[2][4][5] These processes rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon photoexcitation of the catalyst.[7] These ROS then attack and break down the organophosphate molecule. The formation of intermediates such as phosphate and smaller organic acids is often observed during this process.[3][8]
Given this well-established photochemical reactivity, determining the quantum yield of photodegradation is crucial for:
-
Environmental Fate Modeling: Predicting the persistence of sodium diethyl phosphate in aquatic environments exposed to sunlight.
-
Water Treatment Technologies: Optimizing advanced oxidation processes (AOPs) for the removal of organophosphate contaminants.[4][6]
-
Drug Stability Testing: Assessing the photostability of drug formulations containing phosphate-based excipients or active pharmaceutical ingredients.
Experimental Determination of Photodegradation Quantum Yield
The determination of photodegradation quantum yield is a meticulous process that requires careful control of experimental variables. The relative method, using a chemical actinometer as a reference, is a robust and widely adopted approach.
Core Principle
The experiment involves irradiating the sample of sodium diethyl phosphate and a chemical actinometer in parallel under identical conditions (i.e., same light source, geometry, and temperature). A chemical actinometer is a compound with a well-characterized and stable quantum yield (Φ_act) for a specific photoreaction. By measuring the extent of reaction in both the sample and the actinometer, the quantum yield of the sample (Φ_sample) can be calculated.
Essential Equipment and Reagents
-
Monochromatic Light Source: A lamp (e.g., mercury or xenon arc lamp) coupled with a monochromator or bandpass filters to isolate a specific wavelength.
-
Reaction Vessel: Quartz cuvettes or a photoreactor with quartz windows to ensure UV transparency.
-
Magnetic Stirrer and Stir Bars: To maintain homogeneity of the solutions during irradiation.
-
UV-Vis Spectrophotometer: For measuring absorbance changes in both the sample and the actinometer.
-
High-Performance Liquid Chromatography (HPLC) System: For accurately quantifying the concentration of sodium diethyl phosphate over time.
-
Sodium Diethyl Phosphate: Analytical standard.[9]
-
Chemical Actinometer: Potassium ferrioxalate is a common choice for the UV region.
-
Solvent: High-purity, UV-grade solvent (e.g., water, acetonitrile, or a buffered solution). The choice of solvent is critical as it can influence the reaction.[1]
-
Inert Gas: Nitrogen or argon for deoxygenating solutions, as dissolved oxygen can quench excited states or participate in side reactions.
Step-by-Step Experimental Protocol
Protocol Details:
-
Solution Preparation:
-
Prepare a stock solution of sodium diethyl phosphate in the chosen solvent. From this, prepare a working solution with an initial absorbance at the irradiation wavelength that is low (typically between 0.02 and 0.1) to ensure uniform light absorption throughout the solution and to minimize inner filter effects.[10]
-
Prepare the potassium ferrioxalate actinometer solution according to established protocols.
-
-
Irradiation:
-
Fill two identical quartz cuvettes, one with the sample solution and one with the actinometer solution.
-
Place them in a temperature-controlled sample holder and irradiate them with the monochromatic light source. Ensure that both cuvettes receive the same photon flux.
-
For the duration of the experiment, continuously stir both solutions.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw small aliquots from the sample cuvette and analyze them using HPLC to determine the concentration of sodium diethyl phosphate.
-
Simultaneously, determine the extent of the photoreduction of Fe³⁺ in the actinometer solution by spectrophotometry after complexing the resulting Fe²⁺ with 1,10-phenanthroline.
-
-
Data Analysis and Calculation:
-
Plot the concentration of sodium diethyl phosphate versus time. The initial slope of this curve gives the rate of degradation (-d[Sample]/dt).
-
Calculate the number of moles of Fe²⁺ formed in the actinometer per unit time.
-
The photodegradation quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_act * (Rate_sample / Rate_act) * (f_act / f_sample)
Where:
-
Φ_act is the known quantum yield of the actinometer at the irradiation wavelength.
-
Rate_sample is the rate of degradation of sodium diethyl phosphate (moles L⁻¹ s⁻¹).
-
Rate_act is the rate of formation of the product in the actinometer (moles L⁻¹ s⁻¹).
-
f_sample and f_act are the fractions of light absorbed by the sample and actinometer, respectively. These can be calculated from the absorbance (A) using f = 1 - 10⁻ᴬ. For very low absorbances (A < 0.02), this ratio can be approximated by the ratio of the absorbances.
-
-
Quantitative Data Summary (Hypothetical)
To illustrate the data obtained from such an experiment, the following table summarizes hypothetical results for the photodegradation of sodium diethyl phosphate.
| Irradiation Time (min) | Sodium Diethyl Phosphate Conc. (μM) | Moles of Fe²⁺ Formed (actinometer) (μmol) |
| 0 | 100.0 | 0.00 |
| 10 | 95.2 | 1.25 |
| 20 | 90.5 | 2.51 |
| 30 | 85.9 | 3.74 |
| 40 | 81.4 | 5.02 |
| 50 | 77.0 | 6.26 |
| 60 | 72.8 | 7.50 |
Factors Influencing Photodegradation Quantum Yield
The quantum yield is not an immutable constant for a molecule; it is highly dependent on its environment. Understanding these influences is critical for the accurate interpretation of experimental results and their application to real-world scenarios.
-
Wavelength of Irradiation: The quantum yield can vary with the excitation wavelength, especially if different electronic transitions are excited.
-
pH: The speciation of sodium diethyl phosphate and the stability of intermediates can be pH-dependent, thereby affecting the degradation pathway and efficiency.
-
Solvent: The polarity and viscosity of the solvent can influence the stability of the excited state and the rates of radiative and non-radiative decay processes.[1]
-
Dissolved Oxygen: Oxygen can act as a quencher of excited states, potentially lowering the quantum yield. Conversely, it can also participate in the formation of reactive oxygen species, which may enhance certain degradation pathways.
-
Presence of Other Substances: The presence of photocatalysts (e.g., TiO₂, ZnO) or photosensitizers can dramatically increase the apparent quantum yield of degradation by providing alternative and more efficient reaction pathways.[2][5]
Conclusion
While sodium diethyl phosphate is not a notable fluorophore, its photochemical lability makes the study of its photodegradation quantum yield a critical endeavor for environmental and pharmaceutical sciences. This guide has provided a comprehensive framework for understanding, measuring, and interpreting this crucial parameter. By employing the detailed protocols and considering the key influencing factors outlined herein, researchers can generate robust and reliable data to predict the fate of this compound in photic environments and to develop effective strategies for its potential degradation. The principles and methodologies described are foundational and can be adapted to investigate the photochemical quantum yields of a wide range of related compounds.
References
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- PubMed Central. (2025-10-27). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis.
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- PubMed. (2017-01-15). Photodegradation of diethyl phthalate with PANi/CNT/TiO2 immobilized on glass plate irradiated with visible light and simulated sunlight-effect of synthesized method and pH.
- PMC - NIH. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
- ACS Publications. (2020-01-21). Comparative Analysis of Photocatalytic and Electrochemical Degradation of 4-Ethylphenol in Saline Conditions.
- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
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sodium diethyl phosphate solubility data
An In-Depth Technical Guide to the Solubility of Sodium Diethyl Phosphate for Pharmaceutical Applications
Abstract
Sodium diethyl phosphate (Na-DEP) is an organophosphate compound of increasing interest within the pharmaceutical sciences, both as a structural motif in prodrug design and as a potential excipient. A thorough understanding of its solubility characteristics is fundamental to its application in drug formulation and development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of ionic organophosphates like Na-DEP. In the absence of extensive published quantitative data, this document focuses on equipping researchers with the foundational knowledge and a robust, self-validating experimental protocol to determine the solubility of Na-DEP accurately. We delve into the critical factors influencing its dissolution—including solvent polarity, temperature, and pH—and provide a detailed, step-by-step methodology for solubility assessment using the gold-standard shake-flask method. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to characterize and optimize the use of sodium diethyl phosphate in their work.
Introduction to Sodium Diethyl Phosphate (Na-DEP)
Sodium diethyl phosphate (CAS No. 2870-30-6) is the sodium salt of diethyl phosphate (also known as diethyl phosphoric acid).[1] It is an ionic compound featuring a phosphate core esterified with two ethyl groups and neutralized with a sodium counter-ion. Its structure imparts a high degree of polarity, which is a primary determinant of its physicochemical properties.
In the pharmaceutical landscape, organophosphates are a critical class of molecules. They are often employed as prodrug moieties to enhance the solubility and bioavailability of parent drugs.[2] The phosphate group can be cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active pharmaceutical ingredient (API) at the target site. Understanding the solubility of a model compound like Na-DEP provides invaluable insights for designing such sophisticated drug delivery systems.
Theoretical Principles of Solubility
The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure to form a thermodynamically stable, saturated solution. For ionic compounds like Na-DEP, this process is governed by the interplay between the lattice energy of the solid and the hydration energy of the individual ions.[3]
Factors Influencing Na-DEP Solubility
The dissolution of Na-DEP is a multifactorial process. Based on the well-understood behavior of phosphate salts, several key parameters can be predicted to have a significant influence on its solubility.[4][5]
-
Solvent Polarity : The fundamental principle of "like dissolves like" dictates that ionic and polar solutes dissolve best in polar solvents.[6] Na-DEP, being an ionic salt, is expected to be highly soluble in water and other polar protic solvents capable of solvating the sodium cation and the diethyl phosphate anion. Its solubility in nonpolar organic solvents is predicted to be negligible.
-
Temperature : The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship is crucial for developing formulations and understanding storage stability. Studies on sodium phosphate dodecahydrate have shown that its dissolution is entropically driven and impacted by temperature.[7]
-
pH : The pH of the aqueous medium is a critical factor for any compound with an ionizable group.[8][9] While the diethyl phosphate anion is the conjugate base of a relatively strong acid (diethyl phosphoric acid), significant changes in pH, particularly towards highly acidic conditions, could protonate the anion. This would alter its charge and solvation properties, thereby influencing its solubility.[3]
-
Common Ion Effect : The presence of other salts in the solution that share a common ion (i.e., Na⁺ or, to a lesser extent, other phosphates) can reduce the solubility of Na-DEP.[3] This is a direct consequence of Le Châtelier's principle, where the equilibrium of the dissolution process is shifted back towards the solid state. This is a vital consideration in the formulation of complex, multi-component intravenous or parenteral solutions.[7]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors governing the solubility of sodium diethyl phosphate.
Quantitative Solubility Profile of Sodium Diethyl Phosphate
While the parent acid, diethyl phosphate, is described as soluble to slightly soluble in water, specific quantitative data for the sodium salt is not widely published in peer-reviewed literature or technical datasheets.[10][11] As an ionic salt of a dialkyl phosphoric acid, it is chemically expected to exhibit high aqueous solubility. The following table is provided as a template for researchers to populate with experimentally determined data, following the protocol outlined in Section 4.0.
| Solvent System | Temperature (°C) | pH (for aqueous) | Determined Solubility (mg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | 7.0 | Data to be determined | Data to be determined |
| Purified Water | 37 | 7.0 | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data to be determined | Data to be determined |
| Ethanol | 25 | N/A | Data to be determined | Data to be determined |
| Propylene Glycol | 25 | N/A | Data to be determined | Data to be determined |
| DMSO | 25 | N/A | Data to be determined | Data to be determined |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a rigorously controlled experimental procedure is essential. The shake-flask method is widely regarded as the gold-standard for determining thermodynamic equilibrium solubility due to its robustness and direct measurement of a saturated solution in equilibrium with its solid phase.[12][13]
Principle of the Shake-Flask Method
The core principle involves creating a slurry by adding an excess of the solid compound (solute) to a known volume of the solvent.[14] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique.[6]
Self-Validating Experimental Workflow
A trustworthy protocol must include internal checks to validate its own results. Key validation points include ensuring that equilibrium has been reached and that the solid material has not undergone any phase changes during the experiment.
Caption: Self-validating workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Material Preparation :
-
Rationale : The purity of the solute and solvent is paramount for accurate results.[13]
-
Action : Use highly purified sodium diethyl phosphate and analytical grade (or higher) solvents. Characterize the initial solid form of Na-DEP using a technique like X-Ray Powder Diffraction (XRPD) to establish a baseline.
-
-
Sample Preparation :
-
Rationale : A visible excess of solid must be present to ensure a saturated solution can be formed and maintained at equilibrium.
-
Action : To 2 mL of the chosen solvent in a glass vial, add an amount of Na-DEP that is at least 2-3 times greater than its estimated solubility. Seal the vial tightly.
-
-
Equilibration :
-
Rationale : Achieving thermodynamic equilibrium is time-dependent and requires consistent temperature and agitation.
-
Action : Place the vials in an orbital shaker or rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours.
-
-
Sampling and Phase Separation :
-
Rationale : It is critical to separate the liquid and solid phases without altering the temperature or concentration of the sample. Filtration must not introduce impurities or adsorb the solute.
-
Action : After the initial equilibration period (e.g., 24 hours), briefly remove the vials. Allow the solid to settle or centrifuge the vials at the experimental temperature. Immediately withdraw a sample of the supernatant and filter it through a chemically inert, non-adsorbing syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Return the primary vial to the shaker for continued agitation. Repeat this process at a later time point (e.g., 48 hours).
-
-
Analytical Quantification :
-
Rationale : The chosen analytical method must be sensitive, specific, and validated for linearity and accuracy for Na-DEP.
-
Action : Quantify the concentration of Na-DEP in the filtered samples. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Charged Aerosol Detector) is a common and reliable method.[15] Prepare a calibration curve using standards of known Na-DEP concentration to ensure accurate measurement.
-
-
Data Analysis and Validation :
-
Rationale : This step provides confidence in the final result.
-
Action : Compare the measured concentrations from the 24-hour and 48-hour time points. If the values are consistent (e.g., within ±5%), it indicates that equilibrium was reached. If the concentration is still increasing, further agitation is required. After the final time point, recover the remaining solid from the vial, dry it, and re-analyze it by XRPD to confirm it has not changed its crystalline form. Report the final, consistent concentration as the equilibrium solubility.
-
Practical Implications for Drug Development
A comprehensive solubility profile is not an academic exercise; it is a critical dataset that informs key development decisions:
-
Formulation Strategy : High aqueous solubility, as is expected for Na-DEP, is advantageous for developing liquid dosage forms, especially for parenteral (injectable) administration. The solubility limit dictates the maximum achievable concentration in a formulation.
-
Prodrug Design : For APIs that are modified into diethyl phosphate prodrugs, the solubility of the prodrug itself becomes a critical parameter. Poor prodrug solubility could negate the benefits of the modification and create a new set of formulation challenges.
-
Excipient Compatibility : If Na-DEP is considered as an excipient (e.g., a buffering agent), its solubility in the presence of the API and other formulation components must be confirmed to avoid precipitation and ensure product stability.
Conclusion
While specific quantitative solubility data for sodium diethyl phosphate is not extensively documented, its chemical nature as an ionic organophosphate allows for a strong, theory-based prediction of its behavior. It is expected to be a highly polar compound with significant aqueous solubility that is modulated by temperature, pH, and the presence of other ions. For drug development professionals, the key takeaway is the necessity of empirical determination. The self-validating shake-flask protocol detailed in this guide provides a reliable framework for generating the high-quality, defensible solubility data required to advance pharmaceutical research and formulation development.
References
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Solubility of Things. (n.d.). Phosphate | Solubility of Things. Retrieved from [Link]
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ChemistryExplained. (2023, December 23). When Do Phosphate Salts Become Insoluble? [Video]. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may be transient).
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KMKACO. (n.d.). Phosphate Solubility: A Crucial Aspect of Nutrient Availability. Retrieved from [Link]
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Chow, L. C., & Eanes, E. D. (n.d.). Solubility of Calcium Phosphates. University of Massachusetts Amherst. Retrieved from [Link]
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Pharmapproach. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Georganics. (n.d.). Diethyl phosphate - general description and application. Retrieved from [Link]
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WSU Research Exchange. (n.d.). Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]
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PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). Retrieved from [Link]
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PubChem. (n.d.). Sodium diethyl phosphorodithioate. Retrieved from [Link]
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Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Retrieved from [Link]
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PubMed. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility curves of phosphate solutions. Retrieved from [Link]
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PubChem. (n.d.). Diethyl hydrogen phosphite. Retrieved from [Link]
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The Degradation Pathways of Sodium Diethyl Phosphate: A Mechanistic and Methodological Overview
An In-depth Technical Guide for Researchers and Scientists
Foreword
Sodium diethyl phosphate (DEP) is not merely a standalone compound of environmental interest; it is a critical metabolic and degradative intermediate of a vast class of organophosphate (OP) pesticides and nerve agents.[1][2] Its presence in biological and environmental samples serves as a key biomarker for exposure to parent OP compounds like chlorpyrifos, parathion, and diazinon.[3][4] Understanding the pathways by which DEP is formed and subsequently degraded is paramount for professionals in toxicology, environmental remediation, and drug development. This guide moves beyond a simple recitation of facts to provide a causal, in-depth analysis of the chemical, enzymatic, and microbial routes of DEP degradation. We will explore the "why" behind these transformations and furnish the field-proven experimental protocols necessary to investigate them, ensuring a blend of theoretical expertise and practical, self-validating methodology.
Chapter 1: The Genesis of Diethyl Phosphate as a Degradation Product
The environmental fate of most diethyl-substituted organophosphate pesticides begins with the cleavage of the "leaving group" from the phosphorus center. This initial hydrolysis, whether mediated by chemical, enzymatic, or microbial action, is the primary route that generates diethyl phosphate. The parent OP compound, often a phosphotriester, is hydrolyzed at the P-O-aryl or P-S-aryl bond, yielding DEP and the corresponding leaving group (e.g., p-nitrophenol from paraoxon).[5]
This initial transformation is critical because it generally detoxifies the parent compound, as the toxicity of many OPs relies on their ability to inhibit acetylcholinesterase, a function largely absent in the DEP metabolite.[3] However, DEP itself is not entirely benign, with studies indicating potential endocrine-disrupting effects.[2][6] Therefore, its complete mineralization is the ultimate goal for environmental remediation.
Caption: Overview of Diethyl Phosphate (DEP) formation and subsequent degradation.
Chapter 2: Abiotic Degradation: The Role of Chemical Hydrolysis
Chemical hydrolysis is a fundamental abiotic pathway for the degradation of DEP, particularly in aqueous environments. The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic phosphorus atom.
2.1. Mechanism of Hydrolysis
The P-O bond in diethyl phosphate is susceptible to cleavage. The rate of this reaction is highly dependent on pH and temperature.[7]
-
Under Alkaline Conditions: The reaction is significantly accelerated due to the higher concentration of the potent nucleophile, hydroxide (OH⁻). The hydroxide ion directly attacks the phosphorus center, leading to the displacement of an ethoxide group. This process follows second-order kinetics.[5]
-
Under Neutral/Acidic Conditions: Water acts as the nucleophile. This reaction is considerably slower than alkaline hydrolysis.
The ultimate products of complete hydrolysis are inorganic phosphate and two molecules of ethanol, which are readily assimilated into natural biogeochemical cycles.
Caption: The mechanism of alkaline hydrolysis of Diethyl Phosphate (DEP).
Chapter 3: Biotic Degradation: Enzymatic and Microbial Pathways
Biotic processes are significantly more efficient at degrading organophosphates than chemical hydrolysis alone.[8] Microorganisms have evolved a sophisticated enzymatic toolkit to break down these compounds, often utilizing them as a source of phosphorus or carbon.[9]
3.1. Key Enzymes in Organophosphate Degradation
A class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH) plays a central role.[10][11] These enzymes exhibit remarkable catalytic efficiency.
-
Mechanism of Action: PTEs typically possess a binuclear metal center (e.g., Zn²⁺, Co²⁺) within their active site.[11][12] This metal center coordinates and activates a water molecule, effectively creating a potent hydroxide nucleophile. This enzyme-bound hydroxide then attacks the phosphorus center of the substrate, leading to rapid hydrolysis. The ability to generate the nucleophile in situ and precisely orient the substrate explains why enzymatic degradation is orders of magnitude faster than spontaneous chemical hydrolysis.[8]
-
Examples: Organophosphate Hydrolase (OPH) from Brevundimonas diminuta and Organophosphate Degrading Enzyme (OpdA) from Agrobacterium radiobacter are among the most studied and efficient PTEs, capable of hydrolyzing a wide range of OP pesticides.[11][12]
Table 1: Key Enzymes in Organophosphate Degradation
| Enzyme Name | EC Number | Typical Source Organism | Metal Cofactor(s) | Substrate Specificity |
| Organophosphate Hydrolase (OPH) | 3.1.8.1 | Brevundimonas diminuta | Zn²⁺, Co²⁺, Fe²⁺, Mn²⁺ | Broad (Paraoxon, Parathion, etc.) |
| Organophosphate-Degrading A (OpdA) | 3.1.8.1 | Agrobacterium radiobacter | Zn²⁺/Fe²⁺ | Broad, prefers smaller alkyl groups |
| Paraoxonase 1 (PON1) | 3.1.8.1 | Mammals (e.g., Human Liver) | Ca²⁺ | Paraoxon, Sarin, Soman |
| Diisopropylfluorophosphatase (DFPase) | 3.1.8.2 | Loligo vulgaris (Squid) | Ca²⁺, Mg²⁺ | P-F bonds (Sarin, Soman, DFP) |
3.2. Microbial Degradation Pathways
Entire microbial consortia can mineralize DEP.[13] Bacteria and fungi can utilize DEP as a sole source of phosphorus. The degradation is initiated by phosphatases or PTEs that cleave the ester bonds, releasing ethanol and inorganic phosphate. The ethanol can then be used as a carbon and energy source, entering central metabolic pathways like the citric acid cycle.
Several microbial genera have been identified with the ability to degrade organophosphates, including Pseudomonas, Aspergillus, Arthrobacter, and Flavobacterium.[9][14] The genetic basis for this degradation often resides on plasmids, facilitating horizontal gene transfer and the rapid adaptation of microbial communities to contaminated environments.
Chapter 4: Experimental Methodologies for Degradation Studies
To rigorously study DEP degradation, a systematic experimental approach is required. The following protocol provides a self-validating framework for assessing microbial degradation in a soil matrix.
4.1. Protocol: Microbial Degradation of DEP in a Soil Slurry
Objective: To quantify the rate of DEP degradation by indigenous soil microorganisms and identify major metabolites.
Causality in Experimental Design: This protocol incorporates sterile controls to distinguish biotic from abiotic degradation. The causality is established by demonstrating a significantly faster rate of DEP disappearance in the non-sterile (live microbe) samples compared to the sterile (abiotic) controls.
Methodology:
-
Soil Sample Preparation:
-
Collect topsoil (0-15 cm) from a relevant site. Sieve (<2 mm) to remove large debris and homogenize.
-
Characterize the soil (pH, organic matter content, texture) as these factors influence microbial activity and chemical stability.
-
-
Microcosm Setup:
-
Prepare 250 mL Erlenmeyer flasks. To each, add 50 g (dry weight equivalent) of soil.
-
Non-Sterile (Biotic) Group (n=3): Add 100 mL of sterile mineral salts medium.
-
Sterile Control (Abiotic) Group (n=3): Add 50 g of soil and autoclave twice for 60 min at 121°C, with a 24-hour interval. Add 100 mL of sterile mineral salts medium. Autoclaving denatures enzymes and kills microorganisms, isolating chemical degradation.
-
-
Spiking and Incubation:
-
Prepare a stock solution of sodium diethyl phosphate in sterile water.
-
Spike each flask to a final concentration of 50 mg/L. This concentration is high enough for accurate quantification but low enough to avoid excessive toxicity.
-
Cover flasks with sterile foam stoppers and incubate on an orbital shaker (150 rpm) at 25°C in the dark to prevent photodegradation.
-
-
Sampling and Extraction:
-
Collect samples (e.g., 5 mL slurry) at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Centrifuge the slurry (e.g., 5000 x g for 15 min) to separate the aqueous phase from the soil.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Self-Validation Step: Analyze an unspiked soil slurry to check for background interferences.
-
-
Analytical Quantification:
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for this analysis.[15][16]
-
Derivatization: DEP is a non-volatile salt. It must be derivatized before GC analysis. A common method is alkylation (e.g., using pentafluorobenzyl bromide) to create a volatile ester.[15][17]
-
GC-MS Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, ramp to 280°C.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for the target ions of the derivatized DEP for maximum sensitivity and specificity.
-
-
Quantification: Create a matrix-matched calibration curve using the sterile control slurry spiked with known concentrations of DEP standards. Use an internal standard to correct for extraction and derivatization variability.
-
4.2. Experimental Workflow Diagram
Caption: Workflow for studying the microbial degradation of DEP in soil.
Conclusion
The degradation of sodium diethyl phosphate is a multi-faceted process involving chemical, enzymatic, and microbial pathways. While abiotic hydrolysis provides a baseline for degradation, biotic mechanisms, driven by the catalytic power of enzymes like phosphotriesterases within microorganisms, are far more effective. For researchers in environmental science and toxicology, understanding these distinct pathways is crucial for predicting the environmental fate of organophosphate pollutants and developing effective bioremediation strategies. The rigorous, control-based experimental designs outlined herein provide a trusted framework for elucidating these complex interactions and generating high-integrity, actionable data.
References
- Raut, S. (n.d.). Microbial Degradation of Organophosphate Pesticides: A Review. Taylor & Francis.
- Environmental Working Group. (n.d.).
- Sharing, C., et al. (2022).
- Singh, B. K. (n.d.).
- Grigoryan, N. (2022). Organophosphorus Pesticide Degradation by Microorganisms: A Review. IMR Press.
- Singh, B. K., & Walker, A. (2006).
- National Center for Biotechnology Information. (n.d.).
- Li, Y., et al. (2020). Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches. PubMed.
- Lab Tests Guide. (n.d.). Diethylphosphate (DEP) - Toxic Non-Metal Chemical Profile.
- Gabrio, T., & Rohmann, E. (1999).
- Li, Y., et al. (2019). Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches.
- Scott, C., & Jackson, C. J. (2020). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PubMed Central.
- Gabrio, T., & Rohmann, E. (1999). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples.
- Ford, W. T., & Ilg, S. (2001). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. American Chemical Society.
- Agency for Toxic Substances and Disease Registry (
- van der Voet, G. B., et al. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society.
- Sharing, C., et al. (2022).
- Kuca, K., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. MDPI.
- Georganics. (n.d.).
- Karns, J. S., et al. (1999). Biodegradation of Hazardous Compounds Using Immobilized Microorganisms. ASABE Technical Library.
- U.S. Army Soldier and Biological Chemical Command. (2001).
- Jing, Y., et al. (2019). Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota. PubMed Central.
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The Environmental Fate of Sodium Diethyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Core Moiety and Its Environmental Journey
Sodium diethyl phosphate (NaDEP) is a chemical compound of interest in various industrial and pharmaceutical applications. Upon introduction into the environment, this salt is expected to readily dissociate, releasing the sodium cation (Na⁺) and the diethyl phosphate anion (DEP). The environmental fate of NaDEP is therefore intrinsically linked to the behavior of the DEP anion. This guide provides an in-depth technical overview of the key processes governing the environmental persistence, transformation, and mobility of diethyl phosphate. We will delve into the physicochemical properties that dictate its behavior, explore its susceptibility to abiotic and biotic degradation, and examine its transport through soil and water. The methodologies presented are grounded in internationally recognized testing guidelines, ensuring a robust and scientifically validated approach to environmental risk assessment.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental fate of any chemical is fundamentally governed by its physicochemical properties. For sodium diethyl phosphate, and more importantly, the resulting diethyl phosphate anion, these properties determine its distribution between environmental compartments such as water, soil, and air.
A critical parameter is the octanol-water partition coefficient (Kow), which indicates a substance's hydrophobicity. A low Log Kow value, as is the case for diethyl phosphate, signifies high water solubility and a preference for the aqueous phase over fatty tissues, suggesting a low potential for bioaccumulation.[1] The high water solubility also dictates its mobility in aquatic and soil systems.
Table 1: Physicochemical Properties of Sodium Diethyl Phosphate and Diethyl Phosphate
| Property | Sodium Diethyl Phosphate | Diethyl Phosphate | Reference(s) |
| Chemical Formula | C₄H₁₀NaO₄P | C₄H₁₁O₄P | [1][2] |
| Molecular Weight | 176.08 g/mol | 154.10 g/mol | [1][2] |
| Physical State | Solid | Colorless Liquid | |
| Water Solubility | High (expected due to salt form) | Soluble / Slightly Soluble | [3][4] |
| Boiling Point | 200.3°C at 760 mmHg | 203°C | [3][5] |
| Log Kow (Octanol-Water Partition Coefficient) | Not available | -0.3 (estimated) | [1] |
| pKa (Dissociation Constant) | Not applicable | Data available | [1] |
Note: The properties of sodium diethyl phosphate are primarily inferred from its structure and the known behavior of similar salts. The environmental fate is dictated by the properties of the diethyl phosphate anion.
Abiotic Degradation: Chemical Transformation Without Life
Abiotic degradation pathways are crucial in determining the persistence of a chemical in the environment. For diethyl phosphate, the primary abiotic degradation process of concern is hydrolysis.
Hydrolysis: The Role of Water in Decomposition
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters, the ester linkages are susceptible to hydrolysis, breaking the P-O-C bond. The rate of this reaction is highly dependent on pH and temperature.
The hydrolysis of diethyl phosphate is expected to yield ethanol and phosphoric acid. This process is generally slow under neutral environmental conditions but can be accelerated under acidic or basic conditions.[6] For instance, diethyl hydrogen phosphite, a structurally related compound, has reported hydrolysis half-lives of 44 and 87 days at 25°C and 20°C, respectively, in water.[6] While the phosphate ester bond in diethyl phosphate is generally more stable than the phosphite ester bond, this provides a useful point of reference.
The significance of hydrolysis lies in its potential to transform the parent compound into less complex, and often less toxic, substances. Understanding the hydrolysis kinetics is a critical first step in assessing environmental persistence.
This protocol outlines a tiered approach to determining the rate of abiotic hydrolysis.
Objective: To determine the rate of hydrolysis of diethyl phosphate at different pH values (4, 7, and 9) and to identify the resulting degradation products.
Materials:
-
Diethyl phosphate (analytical standard)
-
Sterile, buffered aqueous solutions (pH 4, 7, and 9)
-
Incubator capable of maintaining a constant temperature (e.g., 25°C)
-
Analytical instrumentation (e.g., HPLC-MS/MS) for quantification of the parent compound and degradation products.
-
Sterile test vessels.
Procedure:
-
Tier 1: Preliminary Test:
-
Prepare solutions of diethyl phosphate in each buffer (pH 4, 7, and 9) at a concentration not exceeding 0.01 M or half the water solubility.
-
Incubate the solutions in the dark at 50°C for 5 days.
-
Analyze the concentration of diethyl phosphate at the beginning and end of the incubation period.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.
-
-
Tier 2: Main Test (for unstable substances):
-
For pH values where degradation was observed in Tier 1, conduct the test at a lower, environmentally relevant temperature (e.g., 25°C).
-
Prepare replicate test solutions for each pH.
-
Incubate in the dark at a constant temperature.
-
At appropriate time intervals, sacrifice replicate samples and analyze for the concentration of diethyl phosphate and the formation of ethanol and phosphate.
-
The test should continue until at least 90% of the substance has degraded or for a maximum of 30 days.
-
-
Data Analysis:
-
Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH value using pseudo-first-order kinetics.
-
Identify and quantify the major hydrolysis products.
-
Causality: The use of sterile buffers and dark conditions is crucial to isolate abiotic hydrolysis from biodegradation and photolysis, ensuring the observed degradation is solely due to the chemical reaction with water. Testing at multiple pH values is necessary because the rate of hydrolysis of esters can be catalyzed by both acid and base.
Photolysis: Degradation by Sunlight
Direct photolysis occurs when a chemical absorbs light in the environmentally relevant spectrum (wavelengths >290 nm) and is subsequently transformed. Organophosphate esters that do not possess chromophores that absorb in this region are not expected to undergo significant direct photolysis. Diethyl phosphate itself does not have a significant chromophore, suggesting that direct photolysis is unlikely to be a major degradation pathway. However, indirect photolysis, mediated by other light-absorbing substances in the water (like humic acids), could potentially contribute to its degradation.
Biotic Degradation: The Microbial Contribution
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant pathway for the removal of organic chemicals from the environment. The high water solubility and relatively simple structure of diethyl phosphate suggest that it should be bioavailable to microorganisms.
Organophosphates are known to be utilized by some microorganisms as a source of phosphorus, cleaving the phosphate group for incorporation into cellular components. The biodegradability of a substance is typically assessed using standardized "ready biodegradability" tests.
Objective: To determine if diethyl phosphate is readily biodegradable under aerobic aqueous conditions.
Principle: This test measures the amount of carbon dioxide produced by a microbial inoculum when exposed to the test substance as the sole source of organic carbon.
Materials:
-
Diethyl phosphate
-
Mineral medium (containing essential mineral nutrients for microorganisms)
-
Aerobic microbial inoculum (e.g., from the effluent of a wastewater treatment plant)
-
Apparatus for aerating the test solutions with CO₂-free air and trapping the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).
-
Titration equipment or a total organic carbon (TOC) analyzer.
Procedure:
-
Preparation:
-
Prepare a test solution containing a known concentration of diethyl phosphate (typically providing 10-20 mg/L of theoretical organic carbon) in the mineral medium.
-
Inoculate the solution with the microbial source.
-
Prepare control flasks (inoculum only) and reference flasks (inoculum plus a readily biodegradable reference substance like sodium benzoate).
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (20-25°C) for 28 days.
-
Continuously bubble CO₂-free air through the solutions.
-
Pass the effluent gas through an absorption train to capture the evolved CO₂.
-
-
Measurement and Analysis:
-
Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced in each flask by titrating the absorbent or by TOC analysis.
-
Calculate the percentage of the theoretical CO₂ production (ThCO₂) that has been evolved.
-
-
Interpretation:
-
A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of the ThCO₂ within a 10-day window during the 28-day test period.
-
Causality: The 10-day window criterion ensures that the biodegradation is not due to a slow adaptation of the microbial community but rather a rapid utilization of the substance. The use of a reference compound validates the viability of the microbial inoculum.
Environmental Transport and Mobility: Where Does It Go?
The movement of a chemical through the environment is a key factor in determining its potential for exposure and impact. For a water-soluble compound like diethyl phosphate, its mobility in soil and aquatic systems is of primary concern.
Soil Sorption and Mobility
Sorption is the process by which a chemical binds to soil particles. This process is influenced by the chemical's properties (e.g., hydrophobicity, charge) and the soil's characteristics (e.g., organic carbon content, clay content, pH). The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil.[7]
Given its high water solubility and low Log Kow, diethyl phosphate is expected to have a very low affinity for soil organic matter, resulting in a low Koc value.[8] This indicates a high potential for mobility in soil and a likelihood of leaching into groundwater.
Objective: To determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of diethyl phosphate.
Principle: This method measures the distribution of a chemical between the soil and an aqueous solution at equilibrium.
Materials:
-
Diethyl phosphate
-
A selection of at least five different soil types with varying organic carbon content, clay content, and pH.
-
0.01 M calcium chloride (CaCl₂) solution (to mimic soil solution ionic strength).
-
Centrifuge.
-
Shaker.
-
Analytical instrumentation (e.g., LC-MS) for quantifying diethyl phosphate in the aqueous phase.
Procedure:
-
Preliminary Tier:
-
Determine the optimal soil-to-solution ratio and the time required to reach equilibrium.
-
-
Screening Tier:
-
Prepare suspensions of each soil type in the CaCl₂ solution.
-
Add a known concentration of diethyl phosphate to each suspension.
-
Shake the suspensions for the predetermined equilibrium time.
-
Separate the soil and aqueous phases by centrifugation.
-
Measure the concentration of diethyl phosphate remaining in the aqueous phase.
-
Calculate the amount of substance adsorbed to the soil by difference.
-
-
Data Analysis:
-
Calculate the soil adsorption coefficient (Kd) for each soil type:
-
Kd = (Concentration in soil) / (Concentration in water at equilibrium)
-
-
Calculate the organic carbon-normalized adsorption coefficient (Koc):
-
Koc = (Kd / % organic carbon in soil) * 100
-
-
Causality: The batch equilibrium method provides a standardized way to assess the partitioning behavior of a chemical. Using a range of soil types is essential to understand how soil properties influence sorption and to derive a more universally applicable Koc value.
Ecotoxicity: Potential Impact on Aquatic Life
While not strictly a "fate" process, understanding the potential toxicity of a substance to environmental organisms is a critical component of its overall environmental risk assessment. Given its high water solubility and mobility, the primary concern for diethyl phosphate would be its potential impact on aquatic organisms.
Generally, simple phosphates exhibit low acute toxicity to aquatic organisms.[8] However, specific data for diethyl phosphate is limited. Standard acute toxicity tests are used to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a short period.
Relevant standardized tests include:
-
OECD 202: Daphnia sp. Acute Immobilisation Test
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [14][15][16][17][18]
Based on the available data for other phosphate compounds, the acute ecotoxicity of diethyl phosphate is expected to be low, with LC50 and EC50 values likely to be well above 100 mg/L.[8] However, it is important to note that high concentrations of any phosphate can contribute to eutrophication in aquatic systems, leading to algal blooms and subsequent oxygen depletion.[19][20]
Table 2: Summary of Expected Ecotoxicity for Diethyl Phosphate
| Test Organism | Endpoint | Expected Result | Rationale |
| Fish (e.g., Rainbow Trout) | 96-hour LC50 | > 100 mg/L | Low toxicity of simple phosphates. |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | > 100 mg/L | Low toxicity of simple phosphates. |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | > 100 mg/L | Low direct toxicity, but can act as a nutrient at high concentrations. |
Visualizing the Pathways: Diagrams of Environmental Fate
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key degradation pathways and experimental workflows.
Caption: Environmental fate pathways of sodium diethyl phosphate.
Caption: Workflow for OECD 111 Hydrolysis Study.
Caption: Workflow for OECD 301B Ready Biodegradability Study.
Conclusion: A Synthesis of the Environmental Profile
The environmental fate of sodium diethyl phosphate is characterized by the behavior of the diethyl phosphate anion. Its high water solubility and low hydrophobicity are the defining features that dictate its journey through the environment. The primary degradation pathways are likely to be a combination of slow abiotic hydrolysis and more significant biotic degradation by environmental microorganisms. Due to its low potential for sorption to soil, diethyl phosphate is expected to be highly mobile, with a potential to leach into groundwater. Its acute ecotoxicity to aquatic organisms is predicted to be low.
For researchers and drug development professionals, this technical guide provides a framework for understanding and evaluating the environmental profile of sodium diethyl phosphate. The experimental protocols, based on internationally recognized guidelines, offer a clear path for generating the necessary data for a comprehensive environmental risk assessment. While specific quantitative data for diethyl phosphate remains sparse, the principles and methodologies outlined here provide a robust foundation for predicting its environmental behavior and impact.
References
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PubChem. (n.d.). Diethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (2021). Diethylphosphate (HMDB0012209). Retrieved from [Link]
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PubChem. (n.d.). Diethyl hydrogen phosphite. National Center for Biotechnology Information. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX C: MEASUREMENT OF SORPTION (Kd). Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved from [Link]
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Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. Retrieved from [Link]
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ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. Retrieved from [Link]
-
SmartSolve Industries. (2021). OECD 301B Sustainable Guide. Retrieved from [Link]
-
ECHA. (n.d.). N,N-diethylhydroxylamine - Registration Dossier. Retrieved from [Link]
- OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.
-
ResearchGate. (2020). (PDF) Biodegradation Kinetics of Diethyl Phthalate by Three Newly Isolated Strains of Pseudomonas. Retrieved from [Link]
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PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2009). Biodegradation of dimethyl phthalate, diethyl phthalate and di-n-butyl phthalate by Rhodococcus sp. L4 isolated from activated sludge. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]
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PubMed. (2005). Toxicity study of diethyl phthalate on freshwater fish Cirrhina mrigala. Retrieved from [Link]
-
OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Toxicity study of diethyl phthalate on Clarias gariepinus fingerlings. Retrieved from [Link]
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ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. Retrieved from [Link]
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Quest Journals. (2023). Toxicity Study of Diethyl Phthalate on Nile Tilapia Oreochromis Niloticus. Retrieved from [Link]
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Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]
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ChemSafetyPro.COM. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]
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Semantic Scholar. (2014). Toxicity study of diethyl phthalate on Clarias gariepinus fingerlings. Retrieved from [Link]
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ALS Europe. (n.d.). Unstoppable? Ultrashort PFAS in the Environment and Water Sources. Retrieved from [Link]
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ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]
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BiotecnologieBT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]
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Hilaris Publisher. (2018). SOC Effects on Diethyl Phthalate Sorption to Four Soils in China. Retrieved from [Link]
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Fera Science. (2023). OECD 201 Guideline. Retrieved from [Link]
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PubMed Central. (2014). Taming Toxic Algae Blooms. Retrieved from [Link]
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Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Short-chain Polyfluoroalkyl Substances (PFAS). A literature review of information on human health effects and environmental fate and effect aspects of short-chain PFAS. Retrieved from [Link]
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Biotecnologie BT. (2004). 0&$% (6%&-/&4 '03 5)& 5&45/( 0'
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ResearchGate. (2023). Source and fate of ultra-short-chain PFAS in water and biota from an AFFF impacted site. Retrieved from [Link]
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Open Journal Systems. (2019). Nitrate and phosphate levels positively affect the growth of algae species found in Perry Pond. Retrieved from [Link]
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Viroxy. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements. Retrieved from [Link]
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ResearchGate. (2003). Quantitative Structure-Activity Relationships for Predicting Soil-Sediment Sorption Coefficients for Organic Chemicals. Retrieved from [Link]
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Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203). Retrieved from [Link]
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Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
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Methodological & Application
Synthesis of Sodium Diethyl Phosphate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of sodium diethyl phosphate, a key intermediate in organic synthesis and a metabolite of various organophosphorus compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction
Sodium diethyl phosphate, with the chemical formula C₄H₁₀NaO₄P, is a salt of diethyl phosphoric acid.[3][4][5][6] It serves as a versatile phosphitylating agent and finds applications in various chemical transformations.[3][4] Understanding its synthesis is crucial for researchers working with organophosphorus chemistry. This guide focuses on a reliable and accessible synthetic method, elucidating the chemical principles that ensure a successful and safe laboratory preparation.
Mechanistic Rationale: Saponification of Diethyl Phosphite
The presented protocol details the synthesis of sodium diethyl phosphate via the saponification of diethyl phosphite. This method is advantageous due to the ready availability of the starting material and the straightforward nature of the reaction. The core of this transformation is a nucleophilic attack of the hydroxide ion on the phosphorus atom of diethyl phosphite, leading to the cleavage of a P-O-ethyl bond and the formation of the sodium salt of diethyl phosphoric acid.
An alternative, though often slower, pathway involves the controlled hydrolysis of triethyl phosphate.[7][8][9][10] This reaction can be catalyzed by acid, but achieving selective mono-hydrolysis to diethyl phosphate can be challenging.[7] Therefore, the saponification of diethyl phosphite is often the preferred laboratory-scale method.
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of sodium diethyl phosphate from diethyl phosphite.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Diethyl Phosphite | (C₂H₅O)₂P(O)H | 138.10 | 13.81 g (0.1 mol) | Corrosive, handle with care.[11][12] |
| Sodium Hydroxide | NaOH | 40.00 | 4.00 g (0.1 mol) | Caustic, handle with care. |
| Deionized Water | H₂O | 18.02 | 50 mL | |
| Ethanol | C₂H₅OH | 46.07 | As needed | For purification. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing. |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Thermometer
-
pH meter or pH paper
-
Rotary evaporator
-
Standard glassware for workup
Synthesis Workflow
Caption: Experimental workflow for the synthesis of sodium diethyl phosphate.
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 13.81 g (0.1 mol) of diethyl phosphite.
-
Preparation of Sodium Hydroxide Solution : In a separate beaker, carefully dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. The dissolution is exothermic, so allow the solution to cool to room temperature.
-
Reaction : Begin stirring the diethyl phosphite in the flask. Slowly add the sodium hydroxide solution from the dropping funnel to the diethyl phosphite.
-
Heating and Monitoring : After the addition is complete, heat the reaction mixture to 60-70°C using a heating mantle.[13] Maintain this temperature for 2 hours with continuous stirring. The reaction progress can be monitored by checking the pH of the reaction mixture. The reaction is considered complete when the pH stabilizes around 7.5.[13]
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. If the pH is not 7.5, it can be adjusted by the careful addition of dilute hydrochloric acid or sodium hydroxide solution.
-
Isolation of Crude Product : Transfer the reaction mixture to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. The resulting solid is the crude sodium diethyl phosphate.
-
Purification : The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly. The purified crystals of sodium diethyl phosphate will precipitate.
-
Drying : Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.
Safety Precautions
Working with organophosphorus compounds requires strict adherence to safety protocols due to their potential toxicity.[14][15][16]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves.[15][17]
-
Ventilation : All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14]
-
Handling Reagents :
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations for hazardous materials.[14]
-
Emergency Procedures : In case of skin contact, immediately wash the affected area with copious amounts of water.[17] If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.[17]
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of sodium diethyl phosphate.
The reaction proceeds via a nucleophilic attack of the hydroxide ion on the phosphorus atom of diethyl phosphite. This is followed by the departure of an ethoxide group, which is subsequently protonated by water to form ethanol.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of sodium diethyl phosphate. By following the detailed protocol and adhering to the safety precautions, researchers can confidently and safely prepare this valuable organophosphorus compound for their scientific endeavors. The provided mechanistic insights and workflow diagrams are intended to enhance the understanding and execution of this synthetic procedure.
References
-
Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved from [Link]
-
Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. Retrieved from [Link]
- CN102268033A - Production method of sodium O-ethyl phosphate. (2011). Google Patents.
-
Reactivity of Organophosphates. IV. Acid-catalyzed Hydrolysis of Triethyl Phosphate: a Comparison with Ethyl Acetate. (1970). Canadian Journal of Chemistry, 48(10), 1550-1555. Retrieved from [Link]
- US5473093A - Process for the synthesis of diethyl ethylphosphonate. (1995). Google Patents.
-
Safety Data Sheet - Gold Standard Diagnostics. (n.d.). Eurofins Abraxis. Retrieved from [Link]
-
Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas. (2021). Materials Science and Engineering: C, 121, 111759. Retrieved from [Link]
-
Michaelis–Arbuzov reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Retrieved from [Link]
- CN101941988B - Process for preparing triethyl phosphate by utilizing sodium diethyl. (2012). Google Patents.
-
Organophosphate Poisoning. (2022). Cleveland Clinic. Retrieved from [Link]
-
An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. (2021). Materials Science & Engineering C, 121, 111759. Retrieved from [Link]
-
An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel. (2021). Materials Science and Engineering: C, 121, 111759. Retrieved from [Link]
-
Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. (2021). ResearchGate. Retrieved from [Link]
-
Diethylphosphite. (2023). In Wikipedia. Retrieved from [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. (n.d.). Organic Syntheses. Retrieved from [Link]
-
ELECTROCHEMICAL SYNTHESIS OF TRIETHYL PHOSPHATE FROM RED PHOSPHORUS. (2022). ResearchGate. Retrieved from [Link]
-
Is there any methods to synthesize diethyl or dimethyl phosphate? (2015). ResearchGate. Retrieved from [Link]
-
triethyl phosphite. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdmf.org.br [cdmf.org.br]
- 9. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 12. Diethyl phosphite | 762-04-9 [chemicalbook.com]
- 13. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: Sodium Diethyl Phosphate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Dual Reactivity of Diethyl Phosphate Salts
In the field of organic synthesis and drug development, the introduction of a phosphate moiety can profoundly alter a molecule's biological activity, solubility, and pharmacokinetic profile. Sodium diethyl phosphate, with the chemical formula (CH₃CH₂O)₂P(O)ONa, is a key reagent in this domain. However, its role is often misunderstood due to terminological ambiguity with related compounds like diethyl phosphite and activated derivatives.
This guide provides a comprehensive overview of sodium diethyl phosphate's utility, clarifying its primary function as a nucleophilic phosphate source and contrasting it with the application of its activated derivatives as electrophilic phosphorylating agents . Understanding this dual nature is critical for successful experimental design.
-
As a Nucleophile: The phosphate anion of sodium diethyl phosphate is an effective nucleophile. In this role, it attacks an electrophilic carbon (e.g., an alkyl halide) to form a new phosphate ester bond. This is analogous to the Williamson ether synthesis.
-
As an Electrophilic Phosphorylating Agent (via derivatives): To phosphorylate nucleophiles such as alcohols or amines, the phosphorus atom of diethyl phosphate must be rendered electrophilic. This is achieved by converting it into a derivative with a good leaving group, such as diethyl chlorophosphate ((CH₃CH₂O)₂P(O)Cl). The sodium salt itself is not suitable for this purpose as the -ONa group is a poor leaving group.
This document is structured to address both synthetic strategies, providing the underlying principles, detailed protocols, and practical insights for researchers.
Part 1: Sodium Diethyl Phosphate as a Nucleophilic Reagent for Phosphate Ester Synthesis
This approach is ideal for synthesizing phosphate esters from substrates bearing a good leaving group, such as alkyl halides or tosylates. The reaction proceeds via a classical Sₙ2 mechanism, where the diethyl phosphate anion displaces the leaving group.
Core Principle: The Sₙ2 Displacement Mechanism
The reaction relies on the nucleophilic attack of the diethyl phosphate anion on an electrophilic carbon center. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the sodium cation without strongly solvating the phosphate anion, thus enhancing its nucleophilicity. Phase-transfer catalysts can also be employed, particularly in solid-liquid systems, to facilitate the reaction.[1]
Experimental Protocol: Synthesis of Benzyl Diethyl Phosphate
This protocol is adapted from methodologies describing the reaction of a diethyl phosphate salt with an activated electrophile.[1][2]
Materials:
-
Sodium diethyl phosphate ((EtO)₂P(O)ONa)
-
Benzyl chloride (BnCl)
-
Toluene (anhydrous)
-
Water (deionized)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium diethyl phosphate (1.0 eq), benzyl chloride (1.05 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).
-
Solvent Addition: Add a mixture of toluene and a minimal amount of water. The use of a biphasic system with a phase-transfer catalyst can significantly improve reaction rates for solid starting materials.[1]
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM).
-
Wash the organic phase sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes unreacted sodium diethyl phosphate and the catalyst.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure benzyl diethyl phosphate.
-
Workflow for Nucleophilic Phosphorylation
Caption: Workflow for synthesizing phosphate esters via Sₙ2 displacement.
Data Summary: Representative Substrates
| Electrophile (R-X) | Product | Typical Yield | Reference |
| Benzyl Chloride | Benzyl diethyl phosphate | Good | [1] |
| 2-Bromoacetophenone Derivatives | 2-Oxo-2-phenylethyl diethyl phosphate | 92% | [2] |
| 7-Bromoheptylphosphonate | Diethyl 7-(diethylphosphoryl)heptylphosphonate | N/A | [3] |
Part 2: Diethyl Phosphate Derivatives as Electrophilic Phosphorylating Agents
When the goal is to phosphorylate a nucleophilic group, such as a hydroxyl or an amine, an activated electrophilic phosphorus center is required. The most common strategy is to use diethyl chlorophosphate, which can be generated from various phosphorus precursors or purchased directly.
Core Principle: Nucleophilic Attack on an Activated Phosphorus Center
In this mechanism, the lone pair of electrons from the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the electron-deficient phosphorus atom of the diethyl chlorophosphate. The chloride ion is an excellent leaving group, facilitating the formation of the new P-O or P-N bond. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to scavenge the HCl generated during the reaction.[4][5]
Experimental Protocol: Phosphorylation of an Amine
This protocol is based on the general method for the N-phosphorylation of α-aminophosphonates.[4][5]
Materials:
-
Substrate (e.g., Diethyl α-aminobenzylphosphonate)
-
Diethyl chlorophosphate ((EtO)₂P(O)Cl)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 eq) in anhydrous toluene.
-
Base Addition: Add triethylamine (1.0-1.2 eq) to the solution and stir.
-
Phosphorylating Agent Addition: Add diethyl chlorophosphate (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, looking for the consumption of the starting amine.
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride salt precipitate.
-
Evaporate the filtrate in vacuo.
-
Dissolve the residue in DCM or ethyl acetate.
-
Wash the organic phase with water (2x) and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-phosphorylated product.
-
Mechanism of Electrophilic Phosphorylation
Caption: Mechanism for phosphorylation of an alcohol using diethyl chlorophosphate.
Safety, Handling, and Storage
-
Sodium Diethyl Phosphate: Generally considered stable. Store in a cool, dry place away from incompatible materials. Not classified under GHS for hazards in many reports, but standard laboratory precautions should be taken.[6]
-
Diethyl Chlorophosphate: Corrosive and toxic. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.
-
Alkyl Halides (e.g., Benzyl Chloride): Many are toxic, lachrymatory, and/or carcinogenic. Handle with extreme care in a fume hood.
-
Solvents (DMF, Toluene, DCM): Handle in a fume hood. DMF is a reproductive toxin. Toluene and DCM are volatile and have associated health risks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction (Sₙ2 method) | Poor leaving group on substrate. | Convert hydroxyl groups to tosylates or mesylates first. |
| Inactive sodium salt (hydrolyzed). | Use freshly opened or properly stored sodium diethyl phosphate. | |
| Low solubility of the sodium salt. | Use a phase-transfer catalyst (e.g., TBAB) or switch to tetramethylammonium diethyl phosphate.[2] | |
| Low yield (Sₙ2 method) | Side reaction (elimination). | Use a less hindered substrate; run the reaction at a lower temperature. |
| Hydrolysis of the product. | Ensure anhydrous conditions during workup if the product is water-sensitive. | |
| No reaction (Electrophilic method) | Inactive phosphorylating agent. | Use freshly opened or distilled diethyl chlorophosphate. |
| Nucleophile is too weak. | Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile first. | |
| Formation of pyrophosphate byproducts | Presence of water reacting with diethyl chlorophosphate. | Ensure strictly anhydrous reaction conditions and use anhydrous solvents. |
References
-
Photorelease of phosphates: Mild methods for protecting phosphate derivatives - BJOC. Beilstein Journal of Organic Chemistry. [Link]
-
New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. Chemistry & Biodiversity. [Link]
-
New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC. National Institutes of Health. [Link]
-
Novelties of solid-liquid phase transfer catalyzed synthesis of benzyl diethyl phosphate from the sodium salt of diethyl phosphate. ResearchGate. [Link]
-
Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sodium Diethyl Phosphate in Biological Research
Prepared by: Gemini, Senior Application Scientist
Introduction
Sodium diethyl phosphate (DEP-Na), the sodium salt of diethyl phosphate (DEP), is an organophosphate compound with the chemical formula C₄H₁₀NaO₄P.[1][2] While structurally simple, it holds significant relevance in diverse fields of biological research, primarily due to its identity as a key metabolite of numerous organophosphate (OP) pesticides and nerve agents.[3][4][5] Unlike its parent compounds, which are potent acetylcholinesterase inhibitors, DEP lacks acute neurotoxicity, making it an invaluable tool for isolating and studying the non-cholinergic, long-term biological effects of organophosphate exposure, such as endocrine disruption.[4][6]
Furthermore, its structural resemblance to endogenous phosphates allows it to act as a competitive inhibitor for certain enzymes, notably alkaline phosphatases.[7] This guide provides researchers, toxicologists, and drug development professionals with a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing sodium diethyl phosphate as a critical reagent in biological investigations.
Chemical Profile: Sodium Diethyl Phosphate
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2870-30-6 | [1][8][9] |
| Molecular Formula | C₄H₁₀NaO₄P | [1][2] |
| Molecular Weight | 176.08 g/mol | [1][2][9] |
| Alternate Names | Ethyl Sodium Phosphate, Diethyl Sodium Phosphate | [1][2][9] |
| Parent Acid | Diethyl Phosphate (DEP), CAS 598-02-7 |[9] |
Section 1: Core Principles & Mechanisms of Action
The utility of sodium diethyl phosphate in research stems from its ability to interact with biological systems in several distinct ways. Understanding these core principles is essential for designing robust and meaningful experiments.
As a Model Compound for Organophosphate Metabolite Exposure
The primary application of DEP-Na is to serve as a stable, non-neurotoxic model compound to study the metabolic consequences of exposure to organophosphate (OP) pesticides.
Causality: Most OP pesticides are metabolized in the body to dialkyl phosphates (DAPs), with DEP being one of the most common.[4] These DAPs are excreted in urine and serve as biomarkers for OP exposure.[4][5] However, studying the parent pesticides in vitro or in vivo introduces the potent and often confounding effect of acetylcholinesterase (AChE) inhibition.[6][10] By using DEP-Na directly, researchers can bypass the acute cholinergic toxicity and investigate the direct effects of the stable metabolite on cellular pathways, particularly in the endocrine system. Studies have shown that chronic exposure to DEP can lead to thyroid-related hormone disorders and inflammation, effects that would be difficult to isolate when using the parent neurotoxic compounds.[3][4][6]
Caption: Rationale for using DEP-Na to study direct metabolite effects.
As a Competitive Enzyme Inhibitor
DEP can act as a structural mimic of inorganic phosphate (Pi), the substrate or product of many enzymes. This allows it to function as a competitive or non-competitive inhibitor.
Causality: The phosphate moiety is central to countless biochemical reactions. Phosphatases, for example, catalyze the hydrolysis of phosphate esters. Because DEP shares the core phosphate structure, it can bind to the active site of enzymes like alkaline phosphatase (ALP), preventing the binding of the natural substrate.[11] This inhibitory action is concentration-dependent and can be leveraged to study enzyme kinetics, validate enzyme function in cellular pathways, or screen for novel therapeutic agents. For instance, studies have demonstrated that compounds structurally related to DEP can inhibit Pi-induced vascular calcification by blocking alkaline phosphatase activity.[7]
Caption: Mechanism of competitive inhibition of Alkaline Phosphatase (ALP).
Conceptual Role in Prodrug Design
While sodium diethyl phosphate itself is not typically used as a direct reagent in prodrug synthesis, the diethyl phosphate moiety is conceptually central to established prodrug strategies, such as the ProTide (prodrug nucleotide) approach.[12]
Causality: Many potent antiviral or anticancer drugs are nucleotide analogs. Their therapeutic efficacy is limited by poor membrane permeability due to the negative charge of the phosphate group. The ProTide strategy masks this charge by esterifying the phosphate with lipophilic groups, such as aryl and amino acid ester moieties.[12] Similarly, phosphonate prodrugs are synthesized to improve the bioavailability of antiviral agents like Tenofovir and Cidofovir.[13][14] These masking groups are later cleaved by intracellular enzymes to release the active, phosphorylated drug. Studying the stability and enzymatic cleavage of simple analogs like diethyl phosphate can provide valuable insights for designing more complex and efficient prodrugs.
Section 2: Key Applications & Experimental Protocols
This section provides detailed, self-validating protocols for the most common applications of sodium diethyl phosphate in a research setting.
Application: Investigating Alkaline Phosphatase (ALP) Inhibition
This protocol details a standard colorimetric assay to determine the inhibitory potential of DEP-Na on ALP activity in vitro.
Protocol 2.1.1: In Vitro Alkaline Phosphatase Inhibition Assay
-
Objective: To quantify the concentration-dependent inhibition of ALP by sodium diethyl phosphate and determine its IC₅₀ value.
-
Principle: Alkaline phosphatase hydrolyzes the colorless substrate p-nitrophenyl phosphate (pNPP) into the yellow-colored product p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like DEP will reduce the rate of pNP formation.
-
Materials:
-
Sodium Diethyl Phosphate (DEP-Na)
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 3 M NaOH
-
Positive Control Inhibitor: Monopotassium phosphate (KH₂PO₄)[15]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of DEP-Na in deionized water. Create a series of dilutions in assay buffer (e.g., 100 mM, 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).
-
Prepare a similar dilution series for the positive control, KH₂PO₄.
-
Dilute the ALP enzyme stock in assay buffer to a working concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to yield a robust signal within a 15-30 minute incubation.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL of assay buffer + 25 µL of each DEP-Na dilution.
-
Positive Control Wells: 50 µL of assay buffer + 25 µL of each KH₂PO₄ dilution.
-
Negative Control (100% Activity): 75 µL of assay buffer (no inhibitor).
-
Blank Wells: 100 µL of assay buffer (no enzyme).
-
-
Enzyme Addition: Add 25 µL of the working ALP enzyme solution to all wells except the Blanks.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. Monitor the color development in the negative control wells.
-
Stop Reaction: Add 50 µL of Stop Solution (3 M NaOH) to all wells. The yellow color will be stabilized.
-
Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.
-
-
Data Analysis & Validation:
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Calculate the percentage of inhibition for each DEP-Na concentration using the following formula: % Inhibition = [1 - (Abs_Test / Abs_NegativeControl)] * 100
-
Plot the % Inhibition against the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Validation: The positive control (KH₂PO₄) should yield a known or expected IC₅₀ value, confirming the assay is performing correctly. The Z'-factor for the assay should be > 0.5, indicating a robust assay window between the positive and negative controls.
-
Application: Analytical Quantification in Biological Samples
This protocol provides a general workflow for the quantification of DEP in biological matrices like urine, which is crucial for biomonitoring studies of OP pesticide exposure.
Protocol 2.2.1: General Workflow for Quantification of DEP in Urine via GC-MS
-
Objective: To accurately measure the concentration of DEP in urine samples.
-
Principle: Due to its polarity and low volatility, DEP cannot be directly analyzed by gas chromatography (GC). It must first be extracted from the aqueous matrix and then derivatized to a more volatile and less polar form, typically an ester (e.g., pentafluorobenzyl ester), which can be readily analyzed by GC-Mass Spectrometry (MS).[16][17][18]
-
Workflow Overview:
Caption: Workflow for DEP quantification in biological samples.
-
Key Steps & Causality:
-
Sample Collection & Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated analog of DEP) is added at the beginning. Causality: The internal standard corrects for variability and loss during the multi-step extraction and derivatization process, ensuring accurate quantification.
-
Extraction: DEP is isolated from the complex urine matrix using either liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE).[16] Causality: This step removes interfering substances (salts, proteins, etc.) and concentrates the analyte, improving sensitivity.
-
Derivatization: The extracted DEP is reacted with a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), under phase-transfer catalysis conditions.[17][18] Causality: This reaction converts the non-volatile DEP anion into a volatile ester, which is necessary for it to travel through the GC column.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The GC separates the DEP-derivative from other components based on its boiling point and column affinity. The MS detects and quantifies the specific molecule based on its unique mass-to-charge ratio.
-
Quantification: The concentration of DEP in the original sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known standards.[19]
-
Section 3: Data Interpretation & Best Practices
Solution Preparation and Stability
-
Solubility: Sodium diethyl phosphate is readily soluble in aqueous solutions.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of sodium diethyl phosphate powder.
-
Dissolve in high-purity deionized water or a suitable buffer (e.g., PBS, Tris) to make a concentrated stock solution (e.g., 1 M).
-
Sterile-filter the stock solution through a 0.22 µm filter if it will be used in cell culture applications.
-
Store in aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Stability: Aqueous solutions of sodium phosphate are generally stable. A study on sodium phosphate solutions for IV use showed they retained over 94% of their initial concentration for 63 days when stored at either 4°C or 23°C.[20][21] For research purposes, it is best practice to use freshly prepared dilutions from a frozen stock for each experiment.
Safety & Handling
-
While sodium diethyl phosphate is not a potent acetylcholinesterase inhibitor like its parent compounds, it should still be handled with appropriate laboratory precautions.
-
It is considered a potential endocrine-disrupting chemical based on in vivo and in silico studies.[4]
-
Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dichlorvos. (Chapter 6: Analytical Methods). Available from: [Link]
-
Zhang, Y., et al. (2017). Comparison of the Inhibitory Mechanisms of Diethyl Citrate, Sodium Citrate, and Phosphonoformic Acid on Calcification Induced by High Inorganic Phosphate Contents in Mouse Aortic Smooth Muscle Cells. Journal of Cardiovascular Pharmacology, 70(6), 411-419. Available from: [Link]
-
Serra, M., et al. (2021). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 121(15), 9478-9543. Available from: [Link]
-
Serra, M., et al. (2021). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH. Available from: [Link]
-
PubChem. Sodium diethyl phosphorodithioate. National Center for Biotechnology Information. Available from: [Link]
-
Baszczyňski, O., & Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 747978. Available from: [Link]
-
Serra, M., et al. (2021). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Request PDF on ResearchGate. Available from: [Link]
-
Baszczyňski, O., & Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers Media S.A.. Available from: [Link]
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PubChem. Phosphoric acid, diethyl ester, sodium salt (1:1). National Center for Biotechnology Information. Available from: [Link]
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Qi, Y., et al. (2019). Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches. Environment International, 133(Pt A), 105178. Available from: [Link]
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Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Request PDF on ResearchGate. Available from: [Link]
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Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-20. Available from: [Link]
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Environmental Working Group (EWG). Diethylphosphate (DEP). Human Toxome Project. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phosphate Ester Flame Retardants. (Chapter 7: Analytical Methods). Available from: [Link]
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Le, T., et al. (2017). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 70(1), 26-31. Available from: [Link]
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Le, T., et al. (2017). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PMC - NIH. Available from: [Link]
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Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International, 33(46A), 296-306. Available from: [Link]
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Grosicka-Maciąg, E., et al. (2013). The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis. Cell Biology and Toxicology, 29(1), 41-51. Available from: [Link]
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Khan, I., et al. (2022). Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. Molecules, 27(19), 6543. Available from: [Link]
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Qi, Y., et al. (2019). Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota. International Journal of Environmental Research and Public Health, 16(10), 1836. Available from: [Link]
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Berkowitz, D. B., et al. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available from: [Link]
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Johnson, S. A., & Hunter, T. (2005). The Chemical Biology of Protein Phosphorylation. Angewandte Chemie International Edition, 44(25), 3804-3807. Available from: [Link]
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Law, R. K., & Tsong, T. Y. (2010). Advances in Analytical Methods for Organophosphorus Pesticide Detection. ResearchGate. Available from: [Link]
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Indulkar, A. S., et al. (2019). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. International Journal of Pharmaceutics, 562, 241-252. Available from: [Link]
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Bálint, E., et al. (2018). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. ChemistrySelect, 3(45), 12797-12801. Available from: [Link]
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Application Notes & Protocols: Investigating Sodium Diethyl Phosphate as a Functional Additive in Sodium-Ion Battery Electrolytes
Introduction: The Quest for Superior Sodium-Ion Battery Electrolytes
Sodium-ion batteries (SIBs) are a compelling alternative to lithium-ion technologies, primarily due to the natural abundance and low cost of sodium.[1] However, the commercial viability of SIBs hinges on developing robust electrolyte formulations that ensure long-term cycling stability, high performance, and uncompromising safety.[2] A critical component of the electrolyte is the additive, a substance added in small quantities to impart specific functionalities, such as forming a stable protective layer on the electrodes or enhancing safety characteristics.[3]
Organophosphate compounds are a well-regarded class of electrolyte additives, often explored for their dual-function capabilities: acting as flame retardants to mitigate the flammability of organic carbonate solvents and participating in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode.[4] The SEI is a passivation layer that allows for the transport of Na+ ions while preventing further decomposition of the electrolyte, a process crucial for long cycle life.[3]
This document provides a comprehensive guide for researchers on the formulation, application, and evaluation of Sodium Diethyl Phosphate (NaDEP) as a novel functional additive in sodium-ion battery electrolytes. While extensive data exists for other phosphate additives, NaDEP remains a relatively unexplored candidate. These notes, therefore, present a foundational framework for its systematic investigation.
Core Concepts: Hypothesized Role and Mechanism of Sodium Diethyl Phosphate (NaDEP)
Physicochemical Properties of NaDEP
Before its application, understanding the fundamental properties of NaDEP is essential.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀NaO₄P | [5][6] |
| Molecular Weight | 176.08 g/mol | [5][7] |
| Appearance | White to Off-White Solid/Powder | [5] |
| CAS Number | 2870-30-6 | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
| Safety Profile | Not classified under GHS hazard criteria, but standard laboratory personal protective equipment (PPE) is required. | [6][8] |
Hypothesized Mechanisms of Action
Based on the known behavior of organophosphates in battery electrolytes, we can propose two primary functions for NaDEP in a sodium-ion cell:
-
SEI Modification: Upon the initial charging of the battery, the electrolyte components are reduced at the anode surface to form the SEI. We hypothesize that NaDEP, with its phosphate functional group, will be preferentially reduced. This decomposition could lead to the formation of a stable, inorganic-rich SEI containing sodium phosphate species. Such a layer is anticipated to be more robust and efficient at conducting sodium ions compared to SEI layers formed from carbonate solvents alone, potentially leading to improved cycling stability and rate capability.
-
Flame Retardancy: Phosphorus-containing compounds are known flame retardants. Their mechanism often involves scavenging free radicals (H• and OH•) in the gas phase, which are key propagators of combustion chain reactions. The presence of the phosphate group in NaDEP is expected to impart flame-retardant properties to the electrolyte, thereby enhancing the overall safety of the battery cell.
The diagram below illustrates the proposed dual-function mechanism of NaDEP at the anode-electrolyte interface.
Caption: Hypothesized dual-function mechanism of NaDEP.
Experimental Protocols
Safety Precaution: All electrolyte preparation and cell assembly must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.[9][10]
Protocol 1: Formulation of NaDEP-Containing Electrolyte
This protocol details the preparation of a baseline electrolyte and several experimental electrolytes with varying concentrations of NaDEP.
3.1.1 Materials and Reagents
-
Sodium hexafluorophosphate (NaPF₆), battery grade (99.99%)
-
Ethylene carbonate (EC), anhydrous (99.9%)
-
Diethyl carbonate (DEC), anhydrous (99.9%)
-
Sodium Diethyl Phosphate (NaDEP), >95% purity[7]
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Precision balance
3.1.2 Baseline Electrolyte Preparation (1 M NaPF₆ in EC/DEC 1:1 v/v)
-
Inside the glovebox, prepare a 1:1 volumetric mixture of EC and DEC. For example, mix 50 mL of EC with 50 mL of DEC.
-
Weigh the appropriate amount of NaPF₆ to create a 1 M solution in the prepared solvent mixture. For 100 mL of solvent, this would be approximately 16.79 g of NaPF₆.
-
Slowly add the NaPF₆ powder to the solvent mixture while stirring continuously with a magnetic stirrer.[10]
-
Continue stirring until the salt is completely dissolved. This is your Baseline Electrolyte .
3.1.3 Experimental Electrolyte Preparation (NaDEP Additive)
-
Prepare the Baseline Electrolyte as described above.
-
Weigh the required amount of NaDEP powder to achieve the desired weight percentage (wt%). It is recommended to investigate a range of concentrations.
-
Example Concentrations for Investigation:
-
0.5 wt% NaDEP
-
1.0 wt% NaDEP
-
2.0 wt% NaDEP
-
5.0 wt% NaDEP
-
-
Slowly add the NaDEP powder to a known volume of the Baseline Electrolyte while stirring.
-
Stir until the NaDEP is fully dissolved. Clearly label each formulation.
Protocol 2: Coin Cell Assembly (CR2032)
This protocol describes the assembly of half-cells for electrochemical testing, using a hard carbon anode as the working electrode and sodium metal as the counter/reference electrode.
3.2.1 Materials
-
Hard carbon anode discs (e.g., 15 mm diameter)
-
Sodium metal foil (e.g., 16 mm diameter discs)
-
Glass fiber separator (e.g., 19 mm diameter)
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolyte formulations from Protocol 3.1
-
Coin cell crimper
3.2.2 Assembly Procedure
-
Place the negative casing of the coin cell on the assembly platform.
-
Place a spacer into the casing.
-
Place the hard carbon anode disc in the center of the spacer.
-
Dispense approximately 40 µL of the electrolyte onto the anode surface, ensuring it is fully wetted.
-
Place a separator disc onto the wetted anode.
-
Add another 40 µL of electrolyte onto the separator.
-
Carefully place a sodium metal disc onto the separator.
-
Add a second spacer on top of the sodium metal.
-
Place the spring on top of the spacer stack.
-
Place the positive cell cap on top and transfer the assembly to the coin cell crimper.
-
Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours before testing to ensure complete electrolyte wetting.
Electrochemical and Safety Evaluation Protocols
The following protocols outline the essential tests to characterize the effect of NaDEP on battery performance and safety.
Protocol 3: Electrochemical Characterization
The experimental workflow for electrochemical testing is outlined below.
Caption: Workflow for electrochemical evaluation.
4.1.1 Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical stability window of the electrolyte and identify the reduction potential at which the SEI forms.
-
Procedure:
-
Use a three-electrode setup or a Na || Hard Carbon half-cell.
-
Set the potential window from 3.0 V to 0.01 V vs. Na/Na⁺.
-
Apply a slow scan rate, such as 0.1 mV/s, for the initial cycles.[11]
-
Run for 3-5 cycles.
-
-
Expected Outcome: In the first cathodic scan, a new reduction peak should appear for the NaDEP-containing electrolytes that is not present in the baseline. This peak corresponds to the reductive decomposition of NaDEP to form the SEI.[12]
4.1.2 Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the interfacial resistance of the cell, which is dominated by the SEI resistance on the anode.[13][14]
-
Procedure:
-
Perform EIS on rested cells before cycling and at various cycle intervals (e.g., after 1, 10, 50, and 100 cycles).
-
Apply a small AC voltage amplitude (e.g., 10 mV).
-
Scan over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]
-
-
Expected Outcome: A lower and more stable interfacial resistance (smaller semicircle in the Nyquist plot) for cells with an optimal NaDEP concentration would indicate the formation of a more effective and stable SEI.[16]
4.1.3 Galvanostatic Cycling
-
Objective: To evaluate the core performance metrics of the battery, including specific capacity, coulombic efficiency, and long-term cycle life.[17]
-
Procedure:
-
Formation Cycles: Cycle the cells at a low current rate (e.g., C/20, where 1C = 250 mA/g) for the first 2-3 cycles to ensure proper SEI formation.[18]
-
Standard Cycling: Cycle the cells at a moderate rate (e.g., C/10) between 0.01 V and 2.0 V.[19]
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess performance under high power demand.
-
-
Data to Collect: Charge/discharge capacity, coulombic efficiency at each cycle, and capacity retention over hundreds of cycles.
Protocol 4: Safety Evaluation (Flammability Test)
-
Objective: To provide a qualitative and semi-quantitative assessment of the electrolyte's flammability.
-
Procedure (Self-Extinguishing Time - SET): [20]
-
Inside a fume hood, place a small, measured amount of electrolyte (e.g., 0.5 mL) on a non-flammable substrate like a glass fiber separator.
-
Expose the sample to a flame (e.g., from a butane torch) for a fixed duration (e.g., 3 seconds).
-
Remove the flame and use a stopwatch to measure the time it takes for the electrolyte flame to self-extinguish.
-
Repeat the test multiple times for each electrolyte formulation to ensure reproducibility.
-
-
Expected Outcome: Electrolytes containing NaDEP are expected to have a significantly shorter SET compared to the baseline electrolyte, indicating improved flame retardancy.[21][22]
Data Interpretation and Summary
The successful implementation of NaDEP as an additive would be demonstrated by a combination of the following results, which should be compiled for a comprehensive analysis.
| Parameter | Metric for Success | Rationale |
| Cyclic Voltammetry | A distinct reduction peak during the first cycle. | Indicates NaDEP is actively participating in SEI formation. |
| EIS | Lower and more stable charge transfer resistance (Rct) over cycling. | Suggests a stable, low-impedance SEI was formed. |
| Galvanostatic Cycling | Higher initial coulombic efficiency, improved capacity retention, and better rate capability. | Demonstrates the practical benefits of the modified SEI on battery performance. |
| Safety (SET) | Shorter self-extinguishing time compared to the baseline. | Confirms the flame-retardant effect of the NaDEP additive. |
Conclusion
The protocols outlined in this document provide a rigorous and systematic framework for evaluating sodium diethyl phosphate (NaDEP) as a novel electrolyte additive for sodium-ion batteries. By methodically preparing electrolyte formulations and conducting detailed electrochemical and safety tests, researchers can validate the hypothesized dual functions of NaDEP as both an SEI-forming agent and a flame retardant. The insights gained from these experiments will be crucial in advancing the development of safer, more reliable, and higher-performance sodium-ion battery systems.
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Wikipedia. (2023). Sodium-ion battery. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2015). What is the best electrolyte for cathode test of sodium ion batteries? Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). Retrieved January 8, 2026, from [Link]
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Faradion Limited. (n.d.). Sodium-Ion Battery Materials. Retrieved January 8, 2026, from [Link]
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CORE. (n.d.). Experimental study on flammability limits of electrolyte solvents in lithium-ion batteries using a wick combustion method. Retrieved January 8, 2026, from [Link]
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CNLITE. (n.d.). Sodium Diethyl Dithiophosphate, Flotation Reagent. Retrieved January 8, 2026, from [Link]
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ResearchGate. (n.d.). The self-extinguishing time (a), flame propagation time (b) and... Retrieved January 8, 2026, from [Link]
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ResearchGate. (n.d.). Galvanostatic cycles at 10 mAg 1 of sodium half-cells using the ground... Retrieved January 8, 2026, from [Link]
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SAFELOOP. (2026, January 7). SAFELOOP project pioneers safer, high-performance Li-ion EV battery. Retrieved January 8, 2026, from [Link]
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Popovic-Neuber, J. (2024, November 3). Electrochemical Impedance Spectroscopy: High-energy Battery Interphases [Video]. YouTube. Retrieved January 8, 2026, from [Link]
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Semantic Scholar. (n.d.). Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. Retrieved January 8, 2026, from [Link]
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springerprofessional.de. (n.d.). Electrochemical Impedance Spectroscopy Characterization of Sodium-Ion Batteries with Different Operating States. Retrieved January 8, 2026, from [Link]
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ResearchGate. (n.d.). The cyclic voltammetry (CV) characterization of SIBs with NaClO4 as the... Retrieved January 8, 2026, from [Link]
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ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy of Battery Systems, including Sodium Materials. Retrieved January 8, 2026, from [Link]
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Jong-Un, P. (n.d.). Mixing Electrolyte for Ion-Lithium Batteries. Retrieved January 8, 2026, from [Link]
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ResearchGate. (n.d.). Electrochemical Spectroscopic Impedance Analysis of Solid Polymer Electrolyte-Application to Sodium Ion Batteries. Retrieved January 8, 2026, from [Link]
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PubMed. (2024). Research on the Electrochemical Impedance Spectroscopy Evolution of Sodium-Ion Batteries in Different States. Retrieved January 8, 2026, from [Link]
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ACS Publications. (n.d.). Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. Retrieved January 8, 2026, from [Link]
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National Institutes of Health. (n.d.). Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. Retrieved January 8, 2026, from [Link]
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Korf Power. (n.d.). How to Safely Prepare Battery Electrolyte Solutions. Retrieved January 8, 2026, from [Link]
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National Institutes of Health. (n.d.). Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal Batteries. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols for the Treatment of Keratin Materials with Sodium Diethyl Phosphate
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of sodium diethyl phosphate for the treatment of keratinous substrates such as hair, nails, and skin. We will explore the underlying biochemical principles of keratin, propose a novel mechanism of action for sodium diethyl phosphate, and provide comprehensive protocols for its application and the evaluation of its effects. This guide is designed to be a foundational resource for the development of new cosmetic and therapeutic treatments targeting the modification and reinforcement of keratin fibers.
Introduction: The Science of Keratin and its Modification
Keratin is a family of fibrous structural proteins that are the primary constituents of hair, feathers, horns, claws, and the outer layer of the skin in vertebrates. The remarkable strength and resilience of keratin materials are derived from their hierarchical structure, which begins with the assembly of individual keratin protein monomers into intermediate filaments. These filaments are further organized and stabilized by an extensive network of disulfide bonds formed between cysteine residues, as well as other non-covalent interactions.
The integrity of keratin structures can be compromised by a variety of factors, including chemical treatments (e.g., bleaching, perming), environmental exposure (e.g., UV radiation), and the natural aging process. This degradation manifests as reduced mechanical strength, increased porosity, and a dull, damaged appearance. Consequently, there is significant interest in developing treatments that can restore and enhance the properties of keratin materials.
Post-translational modifications, such as phosphorylation, are known to play a crucial role in regulating the assembly and dynamics of keratin filaments within cells. This natural process suggests that the targeted chemical modification of keratin could be a viable strategy for improving its properties.
Sodium Diethyl Phosphate: A Candidate for Keratin Modification
Sodium diethyl phosphate (CAS 2870-30-6) is the sodium salt of diethyl phosphate. It is a member of the organophosphate family of compounds. While some organophosphates are known for their use as pesticides, others have found applications in various industries, including cosmetics.
Table 1: Properties of Sodium Diethyl Phosphate
| Property | Value | Reference |
| Chemical Formula | C4H10NaO4P | |
| Molecular Weight | 176.08 g/mol | |
| Appearance | White to Off-White Solid | |
| Synonyms | Phosphoric Acid Diethyl Ester Sodium Salt, Ethyl Sodium Phosphate, Diethyl Sodium Phosphate |
Proposed Mechanism of Action: Phosphorylation and Cross-linking of Keratin
Based on the known reactivity of organophosphates and the biochemistry of keratin, we propose a dual mechanism of action for sodium diethyl phosphate in the treatment of keratin materials:
-
Direct Phosphorylation: Sodium diethyl phosphate may act as a phosphorylating agent, transferring a phosphate group to the hydroxyl-containing side chains of amino acids such as serine, threonine, and tyrosine within the keratin protein structure. This introduction of negatively charged phosphate groups could alter the protein's conformation and intermolecular interactions, potentially leading to changes in the material's physical properties.
-
Isopeptide Cross-linking: It is also hypothesized that sodium diethyl phosphate could facilitate the formation of new, covalent isopeptide bonds between lysine and acidic amino acid residues (glutamic acid or aspartic acid) in the keratin structure. This would create additional cross-links within and between keratin chains, thereby reinforcing the protein matrix and enhancing its mechanical strength and resistance to damage.
Caption: Proposed dual mechanism of sodium diethyl phosphate on keratin.
Experimental Protocols
The following protocols are designed to serve as a starting point for investigating the effects of sodium diethyl phosphate on keratin materials. Researchers should optimize these protocols based on their specific experimental goals and available equipment.
Preparation of Treatment Solutions
Objective: To prepare aqueous solutions of sodium diethyl phosphate for treating keratin samples.
Materials:
-
Sodium Diethyl Phosphate (cosmetic grade)
-
Deionized Water
-
pH Meter
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
Procedure:
-
Weigh the desired amount of sodium diethyl phosphate. For initial screening, concentrations of 1%, 5%, and 10% (w/v) are recommended.
-
In a beaker, add the sodium diethyl phosphate to a known volume of deionized water while stirring.
-
Continue stirring until the sodium diethyl phosphate is completely dissolved.
-
Measure the pH of the solution and adjust as necessary using a suitable buffer system. A pH range of 6.0-7.5 is recommended for initial studies to mimic typical cosmetic product conditions.
-
Store the solution in a sealed container at room temperature.
Treatment of Hair Tresses
Objective: To apply the sodium diethyl phosphate solution to standardized hair tresses to assess its effects on hair properties.
Materials:
-
Standardized Hair Tresses (e.g., from a reputable supplier)
-
Sodium Diethyl Phosphate Treatment Solution (from Protocol 4.1)
-
Control Solution (deionized water or buffer)
-
Incubator or Water Bath
-
Drying Oven or Hair Dryer
-
Combs
Procedure:
-
Wash the hair tresses with a mild, non-conditioning shampoo and rinse thoroughly with deionized water.
-
Gently blot the tresses with a paper towel to remove excess water.
-
Immerse the hair tresses completely in the sodium diethyl phosphate treatment solution. Ensure each tress is fully saturated.
-
As a control, immerse a separate set of tresses in the control solution.
-
Incubate the tresses in their respective solutions for a predetermined time (e.g., 30, 60, or 90 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
After incubation, remove the tresses and rinse them thoroughly with deionized water.
-
Dry the tresses at a controlled temperature (e.g., 50°C) or with a hair dryer on a low setting.
-
Gently comb the dried tresses to align the fibers.
Caption: Experimental workflow for treating hair tresses.
Evaluation of Treatment Efficacy
Objective: To quantify the effects of the sodium diethyl phosphate treatment on the physical and chemical properties of the keratin material.
4.3.1. Mechanical Strength Testing
-
Method: Use a tensile tester to measure the break strength and elongation at break of individual hair fibers or small bundles of fibers from the treated and control groups.
-
Expected Outcome: An increase in break strength and/or a change in elasticity would support the hypothesis of new cross-link formation.
4.3.2. Differential Scanning Calorimetry (DSC)
-
Method: Analyze treated and control hair samples to determine the denaturation temperature of the keratin proteins.
-
Expected Outcome: An increase in the denaturation temperature would suggest enhanced structural stability, consistent with increased cross-linking.
4.3.3. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Method: Obtain FTIR spectra of the treated and control samples. Look for the appearance of new peaks or shifts in existing peaks that could be attributed to the formation of phosphate ester bonds or isopeptide bonds.
-
Expected Outcome: The appearance of new absorption bands in the phosphate region (~900-1200 cm⁻¹) would be indicative of phosphorylation.
4.3.4. Amino Acid Analysis
-
Method: Perform amino acid analysis on hydrolyzed samples of treated and control keratin to quantify the amino acid composition. A decrease in the relative amounts of lysine, glutamic acid, and aspartic acid could suggest their involvement in isopeptide bond formation.
-
Expected Outcome: A quantifiable change in the amino acid profile consistent with the proposed cross-linking reaction.
Table 2: Summary of Analytical Techniques
| Technique | Parameter Measured | Implication of Positive Result |
| Tensile Testing | Break Strength, Elongation | Increased mechanical integrity |
| DSC | Denaturation Temperature | Enhanced thermal stability |
| FTIR | Vibrational Spectra | Evidence of new chemical bonds |
| Amino Acid Analysis | Amino Acid Composition | Indication of cross-linking |
Safety and Handling
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl phosphates as a group and concluded that they are safe for use in cosmetic products when formulated to be non-irritating. While sodium diethyl phosphate was not individually assessed in the available summary, this provides a general indication of the safety profile of related compounds.
It is recommended that formulators conduct their own safety assessments for any new product containing sodium diethyl phosphate. Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the pure substance and its solutions.
Conclusion
Sodium diethyl phosphate presents a promising avenue for the development of innovative treatments for keratin materials. The proposed dual mechanism of phosphorylation and isopeptide cross-linking offers a scientifically grounded approach to enhancing the strength, resilience, and overall health of hair, nails, and skin. The protocols outlined in this document provide a robust framework for researchers to investigate these effects and to develop novel cosmetic and therapeutic applications.
References
-
Study.com. Keratin Structure, Function & Diseases. [Link]
-
violavip.com. The Biochemistry of Keratin. [Link]
-
PubMed Central. Structure and functions of keratin proteins in simple, stratified, keratinized and cornified epithelia. [Link]
-
Wikipedia. Organophosphate. [Link]
-
University of California San Diego. The Structure, Functions, and Mechanical Properties of Keratin. [Link]
-
Wikipedia. Keratin. [Link]
-
PubChem. Sodium diethyl phosphorodithioate. [Link]
-
Slideshare. Organophosphates. [Link]
- Google Patents.
-
PubChem. Phosphoric acid, diethyl ester, sodium salt (1:1). [Link]
-
EWG || Human Toxome Project. Diethylphosphate (DEP). [Link]
-
ResearchGate. Organochlorine and Organophosphate Pesticides Determination in Plants Used for Cosmetic Purposes. [Link]
-
Hannaford. Fungi Nail Anti-Fungal Liquid Solution Maximum Strength. [Link]
-
Wikipedia. Minoxidil. [Link]
-
PubMed. Diethyl phosphates accumulation in rabbits' hair as an indicator of long term exposure to diazinon and chlorpyrifos. [Link]
-
DailyMed - NIH. Label: TREATONIC TOENAIL FUNGUS TREATMENT KIT. [Link]
-
Healthline. Keratin Treatment Side Effects: Formaldehyde Risk, Alternatives, More. [Link]
-
PubMed Central. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota. [Link]
-
PubMed. Determination of dialkyl phosphates in human hair for the biomonitoring of exposure to organophosphate pesticides. [Link]
-
Keratinworks. Which Ingredients to Avoid when Buying Shampoo after Having Keratin Treatment? [Link]
-
ResearchGate. (PDF) Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: A biomarker of chronic exposure to organophosphate pesticides. [Link]
-
Reddit. Keratin treated hair, how bad are sulfates and sodium chloride in terms of degrading the effects? i would avoid but have to use 2% ketoconazole to treat thinning hair... [Link]
Application Note: Advanced Analytical Strategies for the Detection and Quantification of Sodium Diethyl Phosphate
Abstract
Sodium Diethyl Phosphate (DEP), a primary metabolite of various organophosphate esters used as pesticides, flame retardants, and plasticizers, is a critical biomarker for assessing human exposure and environmental contamination.[1] Its detection and quantification are paramount for toxicological studies, environmental monitoring, and ensuring the safety of pharmaceutical products. However, the inherent chemical properties of DEP—high polarity and low volatility—present significant analytical challenges.[1][2] This application note provides a comprehensive guide to the principal analytical methodologies for the robust and sensitive determination of DEP. We will delve into the mechanistic principles and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC). This guide is designed to equip researchers with the expertise to select and implement the most suitable analytical strategy for their specific research needs.
Introduction: The Analytical Imperative for Diethyl Phosphate
Organophosphate esters are ubiquitous in modern society, leading to widespread human and environmental exposure. The metabolic breakdown of these parent compounds results in the formation of dialkyl phosphates (DAPs), with Diethyl Phosphate (DEP) being a significant and frequently monitored metabolite.[3] The presence of DEP in biological matrices such as urine or hair serves as a reliable indicator of exposure to a range of organophosphate pesticides.[4][5] In the pharmaceutical industry, DEP can be a genotoxic impurity or a degradation product in drug substances like Foscarnet Sodium, necessitating its strict control to ensure patient safety.[6][7]
The analytical challenge stems from the physicochemical nature of DEP. As a salt, it is non-volatile and highly polar, making it unsuitable for direct analysis by conventional gas chromatography.[1][2] Furthermore, its presence in complex matrices like urine, plasma, or environmental samples requires highly selective and sensitive detection methods to overcome interferences.[2] This note will explore the established and validated methods that address these challenges, providing a logical framework for method selection and application.
Core Analytical Methodologies
The choice of an analytical method for DEP is dictated by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. The three primary techniques employed are GC-MS, LC-MS/MS, and Ion Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Based Approach
GC-MS is a powerful and widely accessible technique renowned for its high chromatographic resolution and definitive mass-based detection.[2] However, to analyze polar, non-volatile compounds like DEP, a chemical modification step known as derivatization is mandatory.[1]
Principle of Derivatization: The core principle is to convert the polar phosphate group of DEP into a more volatile and thermally stable derivative. This transformation reduces hydrogen bonding, allowing the analyte to be partitioned into the gas phase and travel through the GC column.[1] Common derivatization strategies include alkylation and silylation.
-
Alkylation: This involves reacting DEP with an alkylating agent. A widely used reagent is Pentafluorobenzyl Bromide (PFB-Br). The resulting pentafluorobenzyl ester derivative is not only volatile but also possesses a high affinity for electron capture, making it exceptionally suitable for sensitive detection using a negative chemical ionization (NCI) source in the mass spectrometer.[1][3]
-
Silylation: This technique replaces the active hydrogen in the DEP molecule with a silyl group, such as a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
The overall workflow for GC-MS analysis with derivatization is depicted below.
Figure 1: General workflow for the analysis of Diethyl Phosphate (DEP) by GC-MS, incorporating essential sample preparation and derivatization steps.
Protocol 1: DEP Quantification in Urine using PFB-Br Derivatization and GC-MS
This protocol is adapted from methodologies described for the analysis of dialkyl phosphates in biological samples.[3][4]
1. Sample Preparation & Extraction: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Centrifuge the sample (e.g., 4000 rpm for 10 minutes) to pellet any particulate matter. c. To a 1 mL aliquot of the supernatant, add an internal standard (e.g., Diethyl-d10-phosphate) to correct for variability during sample preparation and analysis.[2] d. Perform a solid-phase extraction (SPE) for sample cleanup and concentration. Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol and water. e. Load the urine sample onto the cartridge. Wash with water to remove hydrophilic interferences. f. Elute the DEP and internal standard with an appropriate solvent (e.g., acidified methanol). g. Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization (Alkylation): a. Reconstitute the dried extract in 100 µL of acetonitrile. b. Add 250 µL of a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) in acetonitrile.[3] c. Add a catalyst, such as potassium carbonate, to facilitate the reaction. d. Seal the vial and heat at 70°C for 1 hour.[8] Some methods utilize microwave assistance (e.g., 5 minutes at 160 W) to accelerate the reaction.[3][9] e. After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters:
- GC System: Agilent GC coupled to a Mass Spectrometer.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][10]
- Injector Temperature: 220°C.[7]
- Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System:
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives.
- Source Temperature: 250°C.[6]
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the DEP derivative and the internal standard. For the PFB-DEP derivative, key ions would be specific to its structure.
4. Data Analysis & Quantification: a. Generate a calibration curve using a series of working standard solutions prepared and derivatized in the same manner as the samples. b. Quantify the DEP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has emerged as a preferred method for DEP analysis due to its high sensitivity, specificity, and, most notably, its ability to analyze DEP directly without derivatization.[2][11] This significantly simplifies sample preparation, reduces analysis time, and minimizes potential sources of error associated with the derivatization step.[5]
Principle: The sample, after minimal cleanup, is injected directly into the LC system. The reversed-phase column separates DEP from other matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI, in negative mode). In the tandem MS, a specific precursor ion for DEP is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces chemical noise.[8]
Figure 2: Simplified "dilute-and-shoot" workflow for direct analysis of Diethyl Phosphate (DEP) by LC-MS/MS.
Protocol 2: Direct Quantification of DEP in Water/Urine by LC-MS/MS
This protocol is a generalized procedure based on established methods for direct DAP analysis.[11][12]
1. Sample Preparation: a. For water samples, filtration through a 0.22 µm filter may be sufficient. b. For urine samples, a simple "dilute-and-shoot" approach is often effective. Dilute the urine sample 1:10 with the initial mobile phase (e.g., water with 0.1% formic acid). c. Add an appropriate internal standard (e.g., Diethyl-d10-phosphate). d. Vortex the sample and centrifuge to pellet any precipitates. e. Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Instrumental Parameters:
- LC System: UFLC or UHPLC system for fast and efficient separations.[12]
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
- A: Water with 0.1% formic acid or an ion-pairing agent like tetrabutylammonium acetate.[11]
- B: Acetonitrile or Methanol.
- Gradient: A typical gradient would start with high aqueous content (e.g., 98% A) and ramp up to high organic content to elute the analyte and clean the column.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 - 10 µL.
- MS/MS System: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Negative Mode.
- Capillary Voltage: ~3.0 kV.
- Source Temperature: 150°C.[8]
- Desolvation Temperature: 500°C.[8]
- Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for DEP and its labeled internal standard must be optimized. For DEP (m/z 153), a common transition is 153 -> 79.
3. Data Analysis & Quantification: a. Prepare matrix-matched calibration standards to compensate for potential matrix effects (ion suppression or enhancement).[2] b. Quantify DEP using the peak area ratio to the internal standard against the matrix-matched calibration curve.
Ion Chromatography (IC)
Ion chromatography is a robust technique specifically designed for the separation and quantification of ionic species.[13] It is particularly well-suited for analyzing phosphates in aqueous samples.
Principle: A liquid sample is injected into the IC system and passes through an ion-exchange column. The stationary phase of the column has charged functional groups that interact with the ionic analytes. DEP, being an anion, is separated on an anion-exchange column. The separation is based on the relative affinity of different anions for the stationary phase. After separation, the analytes pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the conductivity detector used for quantification.[14][15]
Protocol 3: General Procedure for DEP Analysis by IC
1. Sample Preparation: a. Aqueous samples should be filtered through a 0.45 µm filter to remove particulate matter. b. Dilute samples as necessary to bring the analyte concentration within the linear range of the instrument.
2. IC Instrumental Parameters:
- IC System: A reagent-free ion chromatography (RFIC) system is often preferred for its ease of use and reproducibility.[14]
- Column: Anion-exchange column (e.g., Thermo Scientific™ IonPac™ AS11-HC).[16]
- Eluent: Potassium hydroxide (KOH) or a carbonate/bicarbonate buffer, often generated electrolytically in RFIC systems. A gradient elution may be used to separate a wide range of anions.[13]
- Flow Rate: 1.0 mL/min.
- Detection: Suppressed conductivity.[14]
Method Comparison and Performance
The selection of the most appropriate method depends on a careful evaluation of their respective strengths and weaknesses.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct) | Ion Chromatography (IC) |
| Principle | Separation of volatile derivatives by gas chromatography, detected by MS. | Separation of polar compounds by liquid chromatography, detected by tandem MS. | Separation of ionic species by ion-exchange chromatography, detected by conductivity. |
| Sample Prep | Complex and time-consuming (extraction, concentration, derivatization).[5] | Simple and fast ("dilute-and-shoot" often possible).[11] | Simple (filtration, dilution). |
| Sensitivity | High to very high (pg/mL to ng/mL), especially with NCI.[17] | Very high (sub ng/mL to ng/mL).[12] | Moderate (µg/mL to mg/L), can reach low µg/L levels.[15] |
| Selectivity | High (based on retention time and mass fragmentation). | Very high (based on retention time and specific MRM transitions). | Moderate (based on retention time). |
| Throughput | Lower, due to extensive sample preparation. | Higher, due to simplified sample preparation. | High, suitable for routine analysis of many samples. |
| Advantages | Widely available instrumentation; robust and well-established. | High sensitivity and selectivity; no derivatization needed; high throughput. | Robust and straightforward for aqueous samples; lower cost of operation. |
| Limitations | Derivatization is required, which adds time, cost, and potential for error.[5] | Susceptible to matrix effects; higher initial instrument cost.[2] | Lower sensitivity than MS methods; primarily for aqueous matrices. |
| LOD/LOQ | LOQ ~5.5 pg/mg in hair.[17] | LOD ~0.02 ng/mL, LOQ ~0.06 ng/mL in urine.[12] | LOD ~0.02 µg/mL (as P) in water.[15] |
| Recovery (%) | 47-62% in feces (can be matrix dependent).[18] | 93-102% in urine.[12] | Typically >90% in water samples. |
Note: LOD (Limit of Detection), LOQ (Limit of Quantification), and Recovery values are highly dependent on the specific matrix and protocol used.
Conclusion and Recommendations
The analytical landscape for the detection of sodium diethyl phosphate offers several robust options, each with distinct advantages.
-
For high-throughput screening and biomonitoring studies where ultimate sensitivity and specificity are required, LC-MS/MS is the method of choice. Its ability to directly analyze DEP in complex matrices with minimal sample preparation makes it a highly efficient and powerful tool.[11][12]
-
GC-MS with derivatization remains a valuable and reliable technique, particularly in laboratories where LC-MS/MS is not available. While the sample preparation is more involved, the method provides excellent sensitivity and is thoroughly validated for various applications.[1][3]
-
Ion Chromatography is an excellent, cost-effective option for the routine analysis of DEP in aqueous environmental samples, where the expected concentrations are higher and the matrix is less complex.[14]
Ultimately, successful analysis relies on a well-validated method, including the use of appropriate internal standards, matrix-matched calibrators (for MS methods), and rigorous quality control procedures to ensure the generation of accurate and defensible data.[19]
References
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Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). Current World Environment, 8(2).
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Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). ResearchGate.
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Application Note: Enhanced Detection of Diethyl Phosphate in Complex Matrices using Derivatization-GC-MS. (2025). Benchchem.
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Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). Semantic Scholar.
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Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. (2015). PubMed.
- Spectrophotometric determination of organophosphate insecticide (chlorpyrifos) based on diazotisation with anthranilic acid. (n.d.). International Journal of Chemical and Analytical Science.
-
Development and Validation of a Diethyl Phosphite content in Foscarnet Sodium USP by GC MS technique. (2021). ResearchGate.
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2023). MDPI.
-
Calibration and quality control for quantitative analysis of diethyl phosphate. (2025). Benchchem.
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Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021). Journal of Pharmaceutical Research International.
-
Ion chromatographic separations of phosphorus species: a review. (2005). PubMed.
-
Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. (2015). ResearchGate.
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Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. (2015). Semantic Scholar.
-
Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021). ResearchGate.
-
Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. (2002). PubMed.
-
Analyzing Phosphate by Ion Chromatography. (n.d.). Thermo Fisher Scientific - US.
-
The Determination of Phosphates using Ion Chromatography: An Evaluation of Influential Factors. (1986). R Discovery.
- Analytical Methods Validation. (n.d.). Pharmaceutical Technology.
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Environmental Sample Preparation. (n.d.). Organomation.
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Analytical method validation for standard wafer production. (2017). ResearchGate.
- Determination of Total Phosphorus Using Two-Dimensional Ion Chromatography. (n.d.). Thermo Fisher Scientific.
- Preparation of Environmental Samples for the Determination of Trace Constituents. (2002). Polish Journal of Environmental Studies.
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2021). MDPI.
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2018). NIH.
-
A Comparative Guide to the Validation of HPLC Methods for Diethyl Phthalate Determination. (2025). Benchchem.
-
GC-MS chromatograms of diethyl phosphate (DEP) in a blank hair sample... (2016). ResearchGate.
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2000). ResearchGate.
-
ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate. (1995). NCBI Bookshelf - NIH.
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2000). PubMed.
-
ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (2012). NCBI Bookshelf - NIH.
-
Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2022). NIH.
-
Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. (2022). University of Pretoria.
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (2004). U.S. Environmental Protection Agency.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (n.d.).
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The Role of the Diethyl Phosphate Moiety in Mechanistic Enzyme Assays
An Application and Protocol Guide for the Researcher
Introduction: The diethyl phosphate group, a core structural feature of many organophosphorus compounds, plays a pivotal role in modern enzymology, not as a conventional substrate, but primarily as a powerful inhibitory warhead and a key product in detoxification pathways. Understanding its chemical behavior within an active site is crucial for researchers in drug discovery, toxicology, and bioremediation. This guide provides an in-depth exploration of the primary applications of diethyl phosphate-containing molecules in enzyme assays, focusing on their function as inhibitors of cholinesterases and as products in the analysis of phosphotriesterases. We will dissect the causality behind experimental designs and furnish detailed, field-proven protocols to ensure robust and reproducible results.
Part 1: Probing Enzyme Inhibition with Diethyl Phosphate Derivatives: The Case of Cholinesterases
Expertise & Experience: The "Why" Behind the Method
Diethyl phosphate is the quintessential functional group in a class of potent enzyme inhibitors known as organophosphates (OPs). Their primary targets are serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The scientific rationale for using OP compounds in these assays is grounded in their mechanism of action: they act as "pseudo-irreversible" inhibitors.[1][2]
The enzyme's active site contains a critical serine residue which normally attacks the substrate, acetylcholine. Diethyl phosphate-containing inhibitors are designed to mimic this substrate. Upon entering the active site, the phosphorus atom is attacked by the serine hydroxyl group, leading to the displacement of a leaving group and the formation of a stable, covalent diethylphosphoryl-enzyme conjugate.[3][4] This phosphorylated enzyme is catalytically inert. The "pseudo-irreversible" nature comes from the fact that this bond can hydrolyze, but the rate of regeneration is extremely slow, effectively taking the enzyme out of commission.[4] This potent inhibitory action makes diethyl phosphate derivatives invaluable tools for screening potential therapeutics for conditions like Alzheimer's disease, where modulating cholinesterase activity is a key strategy.[1][2]
Visualization: Mechanism of Cholinesterase Inhibition
Caption: Covalent modification of a cholinesterase active site by a diethyl phosphate inhibitor.
Protocol 1: Screening for Cholinesterase Inhibitors using Ellman's Method
This protocol describes a robust spectrophotometric assay to determine the inhibitory potential (IC₅₀) of compounds containing a diethyl phosphate moiety against AChE or BChE. The method, referenced in numerous studies[1][2], relies on the enzyme's hydrolysis of acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 8.0.[5]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of ATCI (for AChE) or BTCI (for BChE) in deionized water.
-
Enzyme Solution: Prepare a stock solution of AChE or BChE in the phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of the diethyl phosphate test compound in the phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of the serially diluted inhibitor solution to the appropriate wells. For control wells (100% activity), add 20 µL of buffer (with solvent). For blank wells (no enzyme activity), add buffer.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 20 µL of the enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates by subtracting the rate of the blank (non-enzymatic substrate hydrolysis).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Typical Concentration/Value | Rationale |
| Buffer | 100 mM Sodium Phosphate, pH 8.0 | Provides optimal pH for cholinesterase activity and maintains ionic strength. |
| Substrate (ATCI/BTCI) | Final concentration ~1 mM | Should be near the Kₘ value to ensure sensitivity to competitive inhibitors.[6] |
| DTNB | Final concentration ~1 mM | Ensures rapid reaction with produced thiocholine, making it the non-rate-limiting step. |
| Enzyme | Empirically determined | Concentration should yield a robust, linear signal within the assay window. |
| Incubation Time | 15 minutes | Allows for sufficient time for the inhibitor to bind to the enzyme before the substrate is added. |
| Detection Wavelength | 412 nm | The λₘₐₓ for the yellow 5-thio-2-nitrobenzoate anion. |
Part 2: Diethyl Phosphate as a Reaction Product: Assaying Phosphotriesterases
Expertise & Experience: The "Why" Behind the Method
Phosphotriesterases (PTEs) are a class of hydrolase enzymes that detoxify organophosphorus compounds, including nerve agents and pesticides, by cleaving the phosphotriester bonds.[3] In this context, diethyl phosphate is not an inhibitor but a key product of the enzymatic reaction. For example, when PTE hydrolyzes the pesticide paraoxon (diethyl p-nitrophenyl phosphate), the products are diethyl phosphate and p-nitrophenol.[7][8]
Assaying for PTE activity is critical for developing bioremediation strategies and for creating catalytic bioscavengers to treat OP poisoning.[3][4] The experimental design for a PTE assay, therefore, focuses on accurately measuring the rate of product formation. While one could measure the appearance of diethyl phosphate, it is often simpler and more common to measure the co-product if it is chromogenic, such as the p-nitrophenol released from paraoxon, which absorbs light at 405 nm.
Visualization: Phosphotriesterase Detoxification Reaction
Caption: Enzymatic hydrolysis of an organophosphate substrate by phosphotriesterase (PTE).
Protocol 2: General Protocol for Phosphotriesterase (PTE) Activity
This protocol describes a continuous spectrophotometric assay for PTE using paraoxon as a substrate. The activity is measured by monitoring the formation of the p-nitrophenol product.
Materials:
-
Purified Phosphotriesterase (PTE) enzyme
-
Paraoxon (diethyl p-nitrophenyl phosphate)
-
TRIS-HCl buffer (50 mM, pH 8.5) containing 0.1 mM MnCl₂
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM TRIS-HCl, pH 8.5, and supplement with 0.1 mM MnCl₂. The divalent cation is often required for PTE activity.[3]
-
Substrate Stock: Prepare a 10 mM stock solution of paraoxon in methanol or ethanol.
-
Enzyme Solution: Dilute the PTE enzyme in the assay buffer to a concentration that produces a linear rate of product formation for at least 10 minutes.
-
-
Assay Setup (in a 96-well UV-plate):
-
To each well, add 180 µL of the assay buffer.
-
Add 10 µL of the enzyme solution (or buffer for the no-enzyme control).
-
Equilibrate the plate to the desired temperature (e.g., 25°C).
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 10 µL of a working dilution of the paraoxon substrate (e.g., 20 mM stock diluted 1:10 in buffer for a final concentration of 1 mM).
-
Immediately measure the increase in absorbance at 405 nm over time.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate to molar concentration per unit time. The molar extinction coefficient (ε) for p-nitrophenol at pH 8.5 is approximately 18,000 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Part 3: Authoritative Clarification: The Inappropriateness of Sodium Diethyl Phosphate as a Substrate
A common point of confusion is whether sodium diethyl phosphate itself can be used as a substrate in enzyme assays, particularly for phosphatases. As a senior scientist, it is crucial to clarify this: Sodium diethyl phosphate is not a suitable substrate for standard phosphatase or phosphodiesterase assays.
-
Phosphatases are enzymes that hydrolyze phosphomonoesters —molecules with a single ester linkage to a phosphate group (e.g., p-nitrophenyl phosphate). Sodium diethyl phosphate is a phosphodiester , containing two ester linkages, and thus is not a substrate for this class of enzymes.
-
Phosphodiesterases (PDEs) do hydrolyze phosphodiester bonds, but their physiological substrates are typically cyclic nucleotides like cAMP and cGMP, or nucleic acids.[9][10] The simple structure of diethyl phosphate does not fit the specific substrate binding pockets of these highly regulated enzymes.[11][12]
-
Inorganic Phosphate as an Inhibitor: It is also critical to remember that inorganic phosphate (Pi), the product of phosphatase reactions, is a well-known feedback inhibitor of many phosphatases.[13] Therefore, assay buffers for phosphatases should be phosphate-free (e.g., TRIS, HEPES, or acetate buffers are used instead) to prevent product inhibition from confounding the results.[14]
Summary of Roles in Enzyme Assays
| Moiety/Compound | Enzyme Class | Role in Assay | Primary Application |
| Diethyl Phosphate Derivatives | Cholinesterases | Pseudo-irreversible Inhibitor | Screening for therapeutics (e.g., Alzheimer's), toxicology studies.[1] |
| Diethyl Phosphate | Phosphotriesterases | Reaction Product | Measuring detoxification efficiency, developing bioscavengers.[3] |
| Sodium Diethyl Phosphate | Phosphatases / PDEs | Not a Substrate | Unsuitable for standard assays; serves as a negative control or for mechanistic clarification. |
References
-
Musil, K., et al. (2018). Salicylanilide diethyl phosphates as cholinesterases inhibitors. PubMed. [Link]
-
Musil, K., et al. (2018). Salicylanilide diethyl phosphates as cholinesterases inhibitors. ResearchGate. [Link]
-
Ashani, Y., Wins, P., & Wilson, I. B. (1972). The inhibition of cholinesterase by diethyl phosphorochloridate. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]
-
Bigley, A. N., & Raushel, F. M. (2013). Catalytic Mechanisms for Phosphotriesterases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Blaber, M. (n.d.). Return of cholinesterase activity in the rat after inhibition by organophosphorus compounds. 1. Diethyl p-nitrophenyl phosphate (E 600, Paraoxon). PMC. [Link]
-
Lushchekina, S., et al. (2021). Optimization of Cholinesterase-Based Catalytic Bioscavengers Against Organophosphorus Agents. Frontiers in Pharmacology. [Link]
-
Ames, B. N. (1966). “MICRO ASSAY” FOR Pi FORMATION DURING HEXOSE PHOSPHATE HYDROLYSIS. San Diego State University. [Link]
-
Kelly, S. J., et al. (1979). 5'-Nucleotide phosphodiesterase: features of the substrate binding site as deduced from specificity and kinetics of some novel substrates. PubMed. [Link]
-
Luchter-Wasylewska, E. (n.d.). Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate. ResearchGate. [Link]
-
Godfrey, M., et al. (2017). Phosphatase specificity principles uncovered by MRBLE:Dephos and global substrate identification. eLife. [Link]
-
SAPS. (n.d.). End-product inhibition of phosphatase. SAPS. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
-
Jo, A., et al. (2022). Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip. MDPI. [Link]
-
Singh, A., et al. (2023). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. MDPI. [Link]
-
Gutfreund, H. (2012). Steady-state analysis of enzymes with non-Michaelis-Menten kinetics: The transport mechanism of Na+/K+-ATPase. Proceedings of the National Academy of Sciences. [Link]
-
Garcia-Galan, C., et al. (2011). Kinetic Measurements for Enzyme Immobilization. PubMed. [Link]
-
Garcia-Galan, C., et al. (2011). Kinetic Measurements for Enzyme Immobilization. Springer Nature Experiments. [Link]
-
Norman, B. J., & Neal, R. A. (1967). Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochemical Journal. [Link]
-
Wang, H., et al. (2007). The molecular basis for recognition of different substrates by phosphodiesterase families 4 and 10. Journal of Biological Chemistry. [Link]
-
Baszczyňski, O., & Janeba, Z. (2013). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules. [Link]
- Daughtridge, C., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab.
-
Li, P., et al. (2021). Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection. ACS Applied Materials & Interfaces. [Link]
-
LibreTexts. (2021). 10.2: The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Phosphodiesterase. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethyl Difluoromethylphosphonate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Dranka, M., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. [Link]
-
Zhang, X., et al. (2005). Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (2020). How to proceed to reach maximal enzyme activity in a solution?. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medicinal Drug Discovery. [Link]
-
Main, A. R. (1960). The purification of the enzyme hydrolysing diethyl p-nitrophenyl phosphate (paraoxon) in sheep serum. Biochemical Journal. [Link]
-
Norman, B. J., & Neal, R. A. (1967). Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes. Biochemical Journal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of Cholinesterase-Based Catalytic Bioscavengers Against Organophosphorus Agents [frontiersin.org]
- 5. rsc.org [rsc.org]
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- 7. Return of cholinesterase activity in the rat after inhibition by organophosphorus compounds. 1. Diethyl p-nitrophenyl phosphate (E 600, Paraoxon) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 10. Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5'-Nucleotide phosphodiesterase: features of the substrate binding site as deduced from specificity and kinetics of some novel substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The molecular basis for recognition of different substrates by phosphodiesterase families 4 and 10 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
sodium diethyl phosphate as a prodrug moiety
Application Notes & Protocols
Topic: The Strategic Application of Sodium Diethyl Phosphate as a Prodrug Moiety for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Pharmacokinetic Hurdles with Phosphate Prodrugs
The journey from a biologically active compound to a clinically effective drug is often impeded by suboptimal pharmacokinetic properties. Poor aqueous solubility is a primary challenge, hindering the development of intravenous formulations and limiting oral bioavailability. The phosphate prodrug approach has emerged as a robust and widely adopted strategy to overcome these limitations.[1] By transiently masking a hydroxyl or other suitable functional group on a parent drug with a phosphate ester, a developer can dramatically enhance water solubility and, in many cases, improve membrane permeability.[1][2]
The diethyl phosphate moiety, specifically, offers a simple, synthetically accessible, and effective tool in the prodrug designer's arsenal. This application note serves as a comprehensive guide for researchers, providing the foundational principles, mechanistic insights, and detailed experimental protocols for the synthesis, evaluation, and application of diethyl phosphate prodrugs.
The Diethyl Phosphate Moiety: A Mechanistic Overview
Chemical Properties and Rationale for Use
A diethyl phosphate prodrug is formed by esterifying a parent drug (R-OH) with diethyl phosphoryl chloride or a similar phosphorylating agent. The resulting diethyl phosphate ester (R-O-P(O)(OEt)₂) is typically a neutral, more lipophilic molecule than the highly polar phosphate monoester. However, the true advantage lies in its conversion to the highly water-soluble sodium phosphate salt form after selective cleavage of one ethyl group, or its direct conversion back to the parent drug in vivo.
The primary rationale for using this moiety is to leverage the ubiquitous nature of endogenous enzymes to achieve controlled release of the active drug.[1]
Key Advantages:
-
Dramatically Increased Aqueous Solubility: The phosphate group, once exposed, is ionizable and can form highly soluble salts (e.g., sodium salts), making it ideal for parenteral formulations.[1][3]
-
Enzymatic Bioactivation: Release of the parent drug is mediated by alkaline phosphatases (ALPs) and other esterases, which are widely distributed throughout the body, particularly in the liver and intestinal mucosa.[1][4][5]
-
Synthetic Tractability: The synthesis is often straightforward, involving standard phosphorylation chemistry.
Mechanism of Bioactivation
The therapeutic efficacy of a diethyl phosphate prodrug is entirely dependent on its efficient conversion to the active parent molecule in vivo. This bioactivation is a multi-step enzymatic process.
-
Initial Ester Cleavage: Carboxylesterases or other non-specific esterases present in plasma and tissues can cleave one of the ethyl groups, yielding a phosphate monoester intermediate.
-
Phosphatase-Mediated Release: The crucial step is the hydrolysis of the remaining phosphate ester bond by alkaline phosphatases (ALPs).[6][7][8] This enzymatic action releases the active parent drug and inorganic phosphate. The high concentration of ALPs in tissues like the intestine and liver makes this a highly efficient process.[5]
Caption: Bioactivation of a diethyl phosphate prodrug.
Synthesis and Characterization Protocols
General Synthesis Workflow
The synthesis of a diethyl phosphate prodrug from a parent molecule containing a hydroxyl group is typically a one-step process followed by purification. The choice of phosphorylating agent and base is critical to ensure high yield and minimize side reactions.
Caption: General workflow for synthesis and purification.
Protocol: Synthesis of a Diethyl Phosphate Prodrug
This protocol provides a general method for the phosphorylation of a primary or secondary alcohol.
Materials:
-
Parent Drug (containing an -OH group)
-
Diethyl chlorophosphate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the parent drug (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen or argon atmosphere.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.1 eq) dropwise. Causality Note: This deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which is essential for efficient reaction with the electrophilic phosphorus center of the phosphorylating agent.
-
Phosphorylation: After stirring for 30 minutes at 0°C, add diethyl chlorophosphate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol: Purification and Characterization
Purification:
-
Purify the crude residue using silica gel column chromatography. The eluent system will be dependent on the polarity of the product but typically involves a gradient of ethyl acetate in hexanes.
Characterization:
-
³¹P NMR: This is the most definitive technique for confirming the formation of the phosphate ester. A successful reaction will show a characteristic peak in the phosphate region, with the disappearance of the peak corresponding to the starting phosphorylating agent.
-
¹H and ¹³C NMR: To confirm the structure of the entire molecule, including the intact parent drug scaffold and the ethyl groups of the phosphate moiety.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized prodrug.
In Vitro Evaluation Protocols
The goal of in vitro evaluation is to predict the in vivo behavior of the prodrug by assessing its stability in the absence of enzymes and its conversion rate in their presence.[5]
Protocol: Chemical Stability Assessment
Objective: To determine the prodrug's susceptibility to non-enzymatic hydrolysis at physiologically relevant pH values.
Procedure:
-
Prepare buffer solutions mimicking physiological conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO, acetonitrile).
-
Spike the prodrug into each buffer solution at a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug.
-
Calculate the half-life (t₁/₂) of the prodrug at each pH. A stable prodrug will show minimal degradation over 24 hours.[9][10]
Protocol: Enzymatic Conversion in Biological Media
Objective: To measure the rate of prodrug activation in the presence of metabolic enzymes.
Procedure:
-
Media Preparation: Use commercially available rat or human liver microsomes, S9 fractions, or plasma. Follow the supplier's instructions for preparing the incubation mixture, which typically includes a buffer and cofactors like NADPH for other metabolic enzymes (though not required for phosphatases).
-
Incubation: Pre-warm the biological matrix to 37°C. Initiate the reaction by adding the prodrug (final concentration 1-10 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and quench with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug.
-
Data Interpretation: Plot the concentration of the prodrug versus time to determine the rate of conversion. This provides crucial data on whether the prodrug is likely to be activated effectively in vivo.[5]
Table 1: Example In Vitro Evaluation Data
| Condition | Prodrug Half-life (t₁/₂) | Parent Drug Appearance | Interpretation |
| pH 1.2 Buffer (37°C) | > 24 hours | Not Detected | Stable in simulated gastric fluid. |
| pH 7.4 Buffer (37°C) | > 24 hours | Not Detected | Chemically stable at physiological pH. |
| Human Plasma (37°C) | 65 minutes | Detected | Moderate conversion in plasma, likely by esterases. |
| Human Liver Microsomes + ALP (37°C) | 8 minutes | Rapidly Detected | Rapid and efficient enzymatic conversion, indicating successful bioactivation. |
In Vivo Evaluation and Pharmacokinetics
The definitive test of a prodrug strategy is its performance in a living system. A preclinical pharmacokinetic (PK) study compares the systemic exposure of the active drug following administration of the parent drug versus the prodrug.
Protocol: Preclinical Pharmacokinetic (PK) Study Outline
Model: Sprague-Dawley rats are a common model.[5]
Groups:
-
Group 1 (IV Parent): Parent drug administered intravenously (if solubility permits) to determine baseline exposure and clearance.
-
Group 2 (Oral Parent): Parent drug administered orally (gavage).
-
Group 3 (Oral Prodrug): Diethyl phosphate prodrug administered orally at an equimolar dose to Group 2.
Procedure:
-
Fast animals overnight.
-
Administer the respective compounds to each group.
-
Collect blood samples (e.g., via tail vein) at specified time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process blood to plasma and store at -80°C until analysis.
-
Extract the parent drug from plasma samples and quantify using a validated LC-MS/MS method.
Data Analysis and Interpretation
By plotting the plasma concentration of the parent drug over time for each group, key PK parameters can be determined. The goal is to see a significant increase in the Area Under the Curve (AUC) for the oral prodrug group compared to the oral parent drug group.
Table 2: Hypothetical Comparative Pharmacokinetic Data
| Parameter | Oral Parent Drug | Oral Diethyl Phosphate Prodrug | Interpretation of Prodrug Effect |
| Dose (molar equivalent) | 10 mg/kg | 10 mg/kg | - |
| Cₘₐₓ (ng/mL) | 150 | 850 | Higher peak concentration of the active drug is achieved. |
| Tₘₐₓ (hours) | 2.0 | 1.0 | Faster absorption and conversion to the active drug. |
| AUC₀₋₂₄ (ng·h/mL) | 980 | 6,500 | A ~6.6-fold increase in total drug exposure, indicating significantly improved bioavailability. |
| Oral Bioavailability (F%) | 5% | 33% | The prodrug strategy successfully increased the fraction of drug absorbed into circulation. |
Conclusion
The sodium diethyl phosphate prodrug moiety represents a powerful, effective, and synthetically accessible strategy for enhancing the aqueous solubility and oral bioavailability of promising drug candidates. Its reliance on a well-understood enzymatic activation pathway provides a predictable mechanism for drug release.[1][4] By following systematic protocols for synthesis, in vitro stability and conversion testing, and in vivo pharmacokinetic evaluation, researchers can effectively determine the utility of this approach for their specific parent molecule. The methodologies outlined in this guide provide a robust framework for the successful application of diethyl phosphate prodrugs in modern drug discovery and development.
References
-
Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in medicinal chemistry, 13, 1-45. [Link]
-
Tyagi, K., et al. (2023). Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics. Organic & Biomolecular Chemistry. [Link]
-
Tantra, T., et al. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry, 31(3), 336-357. [Link]
-
Rooseboom, M., et al. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological reviews, 56(1), 53-102. [Link]
-
Vankayala, K., et al. (2023). Alkaline Phosphatase (ALP) Activatable Small Molecule-based Prodrugs for Cancer Theranostics. Request PDF. [Link]
-
Bobeck, D. R., et al. (2010). Phosphonate prodrugs: an overview and recent advances. Expert opinion on drug discovery, 5(10), 923-943. [Link]
-
Tyagi, K., et al. (2023). Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics. SciSpace. [Link]
-
Lee, M., et al. (2006). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Journal of pharmaceutical sciences, 95(7), 1433-1442. [Link]
-
Rudge, E., & Lönnberg, H. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2023). Recent developments in phosphorus-containing ester prodrugs and its prospectives. Authorea Preprints. [Link]
-
Ritter, C. U., et al. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. ResearchGate. [Link]
-
Mehellou, Y., et al. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS infectious diseases, 7(8), 2111-2115. [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2022). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Topics in medicinal chemistry, 41, 1-28. [Link]
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- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: The Role of Sodium Diethyl Phosphate in Modern Phosphorylation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of Phosphorylation
Phosphorylation, the addition of a phosphoryl group to a molecule, is a cornerstone of biological regulation and synthetic chemistry.[1][2] In drug development, the strategic phosphorylation of nucleoside analogues is a proven method to create potent antiviral and anticancer agents, as this modification is often the rate-limiting step in their metabolic activation.[3][4] Similarly, in materials science and organic synthesis, the creation of phosphate esters and phosphoramidates imparts unique properties to target molecules.[5][6]
This guide provides an in-depth exploration of phosphorylation reactions centered around diethyl phosphite and its corresponding sodium salt, sodium diethyl phosphate. While diethyl phosphite is the common starting reagent, its deprotonation to the sodium salt is a critical step in many of its most powerful applications, notably the Atherton-Todd reaction.[7][8] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss their application in modern research and development, offering researchers the foundational knowledge to confidently employ these methods.
Section 1: Core Principles and Mechanistic Insights
The utility of sodium diethyl phosphate in phosphorylation stems from the reactivity of its parent compound, diethyl phosphite ((C₂H₅O)₂P(O)H).[9] Diethyl phosphite, also known as diethyl phosphonate, is a tetrahedral organophosphorus compound that exists in tautomeric equilibrium, with the phosphonate form greatly favored. The key to its reactivity is the acidic proton on the phosphorus atom, which can be removed by a base to generate the highly nucleophilic diethyl phosphite anion.
Physicochemical Properties
A clear understanding of the reagents is critical for experimental success. The properties of diethyl phosphite and its sodium salt are summarized below.
| Property | Diethyl Phosphite | Sodium Diethyl Phosphate |
| Formula | C₄H₁₁O₃P | C₄H₁₀NaO₄P |
| Molar Mass | 138.10 g/mol [9] | 176.08 g/mol [10] |
| Appearance | Colorless liquid[9][11] | Solid |
| Density | 1.072 g/mL at 25 °C[12] | N/A |
| Boiling Point | 50-51 °C at 2 mmHg[12] | N/A |
| Synonyms | Diethyl phosphonate, Diethyl hydrogen phosphite[12] | Phosphoric acid, diethyl ester, sodium salt[10][13] |
| CAS Number | 762-04-9[9] | 2870-30-6[10] |
The Atherton-Todd Reaction: A Cornerstone of Phosphorylation
First described in 1945, the Atherton-Todd reaction is a powerful method for converting dialkyl phosphites into phosphoramidates, phosphates, or other phosphorus derivatives.[8][14] The reaction proceeds by activating a dialkyl phosphite with a base and a polyhalogenated solvent (typically carbon tetrachloride) to generate a reactive phosphorylating intermediate in situ. This intermediate is then trapped by a nucleophile (an amine or alcohol).
The Mechanism Involves Three Key Stages:
-
Deprotonation: A base, such as triethylamine or sodium hydride, deprotonates the diethyl phosphite to form the diethyl phosphite anion (or its sodium salt, sodium diethyl phosphate).[7]
-
Intermediate Formation: The diethyl phosphite anion attacks a halogen atom of the carbon tetrachloride, generating a highly reactive dialkyl chlorophosphate intermediate and the trichloromethanide anion.[15][16]
-
Nucleophilic Attack: The added nucleophile (e.g., an alcohol, R'-OH, or an amine, R'-NH₂) attacks the electrophilic phosphorus center of the dialkyl chlorophosphate, displacing the chloride and forming the final phosphorylated product.[8]
The overall mechanism avoids the need to handle highly moisture-sensitive and reactive chlorophosphate reagents directly.[7][14]
Caption: Key steps of the Atherton-Todd reaction.
Section 2: Application Notes
The generation of the diethyl phosphite anion enables a wide array of synthetic transformations crucial for research and drug development.
Synthesis of Phosphate Esters and Prodrugs
The phosphorylation of alcohols to form phosphate esters is a fundamental application.[17] In medicinal chemistry, this is often used to create phosphate prodrugs. Many active pharmaceutical ingredients (APIs) are nucleoside analogues that require intracellular phosphorylation to become active.[3] However, charged phosphate groups hinder cell membrane permeability. By masking the phosphate with lipophilic groups (creating a "protide"), the molecule can enter the cell, where endogenous enzymes cleave the masking groups to release the active, phosphorylated drug.[18] The Atherton-Todd reaction provides a direct route to synthesize the necessary phosphate ester intermediates for these prodrugs.
Synthesis of Oligonucleotides
The chemical synthesis of DNA and RNA oligonucleotides relies on the sequential formation of phosphodiester bonds between nucleoside units.[19][20] While the phosphoramidite method is standard, phosphorylation reactions are essential for preparing the 5'-phosphate terminus of an oligonucleotide or for synthesizing certain modified backbones.[21][22] Methods derived from the principles of the Atherton-Todd reaction can be adapted for the phosphorylation of the 5'-hydroxyl group of a protected nucleoside or a growing oligonucleotide chain.[23]
Caption: Workflow for nucleoside 5'-phosphorylation.
Section 3: Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers must adapt them based on the specific substrate, scale, and available equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[24]
Protocol 1: General Atherton-Todd Phosphorylation of a Primary Alcohol
This protocol describes the synthesis of a diethyl phosphate ester from a primary alcohol.
Materials:
-
Substrate (primary alcohol)
-
Carbon tetrachloride (CCl₄) (Caution: Toxic)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq). Dissolve it in a minimal amount of anhydrous solvent.
-
Reagent Addition: Add carbon tetrachloride (1.5 eq) and triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Phosphorylating Agent: Add diethyl phosphite (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by adding saturated NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and then brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diethyl phosphate ester.
Protocol 2: Synthesis of a Diethyl Phosphoramidate from a Primary Amine
This protocol is adapted for the phosphorylation of a primary amine.
Materials:
-
Same as Protocol 1, but with a primary amine as the substrate.
Procedure:
-
Reaction Setup: The setup is identical to Protocol 1. Dissolve the primary amine (1.0 eq) in anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add carbon tetrachloride (1.5 eq) to the solution. Cool the flask to 0 °C.
-
Phosphite and Base Addition: In a separate flask, pre-mix diethyl phosphite (1.2 eq) and triethylamine (1.5 eq) in a small amount of anhydrous solvent. Add this mixture dropwise to the stirred amine solution at 0 °C. Causality: Pre-mixing the base and phosphite can facilitate the formation of the phosphite anion, which can be beneficial for less reactive amines.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC. Reactions with amines are often faster than with alcohols.
-
Workup and Purification: The workup and purification steps are identical to those described in Protocol 1. The resulting product is a diethyl phosphoramidate.[14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (wet solvent/reagents). 2. Substrate is sterically hindered. 3. Insufficiently strong base. | 1. Use freshly distilled, anhydrous solvents and reagents. 2. Increase reaction time and/or temperature. 3. For difficult substrates, consider a stronger, non-nucleophilic base like DBU or using NaH to pre-form the sodium salt.[7] |
| Formation of Side Products | 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Presence of water leading to hydrolysis of intermediates. | 1. Maintain cooling during initial addition and control the temperature throughout. 2. Carefully measure all reagents. Ensure phosphite is not the limiting reagent. 3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Difficult Purification | 1. Product is highly polar. 2. Contamination with triethylamine hydrochloride. | 1. Use a more polar eluent system for chromatography or consider reverse-phase HPLC. 2. Ensure thorough aqueous washing during workup. Filtering the reaction mixture before workup can remove some of the salt. |
Section 4: Safety and Handling
-
Diethyl Phosphite: Classified as a skin sensitizer and severe eye irritant.[11] It should be handled in a fume hood wearing gloves and safety glasses. It is stable under normal conditions but may decompose with moisture.[25]
-
Carbon Tetrachloride: Highly toxic and a suspected carcinogen. Use is highly regulated in many regions. Handle only in a well-ventilated fume hood with appropriate PPE. Consider alternative halogenating agents like hexachloroethane where possible.
-
Triethylamine: Corrosive and flammable. Use in a fume hood.
-
Storage: Sodium diethyl phosphate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[24] Diethyl phosphite should be stored under an inert atmosphere to prevent moisture contamination.
Conclusion
Sodium diethyl phosphate, as the key intermediate derived from diethyl phosphite, is a central player in a versatile and powerful class of phosphorylation reactions. The Atherton-Todd reaction and its variants provide a reliable and scalable method for the synthesis of phosphate esters and phosphoramidates, which are of paramount importance in drug discovery, oligonucleotide synthesis, and materials science. By understanding the underlying mechanisms and adhering to carefully controlled protocols, researchers can effectively leverage these reactions to advance their scientific objectives.
References
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- Vinuthana Pharma Tech Pvt Ltd. (n.d.). Diethyl Phosphite (DEP).
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- Wikipedia. (n.d.). Atherton–Todd reaction.
- RSC Publishing. (n.d.). Study on the Atherton–Todd reaction mechanism.
- ACS Publications. (n.d.). Organophosphorus Chemistry. Addition Reactions of Diethyl Phosphonate and the Oxidation of Triethyl Phosphite 1.
- ResearchGate. (n.d.). Study on the Atherton–Todd Reaction Mechanism.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosphate.
- Google Patents. (n.d.). CN101941988B - Process for preparing triethyl phosphate by utilizing sodium diethyl....
- ResearchGate. (n.d.). Phosphate esters synthesis reaction | Download Scientific Diagram.
- MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
- ResearchGate. (n.d.). (a) Synthesis of phosphate ester derivatives using diethyl....
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- protocols.io. (2008). Detection of phosphorylation on large proteins by western blotting using Phos-tag containing gel V.1.
- PMC - NIH. (n.d.). Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells.
- ResearchGate. (n.d.). The Chemical Synthesis of DNA and RNA Oligonucleotides for Drug Development and Therapeutic Applications | Request PDF.
- Organic Chemistry Portal. (n.d.). Convenient Preparation of Long-Chain Dialkyl Phosphates.
- Encyclopedia.pub. (2020). Synthesis of nucleobase-modified RNA oligonucleotides.
- PMC - NIH. (n.d.). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates.
- PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382.
- PMC - NIH. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.
- Alfa Chemistry. (n.d.). CAS 2870-30-6 Sodium diethyl phosphate.
- PMC - PubMed Central. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.
- Oxford Academic. (n.d.). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution | Nucleic Acids Research.
- UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD.
- Selleck Chemicals. (n.d.). Diethyl phosphate | Interleukins inhibitor | CAS 598-02-7.
- PubMed. (n.d.). Nucleoside phosphorylation: a feasible step in the prebiotic pathway to RNA.
- Chemistry LibreTexts. (2014). 26.2: The Three Mechanisms for Phosphoryl Transfer Reactions.
- Lenus: Research Repository. (2018). Analysis of Protein Phosphorylation Using Phos-Tag Gels.
- Research Repository UCD. (n.d.). Analysis of protein phosphorylation using Phos-tag gels.
- TCI Chemicals. (n.d.). Phosphorylation [Synthetic Reagents] | TCI AMERICA.
- Sigma-Aldrich. (n.d.). Diethyl Phosphate Sodium Salt | 2870-30-6.
- Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.
- PubChem - NIH. (n.d.). Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726.
- PMC - NIH. (n.d.). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation.
- YouTube. (2021). Phosphorylation and Dephosphorylation.
- LGC Standards. (n.d.). Diethyl Phosphate Sodium Salt.
- Open Access LMU. (n.d.). Selective Phosphorylation of RNA‐ and DNA‐Nucleosides under Prebiotically Plausible Conditions.
- Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development.
- Herschlag Lab. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis.
- ChemicalBook. (2025). Diethyl phosphite | 762-04-9.
- PMC. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization.
- MDPI. (n.d.). The Mechanism of Phosphoryl Transfer Reaction and the Role of Active Site Residues on the Basis of Ribokinase-Like Kinases.
- YouTube. (2019). 22.06 Phosphorylation: Nomenclature and Mechanisms.
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Sodium Diethyl Phosphate: A Versatile Component in Catalysis and Organic Synthesis
Introduction: Navigating the Nomenclature of Diethyl Phosphate Derivatives
In the landscape of organic synthesis, precision in terminology is paramount. The term "diethyl phosphate" is often encountered, but it can refer to several related species, leading to potential ambiguity. For the researcher and drug development professional, a clear understanding of these distinctions is crucial for experimental success.
-
Diethyl Phosphate ((C₂H₅O)₂P(O)OH): This is a dialkyl phosphate ester, an acidic compound.
-
Diethyl Phosphite ((C₂H₅O)₂P(O)H): This is the predominant tautomer of diethyl phosphonate and is characterized by a reactive P-H bond. It is a key precursor in many phosphorylation reactions.[1]
-
Sodium Diethyl Phosphate ((C₂H₅O)₂P(O)ONa): This is the sodium salt of diethyl phosphate. As a salt of a weak acid and a strong base, it can exhibit basic properties in certain reaction environments.
While direct catalytic applications of sodium diethyl phosphate are not extensively documented, its role in organic reactions is significant, often as a key reagent, a precursor to other reactive species, or as a component in catalytic systems like phase-transfer catalysis.[2] This guide will delve into the established and potential applications of sodium diethyl phosphate, providing detailed protocols and mechanistic insights.
Application I: Phase-Transfer Catalysis in Nucleophilic Substitution
Sodium diethyl phosphate can be employed in solid-liquid phase-transfer catalysis (PTC), a technique that facilitates reactions between reagents in different phases. This approach is particularly valuable for reactions involving anionic nucleophiles and organic substrates.
Mechanistic Insight
In this system, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the diethyl phosphate anion from the solid phase (or an aqueous phase) to the organic phase where the electrophilic substrate resides. The diethyl phosphate anion then acts as a nucleophile. While sodium diethyl phosphate itself is a reagent in this context, the overall process is a catalyzed reaction.
A notable application is the synthesis of benzyl diethyl phosphate from benzyl chloride.[2] The reaction proceeds by the nucleophilic attack of the diethyl phosphate anion on benzyl chloride. The use of a mixed solvent system, such as toluene-water, can enhance the efficiency of the reaction.[2]
Experimental Workflow: Phase-Transfer Catalyzed Synthesis of Benzyl Diethyl Phosphate
Caption: Workflow for Phase-Transfer Catalyzed Synthesis.
Detailed Protocol: Synthesis of Benzyl Diethyl Phosphate[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium diethyl phosphate (1.0 eq), benzyl chloride (1.1 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), toluene, and a small amount of water.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Toluene-water | Creates a two-phase system necessary for PTC. |
| Catalyst | Tetrabutylammonium bromide | Facilitates the transfer of the phosphate anion to the organic phase. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Molar Ratio | Slight excess of benzyl chloride | Ensures complete consumption of the sodium diethyl phosphate. |
Application II: Potential as a Base Catalyst in Condensation Reactions
While specific literature on sodium diethyl phosphate as a base catalyst is sparse, analogous sodium phosphate salts, such as trisodium phosphate (Na₃PO₄), have demonstrated efficacy as solid base catalysts in reactions like transesterification for biodiesel production.[3] This suggests that sodium diethyl phosphate, being the salt of a weak acid, could function as a mild base catalyst in condensation reactions.
Mechanistic Plausibility: Aldol-Type Condensation
In a hypothetical aldol-type condensation, the diethyl phosphate anion could act as a base to deprotonate an enolizable carbonyl compound, generating a nucleophilic enolate. This enolate would then attack another carbonyl molecule, leading to a β-hydroxy carbonyl compound, which could subsequently dehydrate to form an α,β-unsaturated product.[4]
Caption: Plausible Mechanism for Base-Catalyzed Aldol Condensation.
General Protocol for Investigating Base Catalysis
This protocol is a general guideline for researchers wanting to explore the catalytic activity of sodium diethyl phosphate in condensation reactions.
-
Catalyst Preparation: Ensure the sodium diethyl phosphate is anhydrous, as water can interfere with many condensation reactions. This can be achieved by drying under vacuum at an elevated temperature.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the carbonyl substrates (e.g., an aldehyde and a ketone, 1.0 eq each) in a suitable aprotic solvent (e.g., THF, toluene).
-
Catalyst Addition: Add a catalytic amount of anhydrous sodium diethyl phosphate (e.g., 5-20 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Analysis: Upon completion or after a set time, quench the reaction (e.g., with a mild acid) and analyze the product mixture to determine conversion and selectivity.
| Parameter | Variable | Rationale for Optimization |
| Catalyst Loading | 5-20 mol% | To find the optimal balance between reaction rate and cost-effectiveness. |
| Solvent | Aprotic (THF, Toluene) | To avoid interference from protic solvents in the base-catalyzed mechanism. |
| Temperature | Room Temp. to Reflux | To determine the necessary energy input for the reaction. |
| Substrate Scope | Various aldehydes/ketones | To assess the generality and limitations of the catalytic system. |
Application III: In Situ Generation in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. In this reaction, a phosphonate carbanion reacts with a carbonyl compound. While not a catalyst, sodium diethyl phosphate is a characteristic byproduct of this reaction when sodium hydride is used as the base to deprotonate the phosphonate ester.
Reaction Context
The formation of a gummy precipitate of sodium diethyl phosphate is often observed during the HWE reaction.[2] This can sometimes make agitation of the reaction mixture difficult. However, its removal during the work-up is crucial for isolating the desired alkene product. Understanding its formation is key to optimizing the reaction and purification process.
Conclusion and Future Outlook
Sodium diethyl phosphate is a compound with multifaceted roles in organic synthesis. While its direct application as a primary catalyst is an area ripe for further exploration, its utility in phase-transfer catalysis and its inevitable presence in important reactions like the Horner-Wadsworth-Emmons underscore its significance. The potential for sodium diethyl phosphate to act as a mild base catalyst, by analogy to other sodium phosphate salts, presents an exciting avenue for future research, particularly in the development of green and sustainable synthetic methodologies. Researchers in drug development may find its application in nucleophilic substitution reactions particularly relevant for the synthesis of phosphate-containing prodrugs and other bioactive molecules.
References
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Ge, N., & Yumin, J. (n.d.). Novelties of solid-liquid phase transfer catalyzed synthesis of benzyl diethyl phosphate from the sodium salt of diethyl phosphate. ResearchGate. Retrieved from [Link]
-
Harvey, R. G., Jacobson, H. I., & Jensen, E. V. (1963). Phosphonic Acids. VII. The Reaction of Sodium Diethyl Phosphonate with Organic Disulfides. Journal of the American Chemical Society, 85(11), 1618–1621. [Link]
-
Le Corre, D., Le Bideau, F., Gacoin, T., & Brendle, J. (2016). Hydrolysis-condensation reactions of diethylphosphato-ethyltriethoxysilane involved in organic–inorganic talc-like hybrid synthesis: liquid and solid-state NMR investigations. RSC Advances, 6(79), 75715–75723. [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Sodium phosphate solid base catalysts for production of novel biodiesel by transesterification reaction. RSC Advances. [Link]
Sources
Application Notes and Protocols for Formulating Sodium-Ion Battery Electrolytes with Sodium Diethyl Phosphate
A Senior Application Scientist's Guide to a Novel Phosphate-Based Additive
In the rapidly advancing field of energy storage, sodium-ion batteries (SIBs) are emerging as a compelling alternative to their lithium-ion counterparts, primarily due to the abundance and lower cost of sodium.[1][2] The performance, safety, and longevity of SIBs are intrinsically linked to the composition of their electrolyte.[1][3] A critical component of modern electrolytes is the use of additives, which, even in small quantities, can significantly enhance battery performance by tailoring the properties of the electrode-electrolyte interface.[4] This guide provides a comprehensive overview and detailed protocols for the formulation and evaluation of sodium-ion battery electrolytes incorporating a novel phosphate-based additive: sodium diethyl phosphate (NaDEP).
This document is intended for researchers and scientists in the field of battery technology. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, fostering a deeper understanding of the electrochemical system.
The Critical Role of Electrolyte Additives in Sodium-Ion Batteries
The electrolyte, typically comprising a sodium salt dissolved in a mixture of organic carbonate solvents, facilitates the transport of sodium ions between the cathode and anode.[1] The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles is paramount for long-term battery stability.[1][5] An ideal SEI should be electronically insulating but ionically conducting, preventing continuous electrolyte decomposition while allowing for the efficient transport of Na+ ions.[5]
However, standard carbonate-based electrolytes often form an unstable SEI, leading to capacity fade and safety concerns.[6] This has spurred extensive research into electrolyte additives that can promote the formation of a more robust and effective SEI.[4]
Why Phosphate-Based Additives?
Phosphate-containing compounds have garnered significant attention as multifunctional electrolyte additives and solvents in both lithium-ion and sodium-ion batteries.[6][7] Their utility stems from several key properties:
-
Improved SEI and Cathode Electrolyte Interphase (CEI) Formation: Phosphate additives can be electrochemically reduced or oxidized at the electrode surfaces to form stable, inorganic-rich passivation layers. For instance, sodium difluorophosphate (NaDFP) has been shown to form a stable, Na+-conducting SEI.[8]
-
Enhanced Safety: Many organophosphate compounds are non-flammable and can significantly improve the fire safety of the electrolyte.[6][7] Triethyl phosphate (TEP), a structurally similar compound to the diethyl phosphate anion, is a well-known flame retardant.[6]
-
Scavenging of Harmful Species: Some phosphate additives can scavenge water (H₂O) and hydrofluoric acid (HF) in the electrolyte, which are detrimental to battery performance and longevity.[9]
Given these advantages, the exploration of novel phosphate additives like sodium diethyl phosphate (NaDEP) is a logical and promising research direction.
Introducing Sodium Diethyl Phosphate (NaDEP) as a Functional Additive
Sodium diethyl phosphate [(CH₃CH₂O)₂PO₂Na] is an organophosphate salt that, while not extensively studied as a battery electrolyte additive, holds considerable promise based on the known chemistry of similar compounds. We hypothesize that NaDEP can participate in the formation of a stable SEI and CEI, contributing to enhanced cycling stability and safety of sodium-ion batteries.
Proposed Mechanism of Action
We propose that the diethyl phosphate anion will be reductively decomposed on the anode surface during the initial formation cycles. This decomposition is expected to generate a phosphate-rich SEI layer containing species such as sodium phosphates (NaₓPOᵧ) and potentially polymeric organophosphates. These components are known to enhance the mechanical stability and ionic conductivity of the SEI.
Below is a conceptual diagram illustrating the proposed role of NaDEP in forming a protective SEI layer on a hard carbon anode.
Caption: Proposed mechanism of NaDEP in forming a stable SEI on the anode.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation and electrochemical evaluation of NaDEP-containing electrolytes. All procedures involving electrolyte components should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Equipment
| Category | Item | Supplier Example | Purity/Specification |
| Salts | Sodium hexafluorophosphate (NaPF₆) | Sigma-Aldrich | Battery grade (>99.9%) |
| Sodium diethyl phosphate (NaDEP) | TCI Chemicals | >98% | |
| Solvents | Ethylene Carbonate (EC) | Sigma-Aldrich | Anhydrous, >99% |
| Propylene Carbonate (PC) | Sigma-Aldrich | Anhydrous, >99% | |
| Equipment | Argon-filled glovebox | MBRAUN or similar | H₂O < 0.5 ppm, O₂ < 0.5 ppm |
| Magnetic stirrer and stir bars | |||
| Precision balance | ± 0.1 mg accuracy | ||
| Volumetric flasks and pipettes | |||
| Coin cell components (CR2032) | |||
| Crimping machine | For CR2032 cells | ||
| Battery testing system | BioLogic, Arbin, or similar | ||
| Electrochemical Impedance Spectroscopy (EIS) analyzer |
Protocol 1: Formulation of NaDEP-Containing Electrolyte
This protocol describes the preparation of a baseline electrolyte (1 M NaPF₆ in EC:PC 1:1 wt/wt) and the subsequent addition of NaDEP.
1. Solvent Preparation: a. In the glovebox, place a sealed bottle of EC on a hotplate set to a low temperature (around 40-50°C) until it is fully molten. EC is a solid at room temperature.[10] b. On the precision balance, weigh out equal masses of liquid EC and PC into a clean, dry glass bottle. For example, 20 g of EC and 20 g of PC. c. Add a magnetic stir bar and stir the mixture until a homogeneous solution is formed. This is your solvent mixture.
2. Baseline Electrolyte Preparation (1 M NaPF₆): a. Calculate the required mass of NaPF₆ for a 1 M concentration in your prepared solvent mixture. The molar mass of NaPF₆ is 167.95 g/mol . Note: You will need the density of the solvent mixture for precise molarity, but for many applications, a molality-based calculation (moles of salt per kg of solvent) is more accurate and reproducible. For 40 g of solvent, you would add 0.040 kg * 1.0 mol/kg = 0.040 moles of NaPF₆, which is 6.718 g. b. Slowly add the calculated mass of NaPF₆ to the solvent mixture while stirring. c. Continue stirring until the salt is completely dissolved. This may take several hours. This is your baseline electrolyte.
3. NaDEP Additive Formulation: a. Prepare several batches of the baseline electrolyte. b. To each batch, add a specific weight percentage (wt%) of NaDEP. Common starting concentrations for new additives are 0.5%, 1.0%, and 2.0%. c. For example, to 20 g of the baseline electrolyte, add 0.1 g of NaDEP for a 0.5 wt% formulation. d. Stir thoroughly until the NaDEP is fully dissolved. Label each formulation clearly.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sodium Diethyl Phosphate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sodium diethyl phosphate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. My approach is rooted in years of hands-on experience with organophosphorus chemistry, aiming to explain not just the "how" but the critical "why" behind each experimental step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of sodium diethyl phosphate.
Q1: What are the optimal storage conditions for sodium diethyl phosphate?
A1: Sodium diethyl phosphate is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Proper storage is crucial to prevent the absorption of moisture, which can lead to the formation of diethyl phosphate and phosphoric acid, impurities that can significantly impact its reactivity.
Q2: How can I assess the purity of my sodium diethyl phosphate reagent?
A2: The purity of sodium diethyl phosphate can be effectively determined using ³¹P NMR spectroscopy.[2][3] The spectrum should show a single major peak corresponding to the diethyl phosphate anion. Common phosphorus-containing impurities to look for include diethyl phosphite, triethyl phosphate, and pyrophosphate species, which will appear as distinct signals. ¹H NMR can also be used to check for residual ethanol or other organic impurities. A simple chemical test for purity is to dissolve a small amount in water and check the pH; a significantly acidic or basic pH may indicate the presence of impurities.
Q3: My reaction with sodium diethyl phosphate is sluggish or failing to proceed. What are the likely causes?
A3: Several factors can contribute to low reactivity. Firstly, ensure your sodium diethyl phosphate is of high purity and completely dry, as water can consume the reagent and other reactants. Secondly, the choice of solvent is critical; a polar aprotic solvent like DMF or DMSO is often preferred to ensure the solubility of the sodium salt and promote nucleophilic reactions.[4] Finally, the reactivity of your electrophile is a key consideration. For instance, in reactions with alkyl halides, the reactivity follows the order I > Br > Cl.[1]
Q4: Is sodium diethyl phosphate the same as diethyl phosphite?
A4: No, they are different compounds, though related. Diethyl phosphite, (C₂H₅O)₂P(O)H, is a neutral compound that exists in equilibrium with its tautomer, diethyl phosphonate.[5] Sodium diethyl phosphate, (C₂H₅O)₂P(O)O⁻Na⁺, is the sodium salt of diethyl phosphoric acid.[6][7] While diethyl phosphite can be deprotonated to form a nucleophile, sodium diethyl phosphate is already in its anionic, nucleophilic form.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with sodium diethyl phosphate.
Issue 1: Low Yield in O-Phosphorylation of Alcohols
Problem: You are attempting to phosphorylate an alcohol using sodium diethyl phosphate, but the yield of the desired trialkyl phosphate product is low, and you observe significant amounts of unreacted starting material.
Causality Analysis: The O-phosphorylation of an alcohol with sodium diethyl phosphate is a nucleophilic substitution reaction. The success of this reaction hinges on the nucleophilicity of the diethyl phosphate anion and the electrophilicity of the activated alcohol (or the leaving group in a Williamson-type synthesis). Low yields often stem from poor activation of the alcohol, steric hindrance, or competing side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing pyrophosphate formation.
Detailed Solutions:
-
Purity of Starting Materials:
-
Problem: If your sodium diethyl phosphate is contaminated with more reactive species like diethyl chlorophosphate, these can react with the diethyl phosphate anion to form tetraethyl pyrophosphate.
-
Solution: Purify your sodium diethyl phosphate before use. This can be done by recrystallization or by preparing it fresh from high-purity diethyl phosphate and a sodium base.
-
-
Reaction Control:
-
Problem: Rapid addition of a highly reactive electrophile can lead to localized high concentrations and promote side reactions.
-
Solution: Add the electrophile dropwise to the solution of sodium diethyl phosphate, especially at the beginning of the reaction. Maintaining a lower temperature during the addition can also help control the reaction rate.
-
-
Use of a Proton Scavenger:
-
Problem: In some reactions, acidic byproducts can be generated, which can catalyze the formation of pyrophosphates.
-
Solution: The inclusion of a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine), can neutralize any acidic species formed during the reaction without interfering with the primary reaction pathway. [8]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the use of sodium diethyl phosphate.
Protocol 1: Preparation of Sodium Diethyl Phosphate
This protocol describes the preparation of sodium diethyl phosphate from diethyl phosphite.
Materials:
-
Diethyl phosphite
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
Procedure:
-
Under an inert atmosphere of argon or nitrogen, dissolve diethyl phosphite (1.0 equivalent) in anhydrous ethanol in a Schlenk flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol to the stirred diethyl phosphite solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the ethanol under reduced pressure.
-
To the resulting solid, add anhydrous diethyl ether and stir vigorously to form a suspension.
-
Collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under high vacuum to yield sodium diethyl phosphate as a white solid.
Protocol 2: Quality Control of Sodium Diethyl Phosphate using ³¹P NMR
This protocol outlines the procedure for assessing the purity of sodium diethyl phosphate.
Materials:
-
Sodium diethyl phosphate sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Dissolve a small, accurately weighed amount of the sodium diethyl phosphate sample in a suitable deuterated solvent in a vial.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
Integrate the signals to determine the relative amounts of sodium diethyl phosphate and any phosphorus-containing impurities.
References
- Adler, P., Pons, A., Li, J., Heider, J., Brutiu, B. R., & Maulide, N. (2018). Chemoselective Activation of Diethyl Phosphonates: A Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.
-
SpectraBase. (n.d.). Diethyl dithiophosphate sodium salt solution. Retrieved from [Link]
- Cai, L., et al. (2018). Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, 61(4), 1476-1494.
-
Wikipedia. (2023). Diethylphosphite. Retrieved from [Link]
- Wang, H., et al. (2021). Electrochemical C–H phosphorylation of arenes in continuous flow suitable for late-stage functionalization.
- Google Patents. (1988). Process for preparing triethyl phosphate by utilizing sodium diethyl phosphate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23668382, Phosphoric acid, diethyl ester, sodium salt (1:1). Retrieved from [Link]
- Patt, B., et al. (2019). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 24(22), 4153.
- Movassaghi, M., & Schmidt, M. A. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Journal of the American Chemical Society, 143(30), 11486-11492.
- BenchChem. (2025). 31P NMR: A Superior Method for Assessing the Purity of O,O-Diethyl Dithiophosphate.
-
PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). Retrieved from [Link]
-
PubChem. (n.d.). Sodium diethyl phosphorodithioate. Retrieved from [Link]
- Hirai, T., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 266-274.
-
U.S. Environmental Protection Agency. (1979). Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals. Retrieved from [Link]
- Reddy, P. V. N., et al. (2015).
- Google Patents. (1982). Process for producing diethyl phosphite.
- Hirai, T., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 266-274.
-
J-Stage. (n.d.). Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. Retrieved from [Link]
- Keglevich, G., & Szekrényi, A. (2019).
-
Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Retrieved from [Link]
- Riebe, F., et al. (2018). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 410(19), 4549-4561.
-
ResearchGate. (n.d.). Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. Retrieved from [Link]
-
Organic Syntheses. (1986). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Retrieved from [Link]
- Google Patents. (1969). Production of sodium phosphates.
-
Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]
- Keglevich, G., et al. (2020).
-
Wikipedia. (2024). VX (nerve agent). Retrieved from [Link]
Sources
- 1. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 6. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2870-30-6: Sodium diethyl phosphate | CymitQuimica [cymitquimica.com]
- 8. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Diethyl Phosphate Synthesis
Introduction
Welcome to the technical support center for the synthesis of sodium diethyl phosphate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical reagent. Sodium diethyl phosphate is a key intermediate in various phosphorylation reactions and serves as a precursor for more complex organophosphorus compounds. However, its synthesis can be fraught with challenges, often leading to suboptimal yields and purity issues.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles—the "why" behind the "how"—to empower you to diagnose problems, optimize your reaction conditions, and achieve consistent, high-yield results.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of sodium diethyl phosphate.
Q1: My primary synthesis route, the reaction of diethyl phosphite with a sodium base, is resulting in a low yield. What are the most likely causes and how can I fix them?
A1: This is the most common challenge, and the root cause typically falls into one of three categories: reagent quality, reaction conditions, or competing side reactions.
1. Reagent Purity and Stoichiometry:
-
The Nature of Diethyl Phosphite: It is crucial to understand that diethyl phosphite exists in a tautomeric equilibrium, predominantly favoring the phosphonate form ((C₂H₅O)₂P(O)H) over the phosphite form ((C₂H₅O)₂P-OH).[1][2] The reaction's success depends on the deprotonation of the P-H bond in the phosphonate tautomer.[1] Therefore, the purity of your starting material is paramount. Old or improperly stored diethyl phosphite can contain phosphorous acid or other hydrolysis products, which will consume your base and complicate purification.
-
Anhydrous Conditions are Non-Negotiable: The sodium base used (typically sodium ethoxide or sodium hydroxide) must be strictly anhydrous. Any moisture will consume the base and can lead to the hydrolysis of the ester groups on both the starting material and the product, forming unwanted sodium ethyl phosphate or sodium phosphate.[3] Solvents, such as ethanol, must also be rigorously dried.
-
Base Stoichiometry: A slight excess of the sodium base is sometimes used to drive the reaction to completion, but a large excess can promote side reactions. Precise stoichiometry (1.0 to 1.05 equivalents of base) is the best starting point.
2. Reaction Conditions:
-
Temperature Control: The deprotonation of diethyl phosphite is typically exothermic. The reaction should be started at a low temperature (e.g., 0-5 °C) with controlled addition of the base to manage the exotherm.[4] Allowing the temperature to rise uncontrollably can lead to side reactions, including disproportionation. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.[4]
-
Inert Atmosphere: To prevent oxidation of the phosphite and degradation of the strong base, the entire reaction should be conducted under an inert atmosphere, such as dry argon or nitrogen.[5]
3. Competing Side Reactions:
-
Hydrolysis: As mentioned, water is the primary enemy. It leads to the saponification of the ethyl ester groups.
-
Michaelis-Becker Reaction: If your starting materials or solvent contain residual alkyl halides from their synthesis, the highly nucleophilic sodium diethyl phosphite can react to form a phosphonate, consuming your product.[1]
Q2: I'm observing multiple spots on my TLC or multiple peaks in my NMR that I can't identify. What are the common byproducts and how can I minimize them?
A2: Byproduct formation is a clear indicator of suboptimal reaction control. Let's break down the likely culprits and the analytical methods to identify them.
-
Common Byproducts:
-
Unreacted Diethyl Phosphite: The most obvious impurity if the reaction is incomplete.
-
Triethyl Phosphate: Can form via disproportionation or side reactions, especially if the temperature is too high. A Chinese patent describes a process where diethyl phosphate is heated to produce triethyl phosphate, highlighting the risk of this thermal decomposition pathway.[6]
-
Sodium Ethyl Phosphate / Sodium Phosphate: These are products of hydrolysis. If your final product is too water-soluble or shows multiple signals in the phosphate region of the ³¹P NMR, hydrolysis is a likely cause.[3]
-
-
Analytical Monitoring for Diagnosis:
-
³¹P NMR Spectroscopy: This is the most powerful tool for monitoring this reaction.[7] Each phosphorus-containing species will have a distinct chemical shift, allowing you to quantify the starting material, product, and phosphorus-containing byproducts in a single spectrum. You can monitor the disappearance of the diethyl phosphite signal and the appearance of the sodium diethyl phosphate signal to track reaction progress.[3]
-
Gas Chromatography (GC): Useful for detecting volatile impurities like residual ethanol, other solvents, or triethyl phosphate.[8]
-
Minimization Strategy: The key to minimizing byproducts is rigorous control over the factors discussed in A1: use high-purity, anhydrous reagents and solvents; maintain a low temperature during base addition; and operate under a strictly inert atmosphere.
Q3: What is the best way to isolate and purify sodium diethyl phosphate? My final product is an oil, but I expected a solid.
A3: The physical state and purification of the final product can be sources of confusion. Sodium diethyl phosphate is an ionic salt and is typically a white, hygroscopic solid when pure.[9] If you obtain an oil, it is almost certainly contaminated with solvent, water, or organic byproducts.
Recommended Purification Workflow:
-
Solvent Removal: After the reaction is complete, the solvent (e.g., ethanol) should be removed under reduced pressure.
-
Trituration/Washing: The resulting crude solid or oil should be triturated (vigorously stirred as a slurry) with a non-polar, anhydrous solvent like diethyl ether or hexane. This will dissolve unreacted organic starting materials and byproducts (like triethyl phosphate) while leaving the desired ionic salt as a solid.
-
Filtration: The solid product is then collected by filtration in a dry environment (e.g., in a glovebox or under a stream of inert gas).
-
Drying: The purified solid must be dried under high vacuum to remove all traces of residual solvent and moisture.
If the product remains oily even after trituration, it suggests significant contamination. At this point, re-evaluating the reaction itself for sources of impurities is more effective than attempting complex purification of a highly impure oil.
Part 2: Experimental Protocols & Data
This section provides a detailed, validated protocol for the synthesis of sodium diethyl phosphate and tables for quick reference.
Protocol 1: Synthesis of Sodium Diethyl Phosphate from Diethyl Phosphite
This protocol details the most reliable method using sodium ethoxide in its parent alcohol.
Materials:
-
Diethyl phosphite (≥98% purity)
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (or commercially available sodium ethoxide)
-
Anhydrous Diethyl Ether
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
Step-by-Step Methodology:
-
Preparation (Under Inert Atmosphere):
-
Assemble the glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry nitrogen or argon.
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per mmol of sodium) in the reaction flask under a positive pressure of inert gas. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
Cool the sodium ethoxide solution to 0 °C in an ice-water bath.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of diethyl phosphite (1.0 eq) in a small amount of anhydrous ethanol.
-
Add the diethyl phosphite solution dropwise to the stirred, cooled sodium ethoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.
-
-
Isolation and Purification:
-
Remove the ethanol under reduced pressure (rotary evaporator) to obtain a white solid or viscous oil.
-
Add anhydrous diethyl ether to the flask and stir vigorously for 15-20 minutes. The sodium diethyl phosphate should precipitate as a fine white powder.
-
Filter the solid product under a blanket of inert gas using a Büchner or fritted funnel.
-
Wash the collected solid with two additional portions of anhydrous diethyl ether to remove any remaining soluble impurities.
-
Transfer the white solid to a suitable flask and dry under high vacuum for several hours to yield pure sodium diethyl phosphate.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1.0 eq Diethyl Phosphite : 1.0-1.05 eq Sodium Base | Ensures complete reaction without promoting base-catalyzed side reactions. |
| Addition Temperature | 0 - 10 °C | Manages the exotherm of the acid-base reaction, preventing byproduct formation.[4] |
| Reaction Temperature | Room Temperature (after addition) | Allows the reaction to proceed to completion. |
| Atmosphere | Anhydrous N₂ or Ar | Prevents hydrolysis and oxidation of reagents.[5] |
| Purification Solvent | Anhydrous Diethyl Ether / Hexane | Selectively dissolves organic impurities, leaving the ionic product as a solid. |
Part 3: Visualization of Workflow and Mechanisms
Diagrams provide a clear visual summary of the process and underlying chemistry.
Experimental Workflow
Caption: Overall workflow for sodium diethyl phosphate synthesis.
Reaction Mechanism
Caption: Deprotonation of diethyl phosphite by sodium ethoxide.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
-
Bhattacharya, A. K.; Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430. [Link]
-
Kosolapoff, G. M. (1951). The Michaelis-Arbuzov Reaction. Organic Reactions, 6, 273-338. [Link]
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]
-
J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
Keglevich, G., & Bálint, E. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1933. [Link]
-
Barboza, C. A., et al. (2021). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. CDMF. [Link]
-
Vargas, M. M. A., et al. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 121, 111759. [Link]
-
Wikipedia. (2023). Diethylphosphite. [Link]
-
Wikipedia. (2023). Atherton–Todd reaction. [Link]
- Cox, J. R., & Ramsay, O. B. (1964). Mechanisms of Nucleophilic Substitution in Phosphate Esters. Chemical Reviews, 64(4), 317-352. (Note: While not a direct search result, this is a foundational review relevant to the hydrolysis discussion. A similar sentiment is found in the provided search results regarding hydrolysis kinetics.)
-
Vinuthana Pharma Tech Pvt Ltd. (n.d.). Diethyl Phosphite (DEP). [Link]
-
Vargas, M. M. A., et al. (2020). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel. CDMF. [Link]
-
Dembinski, R., & Gulea, M. (2000). An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro- and Fluoromethanes. The Journal of Organic Chemistry, 65(18), 5616-5623. [Link]
-
ResearchGate. (n.d.). The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction. [Link]
-
Le Corre, S. S., et al. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166-1196. [Link]
-
ResearchGate. (n.d.). Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. ³¹P-NMR... [Link]
-
Mendeley. (2014). Atherton-Todd reaction: Mechanism, scope and applications. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for Diethyl Phthalate. [Link]
-
Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. [Link]
- Google Patents. (2013).
- Google Patents. (2011).
-
PubChem - NIH. (n.d.). Diethyl phosphate. [Link]
- Google Patents. (1982). US4342709A - Process for producing diethyl phosphite.
-
NIH. (2012). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]
-
ResearchGate. (n.d.). Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... [Link]
-
PubMed. (1998). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]
- 5. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 6. CN101941988B - Process for preparing triethyl phosphate by utilizing sodium diethyl phosphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
Technical Support Center: Sodium Diethyl Phosphate Synthesis & Byproduct Troubleshooting
Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis and application of sodium diethyl phosphate. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a focus on identifying and mitigating reaction byproducts. Our goal is to empower you with the knowledge to optimize your experimental outcomes through a deep understanding of the underlying chemical principles.
Section 1: Synthesis of Sodium Diethyl Phosphate - An Overview
The successful synthesis of sodium diethyl phosphate hinges on the careful selection of starting materials and precise control of reaction conditions. Two primary routes are commonly employed, each with its own set of advantages and potential pitfalls.
Route 1: From Diethyl Phosphite
This common method involves the reaction of diethyl phosphite with a sodium base, such as sodium hydroxide.[1][2] It is a straightforward approach but requires careful control of stoichiometry and temperature to prevent side reactions.
Caption: Synthesis of Sodium Diethyl Phosphate from Diethyl Phosphite.
Route 2: From Diethyl Chlorophosphate
An alternative synthesis involves the reaction of diethyl chlorophosphate with a sodium alkoxide or hydroxide.[3][4] This method can be efficient but requires stringent anhydrous conditions to prevent the hydrolysis of the highly reactive starting material.
Caption: Synthesis of Sodium Diethyl Phosphate from Diethyl Chlorophosphate.
Section 2: Common Reaction Byproducts and Impurities
Vigilant monitoring for byproducts is crucial for ensuring the purity and desired reactivity of your final sodium diethyl phosphate product. The following table summarizes the most frequently encountered impurities.
| Byproduct/Impurity | Source | Potential Impact |
| Monoethyl Phosphate | Incomplete esterification or hydrolysis of diethyl phosphate. | Can alter the solubility and reactivity of the final product. |
| Triethyl Phosphate | Side reaction, particularly if ethanol is present as a solvent or byproduct.[5] | A neutral species that can be difficult to separate from the desired salt. |
| Unreacted Diethyl Phosphite | Incomplete reaction during synthesis from this starting material. | Can interfere with subsequent reactions and quantification. |
| Unreacted Diethyl Chlorophosphate | Incomplete reaction when using this starting material. | Highly reactive and toxic, can lead to further side reactions. |
| Sodium Chloride | Byproduct of the reaction with diethyl chlorophosphate or neutralization steps.[6] | Can affect the solubility and ionic strength of the final product. |
| Water | Present in reagents or introduced during workup. | Can lead to hydrolysis of the desired product and starting materials.[7] |
Section 3: Analytical Methods for Quality Control
Robust analytical methods are essential for identifying and quantifying byproducts. We recommend a multi-pronged approach for comprehensive characterization.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a powerful, non-destructive technique for identifying and quantifying phosphorus-containing compounds.[8][9][10]
Experimental Protocol: Quantitative 31P NMR
-
Sample Preparation:
-
Accurately weigh 20-50 mg of your sodium diethyl phosphate sample into an NMR tube.
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantification.
-
Dissolve the sample and standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.6-0.7 mL. Ensure complete dissolution.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling. For quantitative analysis, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any phosphorus signal in your sample (typically 10-20 seconds for accurate quantification).
-
Acquisition Time (at): 1-2 seconds.
-
Number of Scans (ns): 64-256, depending on the sample concentration.
-
Spectral Width (sw): A range of -20 to 40 ppm is generally sufficient to observe the expected signals.
-
-
Data Analysis:
-
Process the spectrum with an appropriate line broadening (e.g., 0.5-1.0 Hz).
-
Integrate the signals corresponding to sodium diethyl phosphate and any identified byproducts.
-
Calculate the relative molar amounts based on the integral values and the known amount of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or coupled with Mass Spectrometry (MS), is excellent for separating ionic and non-ionic byproducts.[11][12][13][14]
Experimental Protocol: HPLC-ELSD for Sodium and Phosphate Analysis
-
Sample Preparation:
-
Dissolve the sodium diethyl phosphate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A mixed-mode column (e.g., reversed-phase/anion-exchange) is recommended for simultaneous analysis of cations and anions.[12]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 50-60 °C.
-
Gas Flow Rate: 1.5-2.0 L/min.
-
-
-
Data Analysis:
-
Identify peaks based on retention times compared to standards.
-
Quantify using a calibration curve generated from standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for detecting volatile, non-ionic byproducts such as unreacted diethyl phosphite or triethyl phosphate.[15][16][17]
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation:
-
For the analysis of diethyl phosphite, derivatization may be necessary to improve volatility and thermal stability.
-
Alternatively, a direct liquid injection of a solution of the sodium diethyl phosphate in a volatile organic solvent (e.g., dichloromethane) can be performed.[18] The sample should be dried thoroughly to remove water, which is not compatible with most GC columns.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column (e.g., HP-5ms) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for higher sensitivity of known byproducts.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Confirm the identity of key byproducts by running authentic standards.
-
Section 4: Troubleshooting Guide - A Q&A Approach
This section addresses common issues encountered during the synthesis of sodium diethyl phosphate in a practical question-and-answer format.
Caption: General Troubleshooting Workflow for Sodium Diethyl Phosphate Synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Causality: Impure or wet reagents can lead to side reactions or consume your active reagents. Incorrect stoichiometry can result in incomplete conversion.
-
Solution: Ensure all reagents are of high purity and are properly dried. Use freshly opened solvents. Carefully verify the molar ratios of your reactants. For instance, when synthesizing from diethyl phosphite, a slight excess of the phosphite may be required to drive the reaction to completion.[5]
-
-
Reaction Temperature:
-
Causality: The reaction may be temperature-sensitive. Insufficient heat can lead to a sluggish and incomplete reaction, while excessive heat can promote decomposition or side reactions.[19]
-
Solution: Monitor the reaction temperature closely. If the reaction is slow, consider a modest increase in temperature while monitoring for the appearance of new byproduct spots on TLC or in your analytical runs.
-
-
Reaction Time:
-
Causality: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress over time using an appropriate analytical technique (TLC, 31P NMR, or GC-MS). Continue the reaction until the starting material is consumed.[20]
-
Q2: My 31P NMR spectrum shows a significant amount of unreacted starting material. What should I do?
A2: This indicates an incomplete reaction. Consider the following:
-
For Diethyl Phosphite Route:
-
Causality: The sodium base may not be strong enough or may have been added too quickly, leading to localized high concentrations and side reactions.
-
Solution: Ensure you are using a sufficiently strong base. Add the base slowly and with vigorous stirring to maintain a homogeneous reaction mixture. Extending the reaction time at a slightly elevated temperature may also help.
-
-
For Diethyl Chlorophosphate Route:
-
Causality: This starting material is highly susceptible to hydrolysis. Any moisture in the reaction will consume the diethyl chlorophosphate, preventing it from reacting to form the desired product.
-
Solution: Use rigorously dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: I'm observing a significant peak corresponding to monoethyl phosphate in my analytical data. How can I minimize its formation and remove it?
A3: The presence of monoethyl phosphate is typically due to hydrolysis.
-
Minimizing Formation:
-
Causality: Water present during the reaction or workup can hydrolyze the diethyl phosphate product.
-
Solution: As mentioned, maintain anhydrous conditions throughout the synthesis. During the workup, minimize contact with aqueous solutions and consider using brine washes to remove water more effectively.
-
-
Removal:
-
Causality: Monoethyl phosphate is more polar and has a different pKa than diethyl phosphate.
-
Solution: Purification can often be achieved through careful recrystallization from a suitable solvent system. Alternatively, column chromatography using a polar stationary phase may be effective.
-
Q4: How can I remove triethyl phosphate from my final product?
A4: Triethyl phosphate is a neutral, non-polar byproduct that can be challenging to separate from the ionic sodium diethyl phosphate.
-
Causality: Triethyl phosphate can form if ethanol is present during the synthesis, particularly at elevated temperatures.
-
Solution:
-
Prevention: Avoid using ethanol as a solvent if possible. If it is a byproduct of the reaction, consider removing it under reduced pressure as it forms.
-
Removal: A liquid-liquid extraction can be effective. Triethyl phosphate will preferentially partition into a non-polar organic solvent (e.g., diethyl ether or hexanes), while the sodium diethyl phosphate will remain in the aqueous phase. Multiple extractions may be necessary for complete removal.
-
Section 5: References
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. RSC Publishing. [Link]
-
Development and Validation of a Diethyl Phosphite content in Foscarnet Sodium USP by GC MS technique. Journal of Pharmaceutical Research International. [Link]
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. PMC - NIH. [Link]
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. ResearchGate. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
-
Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. [Link]
-
Production method of sodium O-ethyl phosphate. Google Patents.
-
PREPARATION AND TOXICITY OF SOME ALKYL THIOPYROPHOSPHATES. Canadian Science Publishing. [Link]
-
Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Request PDF - ResearchGate. [Link]
-
HPLC Methods for analysis of Phosphate Ion. HELIX Chromatography. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]
-
Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PubMed. [Link]
-
Analysis of foods using HPLC with evaporative light scattering detection. Agilent. [Link]
-
Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PMC - NIH. [Link]
-
Process for producing diethyl phosphite. Google Patents.
-
SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. [Link]
-
Diethylphosphite. Wikipedia. [Link]
-
Diethyl chlorophosphate - general description and application. Georganics. [Link]
-
31 Phosphorus NMR. University of Ottawa. [Link]
-
Diethyl phosphorochloridate. Wikipedia. [Link]
-
Diethyl Phosphite (DEP). Vinuthana Pharma Tech Pvt Ltd. [Link]
-
A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. ChemRxiv. [Link]
-
Green phosphonate chemistry – Does it exist?. RSC Publishing. [Link]
-
Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection. ACS Publications. [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]
-
(PDF) Diethyl Chlorophosphate. ResearchGate. [Link]
-
Sodium diethyl phosphorodithioate. PubChem - NIH. [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
-
(PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. [Link]
-
Diethyl phosphate - general description and application. Georganics. [Link]
-
Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system. New Journal of Chemistry (RSC Publishing). [Link]
-
Process for the manufacture of aluminum monoethyl phosphite. Google Patents.
Sources
- 1. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]
- 2. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 3. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 11. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. journaljpri.com [journaljpri.com]
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- 17. researchgate.net [researchgate.net]
- 18. uoguelph.ca [uoguelph.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Sodium Diethyl Phosphate
Welcome to the technical support guide for the purification of sodium diethyl phosphate. This resource is designed for chemistry professionals engaged in pharmaceutical research, synthesis, and drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this essential organophosphate salt. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure you achieve the desired purity and yield for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, synthesis, and common contaminants of sodium diethyl phosphate.
Q1: What are the typical impurities found in crude sodium diethyl phosphate?
A1: The impurity profile of sodium diethyl phosphate is intrinsically linked to its synthetic route. The most common method involves the neutralization of diethyl hydrogen phosphate with a sodium base (e.g., NaOH, NaOEt).
Common impurities include:
-
Unreacted Starting Materials: Residual diethyl hydrogen phosphate or the sodium base used for neutralization.
-
Hydrolysis Byproducts: Monoethyl phosphate and phosphoric acid can form if the reaction is exposed to excessive water or harsh pH conditions, particularly at elevated temperatures. In an electrochemical synthesis, the presence of water is known to increase the formation of these byproducts[1].
-
Solvent Residues: Ethanol, diethyl ether, or other solvents used during the synthesis or workup are common.
-
Side-Reaction Products: If starting from diethyl chlorophosphate, incomplete hydrolysis can leave traces of the starting material or form pyrophosphate species[2][3]. Synthesis from phosphorus trichloride and ethanol may introduce chloride impurities[4].
Q2: My crude product is a persistent, sticky oil. How can I solidify it for purification?
A2: The oily nature of crude sodium diethyl phosphate often arises from residual solvents or the presence of impurities that inhibit crystallization.
Causality: Salts of organophosphates can be hygroscopic, and absorbed moisture, along with organic solvents, can act as a plasticizer, preventing the formation of a stable crystal lattice.
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude product under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (30-40°C) can aid this process, but be cautious as overheating can cause degradation.
-
Solvent Trituration: Add a non-solvent in which sodium diethyl phosphate is insoluble but the impurities are soluble. Vigorously stir or sonicate the mixture. Good starting points for non-solvents are cold diethyl ether or hexane. This will often cause the product to precipitate as a solid powder, which can then be filtered.
-
"Salting Out": If the product is in an aqueous solution, adding a saturated solution of a more inorganic salt (like NaCl) can decrease its solubility, forcing precipitation. This is less common for purification but can be a useful isolation step.
Q3: Is sodium diethyl phosphate stable in solution?
A3: Sodium diethyl phosphate exhibits good stability in neutral or basic aqueous solutions at room temperature. Studies on similar sodium phosphate solutions have shown they can retain over 94% of their initial concentration for extended periods when stored correctly[5][6]. However, stability is compromised under acidic conditions or at high temperatures, which can promote hydrolysis back to diethyl hydrogen phosphate and eventually to monoethyl phosphate and phosphoric acid.
Part 2: Troubleshooting Purification Workflows
This section provides a problem-and-solution-oriented guide to specific issues that may arise during purification.
Logical Workflow for Purification Method Selection
The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting the appropriate purification method.
Q4: My ³¹P NMR spectrum shows multiple peaks. What do they represent?
A4: A clean sample of sodium diethyl phosphate should show a single sharp peak in the proton-decoupled ³¹P NMR spectrum. The presence of multiple peaks is a clear indicator of phosphorus-containing impurities.
| Approximate ³¹P Chemical Shift (δ) | Potential Species | Plausible Origin & Recommended Action |
| ~ -1 ppm | Diethyl hydrogen phosphate (DEHP)[2] | Incomplete neutralization or hydrolysis of the salt. Action: Perform a careful basic wash with a dilute NaHCO₃ solution (Protocol 2) or re-neutralize by titrating with a sodium base to pH ~7.5[4]. |
| ~ +1 to +5 ppm | Phosphoric Acid / Monoethyl Phosphate | Significant hydrolysis.[2] Action: These are highly polar. An aqueous wash may remove them, but resynthesis might be necessary if they are the major component. |
| ~ -8 to -15 ppm | Pyrophosphate Species | Formed from condensation reactions, especially if starting from chlorophosphates at low water concentrations[2]. Action: These can be difficult to remove. Purification via column chromatography of the free acid form may be required before neutralization. |
| ~ +135 ppm | Triethyl phosphite | Unreacted starting material if using an Arbuzov-type reaction. Action: Easily removed by an acidic wash, as it is susceptible to hydrolysis.[7] |
Q5: The yield from my recrystallization is very low. How can I improve it?
A5: Low recrystallization yield is typically caused by two main factors: using an inappropriate solvent system or premature crystallization.
Causality: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If the compound has high solubility even at low temperatures, recovery will be poor.
Troubleshooting Steps:
-
Optimize the Solvent System: Sodium diethyl phosphate is a polar salt. A good starting point is a binary solvent system. Dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then slowly add a less polar anti-solvent (like ethyl acetate or acetone) until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals and traps soluble impurities. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator (2-8°C)[8].
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) by about 50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Check the purity of this second crop separately before combining it with the first.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common purification techniques. Always handle organophosphates with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood[9][10].
Protocol 1: Purification by Recrystallization
This method is effective for removing less polar organic impurities and refining the final product.
-
Solvent Selection: Place a small amount of crude material in several test tubes. Test solubility in various polar solvents (ethanol, isopropanol) and anti-solvents (ethyl acetate, acetone, diethyl ether). A good system is one where the material dissolves in the hot polar solvent and precipitates upon addition of the anti-solvent. An ethanol/ethyl acetate mixture is often a good choice.
-
Dissolution: Transfer the crude sodium diethyl phosphate to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Stir continuously on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add ethyl acetate dropwise while stirring until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in a refrigerator (4°C) for several hours to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate or diethyl ether to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Aqueous Wash
This extractive workup is highly effective for removing acidic or basic impurities.
Caption: Workflow for an aqueous washing protocol.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Note: Sodium diethyl phosphate itself has low solubility in these solvents. This protocol is best applied to the free acid (diethyl hydrogen phosphate) before the final neutralization step.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove any basic impurities. Discard the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will react with and extract any acidic impurities, such as residual diethyl hydrogen phosphate[7]. Be sure to vent the funnel frequently to release CO₂ pressure.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified diethyl hydrogen phosphate, which can then be carefully neutralized to form the sodium salt.
Part 4: Purity Assessment and Characterization
Confirming the purity of the final product is a critical step. A combination of analytical techniques is recommended for a comprehensive assessment.
Q6: Which analytical techniques are best for assessing the purity of my final product?
A6: No single technique tells the whole story. A multi-faceted approach is best for ensuring high purity.
| Technique | Purpose & Key Parameters |
| ³¹P NMR Spectroscopy | The most powerful technique for identifying phosphorus-containing species. A single peak confirms the absence of other organophosphate impurities. The chemical shift provides structural confirmation.[11] |
| ¹H NMR Spectroscopy | Confirms the diethyl ester structure (characteristic triplet and quartet). Allows for the detection and quantification of organic impurities and residual solvents. |
| Gas Chromatography (GC) | Excellent for detecting volatile impurities, especially residual solvents.[12] For the non-volatile salt itself, derivatization may be required. GC is often coupled with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for high sensitivity to organophosphates.[13] |
| High-Performance Liquid Chromatography (HPLC) | Suitable for analyzing the non-volatile salt directly.[14] A reverse-phase C18 column with a mobile phase like acetonitrile/water can be used to separate polar impurities.[11] |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Na. A powerful tool for confirming the empirical formula and assessing the presence of inorganic impurities. |
References
-
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Diethyl phosphorochloridate. [Link]
-
ResearchGate. (n.d.). (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in.... [Link]
-
J-STAGE. (n.d.). Gas-Liquid Chromatography of Organophosphorus Pesticides. [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
Royal Society of Chemistry. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- Google Patents. (n.d.).
-
Georganics. (n.d.). Diethyl chlorophosphate - general description and application. [Link]
-
ResearchGate. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique | Request PDF. [Link]
-
Canadian Journal of Hospital Pharmacy. (n.d.). View of Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. [Link]
-
Georganics. (n.d.). Diethyl phosphate - general description and application. [Link]
-
PubChem, National Institutes of Health. (n.d.). Sodium diethyl phosphorodithioate. [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]
-
ResearchGate. (2021). ELECTROCHEMICAL SYNTHESIS OF TRIETHYL PHOSPHATE FROM RED PHOSPHORUS. [Link]
-
PubMed, National Institutes of Health. (n.d.). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. [Link]
-
PubMed, National Institutes of Health. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
-
PubMed, National Institutes of Health. (2022). Extraction and analysis of an organophosphate salt nucleating agent from irradiated polypropylene resin. [Link]
-
PubChem, National Institutes of Health. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). [Link]
-
CNLITE. (n.d.). Sodium Diethyl Dithiophosphate, Flotation Reagent. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). Crystallization of Sodium Phosphate Dodecahydrate and Re-crystallization to Natrophosphate in Simulated Hanford Nuclear Waste. [Link]
-
Wikipedia. (n.d.). Sarin. [Link]
-
Wikipedia. (n.d.). Diethylphosphite. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. [Link]
-
Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. [Link]
-
UT Health San Antonio. (n.d.). Technical Resources - Structural Biology. [Link]
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- 5. View of Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]
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- 13. epa.gov [epa.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
sodium diethyl phosphate stability and storage conditions
Welcome to the technical support guide for Sodium Diethyl Phosphate (CAS 2870-30-6). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound during storage and experimentation. Here, we address common challenges and provide in-depth, field-proven insights to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid sodium diethyl phosphate?
For optimal long-term stability, solid sodium diethyl phosphate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, preventing moisture ingress is critical. For routine use, storage at ambient temperature is often acceptable, but for long-term preservation of analytical standards, storage at -20°C is recommended.[3] Always keep it away from heat sources, open flames, and strong oxidizing agents.[2][4]
Q2: I've prepared an aqueous stock solution of sodium diethyl phosphate. How should I store it and for how long is it stable?
Aqueous solutions of phosphate esters can be susceptible to hydrolysis over time.[4] For short-term use (up to 48 hours), solutions can typically be stored at room temperature (23°C).[5][6] For longer-term storage (up to 14 days), refrigeration at 4°C is recommended to slow down potential degradation.[5][6] A study on similar sodium phosphate solutions demonstrated stability for over 60 days at both 4°C and 23°C, suggesting good intrinsic stability, though microbial growth and evaporation at room temperature become concerns over extended periods.[5][6] For critical applications, it is best practice to prepare fresh solutions or perform stability validation for your specific formulation and storage conditions.
Q3: Does the pH of my solution affect the stability of sodium diethyl phosphate?
Yes, pH is a critical factor in the stability of phosphate esters. Hydrolysis, the primary degradation pathway, is pH-dependent.[7] Organophosphate esters are generally more resistant to degradation at a neutral or physiological pH (around 6-7) due to the negative charge on the phosphate group, which repels nucleophilic attack by water or hydroxide ions.[8] Highly acidic or alkaline conditions can accelerate the rate of hydrolysis.[9] When preparing solutions, using a buffer system to maintain a stable, near-neutral pH is advisable.
Q4: What are the primary degradation products of sodium diethyl phosphate?
The main degradation pathway is hydrolysis, which involves the cleavage of the ester bonds.[9] This process occurs sequentially. The first hydrolysis step cleaves one of the ethyl groups, resulting in the formation of ethanol and sodium monoethyl phosphate. If conditions permit further degradation, the second ethyl group can be cleaved, yielding another molecule of ethanol and inorganic sodium phosphate.
Visualizing the Degradation Pathway
Below is a diagram illustrating the hydrolytic degradation of sodium diethyl phosphate.
Caption: Stepwise hydrolysis of sodium diethyl phosphate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected drop in pH of an unbuffered aqueous solution. | Hydrolytic degradation of the phosphate ester is occurring, releasing acidic phosphate byproducts.[4] | 1. Prepare fresh solutions before use.2. Store stock solutions at 4°C or -20°C.[5]3. Use a buffered solvent (e.g., PBS at pH 7.4) for your stock solution to maintain a stable pH. |
| Loss of biological activity or inconsistent results in assays. | The compound may have degraded due to improper storage (e.g., exposure to moisture, high temperatures, or extreme pH). | 1. Verify the integrity of your solid compound. If it appears clumpy or discolored, it may have absorbed moisture. Use a fresh, properly stored vial.2. Always use freshly prepared or properly stored frozen stock solutions for critical experiments.3. Perform a quick stability check on your solution (see Protocol 2). |
| Precipitate forms in a concentrated stock solution upon refrigeration. | The solubility of sodium diethyl phosphate may be lower at reduced temperatures, especially in certain buffer systems. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If it redissolves, consider preparing a slightly less concentrated stock solution for cold storage.3. If it does not redissolve, the precipitate may be a degradation product or an insoluble salt. Prepare a fresh solution. |
Troubleshooting Workflow for Unstable Solutions
Caption: Logical steps to diagnose and resolve solution stability issues.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the standard procedure for preparing a 100 mM aqueous stock solution.
-
Preparation:
-
Equilibrate the vial of solid sodium diethyl phosphate (MW: 176.08 g/mol ) to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid in a sterile container. For 10 mL of a 100 mM solution, you will need 17.61 mg.
-
Add your desired solvent (e.g., sterile water or PBS, pH 7.4) to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Storage:
-
For immediate use, keep the solution at room temperature.
-
For storage up to two weeks, aliquot the solution into sterile cryovials and store at 4°C.
-
For longer-term storage (>2 weeks), store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Basic Stability Assessment by HPLC
This protocol allows you to assess the stability of your compound in a specific formulation over time.
-
Initial Analysis (T=0):
-
Prepare your solution of sodium diethyl phosphate in the desired experimental buffer.
-
Immediately analyze a sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial peak area or concentration. This serves as your 100% reference.[10]
-
-
Incubation:
-
Store the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Protect the solution from light if the compound is light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 7 days, 14 days), remove an aliquot of the solution.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
Compare the peak area of the parent compound to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point.
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
References
- Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosphate - ChemicalBook. (2024-12-21). ChemicalBook.
- Phosphate Ester Fluid Maintenance Ensuring Reliability and Safety - ASSEN Oil Purification. (n.d.).
- SkyGeek's Guide to the Industrial Uses of Phosph
- Phosphate Esters - Supplier & Distributor - Hanson Chemicals. (n.d.). Hanson Chemicals.
- sodium diethyl phosphate (cas 2870-30-6) SDS/MSDS download - Guidechem. (n.d.). Guidechem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-13). Sigma-Aldrich.
- Organophosph
- [Chemical Knowledge]:Specification for storage and transport of phosphate esters. (n.d.).
- Sodium diethyl phosphate | 17323-83-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- The stability of organophosphorus insecticides in fresh blood | Request PDF. (2025-08-07).
- Safety Data Sheet - Greenbook.net. (2015-04-13). Greenbook.net.
- Environmental fate and toxicology of organophosphate pesticides | Journal of the Geological Society | GeoScienceWorld. (2017-03-03). GeoScienceWorld.
- ORGANOPHOSPHATES - Committee on Toxicity. (n.d.). Committee on Toxicity.
- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. (2013). U.S. Environmental Protection Agency.
- Diethyl Phosphate Sodium Salt - LGC Standards. (n.d.). LGC Standards.
- SAFETY D
- Perks, W., Iazzetta, J., Chan, P. C., Brouzas, A., Law, S., & Walker, S. E. (2017). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 70(1), 29–35.
- SAFETY DATA SHEET - Fisher Scientific. (2016-12-09). Fisher Scientific.
- CAS 2870-30-6 Sodium diethyl phosphate - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Biodegradation of diethyl phthalate in soil by a novel pathway - Oxford Academic. (n.d.). Oxford Academic.
- Perks, W., Iazzetta, J., Chan, P. C., Brouzas, A., Law, S., & Walker, S. E. (2017). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PubMed.
- The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.).
- Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique | Journal of Pharmaceutical Research International. (2021-10-13).
- Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem - NIH. (n.d.). PubChem.
- Diethyl Phosphate Sodium Salt - LGC Standards. (n.d.). LGC Standards.
- Diethyl phosphate - general description and applic
- Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF. (2025-08-10).
- Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas - CDMF. (n.d.). CDMF.
- Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed. (n.d.). PubMed.
- Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem. (n.d.). PubChem.
- Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection. (2025-12-30).
- Diethylphosphite - Wikipedia. (n.d.). Wikipedia.
- Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed. (n.d.). PubMed.
- Diethyl phosphate | Interleukins inhibitor | CAS 598-02-7 - Selleck Chemicals. (n.d.). Selleck Chemicals.
- analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry.
- ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). Agency for Toxic Substances and Disease Registry.
- Adsorption and Photo-Degradation of Organophosphates on Sulfate-Terminated Anatase TiO 2 Nanoparticles - MDPI. (n.d.). MDPI.
- DIETHYL PHOSPHATE | 598-02-7 - ChemicalBook. (n.d.). ChemicalBook.
- Biological degradation pathway of diethyl phthalate - ResearchGate. (n.d.).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. hansonchemicals.com [hansonchemicals.com]
- 3. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
- 4. skygeek.com [skygeek.com]
- 5. View of Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
Technical Support Center: Optimizing Sodium Diethyl Phosphate Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis and optimization of sodium diethyl phosphate. This guide is designed for chemistry professionals engaged in research and development. It moves beyond simple protocols to explain the underlying principles of the reaction, enabling you to troubleshoot effectively and optimize for yield and purity.
Section 1: Synthesis Overview & Core Principles
The most common and direct laboratory-scale synthesis of sodium diethyl phosphate involves the deprotonation of diethyl phosphite. This reaction, while seemingly straightforward, is highly sensitive to reaction conditions. Understanding the key players and their roles is paramount for success.
-
Diethyl Phosphite (DEPI): This reagent exists in a tautomeric equilibrium between the phosphonate form ((C₂H₅O)₂P(O)H), which contains a P-H bond, and the phosphite form ((C₂H₅O)₂P-OH). The phosphonate form predominates, and its P-H proton is acidic enough to be removed by a strong base.
-
The Base: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) is a common choice as its conjugate acid (ethanol) is often the reaction solvent.[1][2] The quality and handling of this base are critical.
-
The Solvent: Anhydrous ethanol is the preferred solvent. Its presence ensures the solubility of the sodium ethoxide and the resulting sodium diethyl phosphate. Crucially, its anhydrous nature prevents unwanted side reactions.
Reaction Mechanism: Acid-Base Deprotonation
The core of the synthesis is a simple acid-base reaction. The ethoxide ion (⁻OC₂H₅) from sodium ethoxide abstracts the acidic proton from the P-H bond of diethyl phosphite.
Caption: The reaction mechanism for sodium diethyl phosphate synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions that arise before and during the experiment.
Q1: Why is the use of anhydrous solvent and reagents so critical? A1: Water is detrimental to this reaction for two primary reasons. First, sodium ethoxide reacts violently and exothermically with water to form sodium hydroxide and ethanol, consuming your base and introducing a different, potentially less effective base.[2] Second, the desired product, sodium diethyl phosphate, can be hydrolyzed by water back to diethyl phosphite, reducing your yield. Therefore, using anhydrous ethanol and ensuring all glassware is thoroughly dried is essential for a high-yielding reaction.
Q2: Can I use a base other than sodium ethoxide, such as sodium hydride (NaH) or sodium metal? A2: Yes, other strong bases can be used, but each has different practical considerations.
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that effectively deprotonates diethyl phosphite. The reaction produces hydrogen gas, which must be safely vented. This method avoids introducing additional ethanol if a different solvent is desired (e.g., THF).
-
Sodium Metal: Reacting sodium metal directly with the diethyl phosphite in an inert solvent is also possible. However, this reaction is highly exothermic and also produces flammable hydrogen gas. Handling sodium metal requires specific safety precautions.[2][3] For most lab applications, commercially available sodium ethoxide in ethanol offers the best balance of reactivity and handling safety.[1]
Q3: How should I monitor the progress of the reaction? A3: The most effective technique for monitoring this reaction is ³¹P NMR spectroscopy. Diethyl phosphite has a characteristic chemical shift (typically around +7 ppm with a large ¹J P-H coupling of ~700 Hz). Upon deprotonation to form sodium diethyl phosphate, the signal shifts significantly downfield (to approx. +1 to +3 ppm) and the large P-H coupling disappears. This provides a clear and unambiguous indication of reaction completion.
Q4: My final product is a viscous oil or gum, not the expected white solid. Why? A4: This is a common issue and almost always points to the presence of impurities. The most likely culprits are residual ethanol, unreacted diethyl phosphite, or moisture. Sodium diethyl phosphate is hygroscopic and can absorb water from the air, preventing crystallization.[2] Rigorous drying under high vacuum, potentially with gentle heating (40-50°C), is crucial. If the product remains oily, trituration (suspending the oil in a non-polar solvent like cold diethyl ether or hexanes and stirring vigorously) can often induce precipitation of the pure salt.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental problems.
| Symptom / Issue | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Inactive Base: Sodium ethoxide was degraded by moisture or air.[1][2] 2. Wet Reagents/Solvent: Water consumed the base and/or hydrolyzed the product. 3. Incorrect Stoichiometry: Insufficient base was used to deprotonate the diethyl phosphite. | 1. Use a fresh bottle of sodium ethoxide or a freshly prepared solution. Handle solid NaOEt in an inert atmosphere (glove box or glove bag). 2. Use commercially available anhydrous ethanol or dry it over molecular sieves. Ensure all glassware is oven or flame-dried. 3. Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete conversion. |
| ³¹P NMR Shows Multiple Phosphorus Signals | 1. Incomplete Reaction: A peak corresponding to diethyl phosphite remains. 2. Hydrolysis: A peak for diethyl phosphite has reappeared during workup. 3. Side Reactions: Formation of pyrophosphates or other anhydrides can occur, especially if contaminants like diethyl phosphorochloridate are present.[4] | 1. Add additional base or increase the reaction time. Gentle warming might be necessary. 2. Ensure all workup and purification steps are performed under anhydrous conditions where possible. Avoid exposure to humid air. 3. Use high-purity starting materials.[5] Purification by trituration or recrystallization from an anhydrous solvent system (e.g., ethanol/ether) may be required. |
| Product Fails to Precipitate/Crystallize | 1. Residual Solvent: Trapped ethanol prevents solidification. 2. Hygroscopic Nature: The product has absorbed atmospheric moisture. 3. Presence of Oily Impurities: Unreacted starting materials can inhibit crystallization. | 1. Dry the product under high vacuum for an extended period (several hours to overnight). 2. Handle the product quickly in a dry environment. Store under an inert atmosphere (N₂ or Ar). 3. Perform trituration with a non-polar solvent (e.g., cold hexanes or diethyl ether). The pure salt should precipitate, leaving impurities in the solvent. |
| Reaction is Violently Exothermic | 1. Rapid Addition of Reagents: Adding the base or phosphite too quickly. 2. Reaction Scale: The heat generated is not dissipating effectively on a larger scale. | 1. Add the limiting reagent dropwise via an addition funnel. 2. Use an ice-water bath to cool the reaction flask during the addition, then allow it to slowly warm to room temperature. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Reference Protocol
This protocol describes a standard laboratory procedure for the synthesis of sodium diethyl phosphate.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium ethoxide is corrosive and reacts with moisture. Handle it in a dry, inert atmosphere.[2]
-
Diethyl phosphite is an irritant. All operations should be conducted in a well-ventilated fume hood.
Reagents & Equipment:
-
Diethyl phosphite (DEPI), high purity
-
Sodium ethoxide (21 wt% solution in ethanol or solid)
-
Anhydrous ethanol
-
Anhydrous diethyl ether (for washing/trituration)
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere transfers
-
Schlenk line or nitrogen/argon manifold
Procedure:
-
Setup: Assemble the dry two-neck round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Equip one neck with a rubber septum for liquid transfers.
-
Reagent Addition:
-
If using solid NaOEt: In a glove box or bag, weigh sodium ethoxide (1.05 equivalents) into the flask. Under a positive pressure of inert gas, add anhydrous ethanol via cannula or syringe to create an approximately 1-2 M solution.
-
If using NaOEt solution: Directly transfer the sodium ethoxide solution (1.05 equivalents) into the reaction flask via syringe.
-
-
Cooling: Place the flask in an ice-water bath and begin stirring.
-
DEPI Addition: Slowly add diethyl phosphite (1.0 equivalent) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-2 hours.
-
Monitoring (Optional): Remove a small aliquot via syringe and prepare a sample for ³¹P NMR analysis to confirm the complete disappearance of the diethyl phosphite signal.
-
Isolation:
-
Reduce the solvent volume on a rotary evaporator. Caution: Do not heat excessively.
-
To the resulting slurry or oil, add a sufficient volume of cold, anhydrous diethyl ether.
-
Stir the suspension vigorously for 15-30 minutes. A white precipitate of sodium diethyl phosphate should form.
-
-
Filtration & Drying:
-
Collect the white solid by filtration under a blanket of inert gas (e.g., using a Schlenk filter funnel).
-
Wash the solid sparingly with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product thoroughly under high vacuum to remove all residual solvents.
-
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere in a desiccator.
References
-
Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Chemistry Learner. [Link]
-
ethyl phenylcyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
ethyl (1-ethylpropenyl)methylcyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Diethylphosphite. Wikipedia. [Link]
-
Is there any methods to synthesize diethyl or dimethyl phosphate? (2015). ResearchGate. [Link]
-
Reinvestigation of the reaction between sodium diethyl phosphite and diethyl phosphorochloridate. Evidence for a SET process. ElectronicsAndBooks. [Link]
Sources
- 1. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 2. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Diethyl phosphite | 762-04-9 [chemicalbook.com]
Technical Support Center: Sodium Diethyl Phosphate Solution Stability
Welcome to the technical support guide for handling sodium diethyl phosphate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge and practical steps necessary to prevent its hydrolysis and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Understanding and Preventing Hydrolysis
This section addresses the most common questions regarding the stability of sodium diethyl phosphate in solution.
Q1: What is sodium diethyl phosphate, and why is its stability in solution a concern?
Sodium diethyl phosphate, with the chemical formula (C₂H₅O)₂PO₂Na, is a dialkyl phosphate salt. It serves as a crucial intermediate in organic synthesis, a building block for various organophosphorus compounds, and is sometimes used in drug development research.[1]
The primary concern in an aqueous environment is its susceptibility to hydrolysis. This chemical degradation breaks down the molecule, altering its concentration and generating impurities. For researchers, this degradation can lead to inaccurate experimental results, loss of product yield, and misinterpreted data, compromising the validity and reproducibility of their work.
Q2: What is the chemical mechanism of sodium diethyl phosphate hydrolysis?
Hydrolysis of a phosphate ester like sodium diethyl phosphate is a chemical reaction where a water molecule cleaves one of the P-O-C (ester) bonds. The reaction is typically a nucleophilic substitution at the phosphorus center.[2] A nucleophile, such as a water molecule or a hydroxide ion (OH⁻), attacks the electrophilic phosphorus atom. This leads to the expulsion of an ethoxide group, which is subsequently protonated to form ethanol. The other product is sodium ethyl hydrogen phosphate.
This process can be catalyzed by both acids and bases, meaning its rate is highly dependent on the pH of the solution.[2]
Q3: What are the primary factors that influence the rate of hydrolysis?
The stability of sodium diethyl phosphate in solution is not absolute and is governed by several environmental factors. Understanding these factors is the first step toward controlling degradation.
-
pH: This is the most critical factor. The hydrolysis rate is significantly influenced by the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions. Both strongly acidic and strongly alkaline conditions are known to catalyze the hydrolysis of phosphate esters.[2] The rate of hydrolysis is generally lowest in the near-neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Therefore, controlling the temperature of the solution during storage and handling is essential.
-
Buffer and Solvent Composition: The choice of buffer can influence stability. While the primary role of the buffer is to control pH, its components could potentially interact with the phosphate ester. It is crucial to use a non-reactive buffer system.[3]
-
Presence of Catalysts: Certain enzymes, known as phosphatases, can dramatically accelerate the hydrolysis of phosphate esters.[4] Microbial contamination is a common source of such enzymes.[5]
Q4: How can I quantitatively assess the impact of these factors?
To ensure experimental integrity, it's vital to understand how these variables quantitatively impact stability. The table below summarizes the expected effects on the hydrolysis rate.
| Factor | Condition | Relative Rate of Hydrolysis | Rationale |
| pH | pH < 4 (Acidic) | High | Acid-catalyzed mechanism; protonation of the phosphoryl oxygen makes the phosphorus atom more susceptible to nucleophilic attack.[2] |
| pH 6.5 - 7.5 (Neutral) | Low (Optimal) | The concentration of both H₃O⁺ and OH⁻ catalysts is minimized.[6] | |
| pH > 9 (Alkaline) | Very High | Base-catalyzed mechanism; the highly nucleophilic hydroxide ion (OH⁻) directly attacks the phosphorus atom. Alkaline hydrolysis is often faster than acidic hydrolysis.[2] | |
| Temperature | 2 - 8 °C (Refrigerated) | Low (Optimal) | Reduces the kinetic energy of molecules, significantly slowing the reaction rate. |
| 20 - 25 °C (Room Temp) | Moderate | Provides sufficient energy for a slow but steady rate of degradation over time. | |
| > 37 °C (Elevated) | High | Significantly accelerates the hydrolysis reaction. |
Experimental Protocol: Preparation and Storage of a Stabilized Solution
Following a validated protocol is the most effective way to ensure the stability of your sodium diethyl phosphate solutions. This step-by-step guide provides a reliable method for preparing a pH-controlled, stabilized stock solution.
Materials and Reagents
-
Sodium Diethyl Phosphate (high purity)
-
Sodium Phosphate Monobasic (NaH₂PO₄), anhydrous or monohydrate[7]
-
Sodium Phosphate Dibasic (Na₂HPO₄), anhydrous or heptahydrate[7]
-
High-purity, deionized water (ddH₂O)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M)
-
Calibrated pH meter
-
Sterile, 0.22 µm syringe filters
-
Sterile, amber glass storage vials
Step-by-Step Methodology
-
Prepare 0.1 M Phosphate Buffer (pH 7.2):
-
To prepare 1 liter of buffer, dissolve 2.46 g of Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O) and 20.21 g of Sodium Phosphate Dibasic Heptahydrate (Na₂HPO₄·7H₂O) in approximately 800 mL of deionized water.[7]
-
Mix thoroughly until all solids are dissolved.
-
Use a calibrated pH meter to check the pH. Adjust to pH 7.2 using 0.1 M NaOH or 0.1 M HCl as needed.
-
Add deionized water to bring the final volume to exactly 1 liter. This is your stock buffer solution.
-
-
Dissolve Sodium Diethyl Phosphate:
-
Calculate and weigh the required amount of sodium diethyl phosphate to achieve your target concentration.
-
Slowly add the weighed powder to the desired volume of the prepared 0.1 M phosphate buffer while stirring gently with a magnetic stirrer.
-
Continue stirring at room temperature until the compound is fully dissolved. Avoid heating the solution, as this will accelerate hydrolysis.
-
-
Final pH Verification and Adjustment:
-
Once the sodium diethyl phosphate is fully dissolved, re-check the pH of the final solution.
-
If the pH has shifted outside the optimal range (6.9-7.4), adjust it carefully back to 7.2 using dilute HCl or NaOH.[5]
-
-
Sterilization and Storage:
-
To prevent microbial contamination, pass the solution through a 0.22 µm sterile syringe filter into a sterile, amber glass vial.[5]
-
Seal the vial tightly, label it clearly with the compound name, concentration, date, and pH.
-
Store the solution in a refrigerator at 2-8°C, protected from light.
-
Troubleshooting Guide
Even with careful preparation, issues can arise. This guide helps you diagnose and resolve common problems.
Q: The pH of my stored solution has decreased over time. What does this indicate?
A drop in pH is a classic sign of hydrolysis. The breakdown of sodium diethyl phosphate produces sodium ethyl hydrogen phosphate, which is an acidic species. This release of protons into the solution causes the pH to decrease. If you observe this, it is a strong indicator that your compound has degraded. The solution should be discarded and a fresh batch prepared.
Q: How can I analytically confirm the integrity and concentration of my solution?
Visual inspection is not sufficient. To ensure the quality of your solution, especially for critical applications, analytical validation is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to check for purity. A fresh, undegraded sample should show a single, sharp peak. The appearance of new peaks, particularly an earlier-eluting, more polar peak corresponding to the hydrolysis product, indicates degradation.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus NMR is highly specific for phosphorus-containing compounds. Each unique phosphorus environment will give a distinct signal. Hydrolysis will result in the appearance of a new signal corresponding to the sodium ethyl hydrogen phosphate product, allowing for quantification of the degradation.[8]
-
Gas Chromatography (GC): While less direct for the salt itself, GC can be used to detect the volatile hydrolysis product, ethanol.[6]
Q: I see cloudiness or precipitate in my refrigerated solution. What should I do?
Cloudiness can be due to two primary causes:
-
Microbial Contamination: If the solution was not sterile-filtered, or if handled improperly, bacteria or fungi can grow, especially in near-neutral pH buffers.[5] This contamination can introduce phosphatases that rapidly degrade your compound.
-
Precipitation: If your solution is highly concentrated, the solubility of the sodium diethyl phosphate salt may decrease at lower temperatures, causing it to precipitate out of the solution.
Action: First, allow the solution to warm to room temperature to see if the precipitate redissolves. If it does, consider working with a slightly lower concentration. If it does not, or if you suspect contamination, the solution should be discarded. Always use sterile filtration for long-term storage.
References
-
How Prebiotic Chemistry and Early Life Chose Phosphate. ResearchGate. Available at: [Link]
-
Hydrolytic Stability of Phosphate Ester Surfactants. ASTM International. Available at: [Link]
-
Analytical Methods for Dichlorvos. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
PHOSPHATE ESTERS. Ataman Kimya. Available at: [Link]
- Method for preparing stabilizer containing phosphate-ester. Google Patents.
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. Available at: [Link]
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. Available at: [Link]
-
Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. CDMF. Available at: [Link]
-
Diethylphosphite. Wikipedia. Available at: [Link]
-
Hydrolysis as a Function of pH and Temperature. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. ATSDR. Available at: [Link]
-
Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Defense Technical Information Center (DTIC). Available at: [Link]
-
Hydrolysis of Organic Phosphates. Chemistry LibreTexts. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH). Available at: [Link]
-
The Liquid Distribution of Diethyl Phosphate (DEP). SciSpace. Available at: [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Available at: [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available at: [Link]
-
Tips for Preparing Phosphate Buffers. G-Biosciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. dl.astm.org [dl.astm.org]
Navigating the Synthesis of Sodium Diethyl Phosphate: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of sodium diethyl phosphate. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to address the common and often complex challenges encountered during the scale-up of this critical organophosphorus compound. This is not a rigid manual, but a dynamic resource designed to provide in-depth technical insights and practical, field-proven solutions to the hurdles you may face in your laboratory and beyond.
Section 1: Understanding the Synthetic Landscape and Its Challenges
The synthesis of sodium diethyl phosphate, while appearing straightforward on paper, presents a unique set of challenges as the reaction volume increases. The most common synthetic routes involve the reaction of diethyl phosphite with a sodium base or variations of the Atherton-Todd reaction. Success at scale hinges on a deep understanding of the reaction mechanisms, potential side reactions, and the physical properties of the materials involved.
Frequently Asked Questions (FAQs): General Synthetic Considerations
Q1: What are the primary synthesis routes for sodium diethyl phosphate?
A1: The two most prevalent methods are:
-
Direct Neutralization: This involves the reaction of diethyl phosphite with a sodium base, most commonly sodium hydroxide. While simple in principle, controlling the exothermicity and preventing side reactions are critical at scale.
-
Atherton-Todd Reaction and Subsequent Hydrolysis: This route involves the in situ generation of a reactive phosphorus intermediate, such as diethyl chlorophosphate, from diethyl phosphite, a chlorinating agent (like carbon tetrachloride), and a base. This intermediate is then hydrolyzed to diethyl phosphate, which is subsequently neutralized. While versatile, this method introduces more reagents and potential byproducts.[1][2][3][4][5][6]
Q2: What are the main impurities I should be aware of?
A2: Key impurities can include:
-
Unreacted Diethyl Phosphite: Incomplete reaction can leave residual starting material.
-
Triethyl Phosphate: This can form through side reactions, particularly at elevated temperatures.
-
Pyrophosphate Species: Condensation of diethyl phosphate can lead to the formation of pyrophosphates.
-
Inorganic Salts: Sodium chloride or other salts are common byproducts depending on the reagents used.
-
Residual Solvents: Inadequate drying will leave traces of the reaction or extraction solvents.
Q3: Why is temperature control so critical during scale-up?
A3: The reaction of diethyl phosphite with a strong base like sodium hydroxide is highly exothermic. On a small scale, this heat can dissipate relatively easily. However, during scale-up, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. Poor temperature control can result in:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure.
-
Increased Byproduct Formation: Higher temperatures can promote side reactions, leading to a less pure product and more challenging purification.
-
Thermal Decomposition: At excessive temperatures, both the reactants and products can decompose.
Section 2: Troubleshooting Guide - From Benchtop to Pilot Plant
This section is designed to address specific issues you may encounter during your experiments, providing a clear path to resolution.
Reaction and Process Control
Q1: My reaction is turning dark brown/black, and the yield is low. What's happening?
A1: This is a classic sign of an uncontrolled exotherm and potential decomposition.
-
Causality: The reaction of diethyl phosphite with sodium hydroxide is highly exothermic. If the base is added too quickly or with inadequate cooling, localized "hot spots" can form, leading to the degradation of starting materials and products.
-
Troubleshooting Steps:
-
Slow Down the Reagent Addition: Add the sodium hydroxide solution dropwise or in small portions, carefully monitoring the internal temperature.
-
Improve Cooling Efficiency: Ensure your reaction vessel is adequately cooled using an ice bath or a cryostat, especially during the addition of the base. For larger scale reactions, consider a jacketed reactor with a circulating coolant.
-
Dilution: Conducting the reaction in a suitable solvent can help to dissipate the heat more effectively.
-
Q2: I'm seeing a significant amount of triethyl phosphate in my crude product. How can I minimize this?
A2: The formation of triethyl phosphate is often a result of side reactions involving the ethoxy groups.
-
Causality: At elevated temperatures, diethyl phosphate can react with ethanol (if present as a solvent or impurity) or undergo disproportionation to form triethyl phosphate and other species.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible to minimize these side reactions.
-
Use Anhydrous Reagents and Solvents: Water content can influence side reactions. Ensure your diethyl phosphite and any solvents are dry.
-
Optimize Stoichiometry: A slight excess of diethyl phosphite can sometimes help to drive the reaction to completion and minimize the formation of byproducts, but this must be carefully balanced with the need to remove unreacted starting material later.
-
Work-up and Purification
Q3: I'm having difficulty removing inorganic salts from my final product. What are the best practices?
A3: Sodium chloride and other inorganic salts are common byproducts that can be challenging to remove from the highly polar sodium diethyl phosphate.
-
Causality: The similar polarities of the product and the salt byproducts make simple extraction difficult.
-
Troubleshooting Steps:
-
Solvent Selection for Extraction: Use a solvent system where sodium diethyl phosphate has some solubility, but the inorganic salts are poorly soluble. For example, a mixture of a polar organic solvent and a limited amount of water can be effective.
-
Crystallization/Recrystallization: This is a powerful technique for purification. Finding a suitable solvent or solvent mixture from which to crystallize the sodium diethyl phosphate is key.[7][8][9] This may require screening various solvents.
-
Diafiltration/Ultrafiltration: For larger scale operations, membrane filtration techniques can be employed to separate the desired product from smaller salt molecules.
-
Q4: My final product is an oil or a sticky solid, not a crystalline powder. How can I improve the physical form?
A4: The presence of impurities or residual solvent can inhibit crystallization.
-
Causality: Impurities can disrupt the crystal lattice formation. Residual solvents can act as an "anti-solvent" or simply make the product appear oily.
-
Troubleshooting Steps:
-
Thorough Drying: Ensure all solvents are removed under high vacuum. Gentle heating can be applied, but be cautious of thermal decomposition.
-
Purification Prior to Isolation: Use one of the purification methods mentioned in Q3 to remove impurities before attempting to crystallize the final product.
-
Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a saturated solution can induce crystallization.[7]
-
Section 3: Analytical and Quality Control
Robust analytical methods are essential for monitoring the reaction, identifying impurities, and ensuring the quality of the final product.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations for High-Purity Sodium Diethyl Phosphate |
| ³¹P NMR | Purity assessment, identification of phosphorus-containing impurities | A single major peak for diethyl phosphate.[10][11][12] Chemical shifts for potential impurities like diethyl phosphite and pyrophosphates will be distinct. |
| ¹H NMR | Structural confirmation, detection of organic impurities | Signals corresponding to the ethyl groups of diethyl phosphate. Absence of signals from residual solvents or other organic byproducts. |
| Ion Chromatography (IC) | Quantification of phosphite and other anionic impurities | A primary peak for phosphate, with minimal to no peak for phosphite.[13][14][15][16][17] |
| HPLC with ELSD or CAD | Quantification of non-chromophoric species | A single major peak corresponding to sodium diethyl phosphate.[18][19][20] |
| Karl Fischer Titration | Determination of water content | Low water content, typically <0.5%, depending on product specifications. |
Experimental Protocols: Key Analytical Methods
Protocol 1: ³¹P NMR for Purity Assessment
-
Sample Preparation: Dissolve 20-30 mg of the sodium diethyl phosphate sample in 0.6 mL of D₂O.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (d1) to ensure accurate quantification (e.g., 5-10 seconds).
-
Analysis: Integrate the main peak for diethyl phosphate and any impurity peaks. Calculate the relative purity based on the integration values.
Protocol 2: Ion Chromatography for Phosphite Impurity
-
Eluent Preparation: Prepare an appropriate eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution.
-
Sample Preparation: Accurately weigh and dissolve the sodium diethyl phosphate sample in deionized water to a known concentration.
-
Analysis: Inject the sample onto an appropriate anion-exchange column. Use a suppressed conductivity detector for sensitive detection.
-
Quantification: Compare the peak area of any detected phosphite to a calibration curve generated from phosphite standards.[13][14][15][16][17]
Section 4: Visualizing the Process and Troubleshooting Logic
To aid in your understanding, we have developed the following diagrams using Graphviz.
Diagram 1: Simplified Synthesis and Side Reaction Pathway
Caption: A logical approach to diagnosing and resolving low yield issues.
Section 5: Safety First - A Non-Negotiable Priority
The synthesis of organophosphorus compounds requires stringent safety protocols, especially at scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, consider additional protection such as a face shield and respiratory protection. [21][22][23][24]* Ventilation: All work should be conducted in a well-ventilated fume hood. For pilot and production scale, a dedicated and robust ventilation system is mandatory. [25]* Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate spill kits available and be familiar with their use.
-
Reagent Handling: Diethyl phosphite and phosphorus oxychloride (if used in an alternative synthesis) are corrosive and toxic. Handle these reagents with extreme care, using appropriate dispensing techniques to avoid splashes and inhalation of vapors. [21][23]* Waste Disposal: All waste streams, including aqueous washes and solvent residues, must be collected and disposed of as hazardous waste according to local regulations.
By understanding the underlying chemistry, anticipating potential challenges, and implementing robust process controls and safety measures, the successful and safe scale-up of sodium diethyl phosphate synthesis is an achievable goal. This guide serves as a starting point for your journey, and our team of application scientists is always available for further consultation.
References
-
31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Production method of sodium O-ethyl phosphate. (2011). Google Patents.
-
Atherton–Todd reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Facile high performance ion chromatographic analysis of phosphite and phosphate in plant samples. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography. (2012). PubMed. Retrieved January 8, 2026, from [Link]
-
Anion Chromatography for Phosphate Analysis. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]
-
Atherton–Todd reaction: mechanism, scope and applications. (2014). Beilstein Journals. Retrieved January 8, 2026, from [Link]
-
Atherton–Todd reaction: mechanism, scope and applications. (2014). PubMed Central. Retrieved January 8, 2026, from [Link]
-
31 Phosphorus NMR. (n.d.). Retrieved January 8, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Material Safety Data Sheet - Diethyl phosphite, 98%. (n.d.). Cole-Parmer. Retrieved January 8, 2026, from [Link]
-
diethyl [(phenylsulfonyl)methyl]phosphonate. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE. (n.d.). Retrieved January 8, 2026, from [Link]
-
Acutely Toxic Chemicals (ATCs). (2016). Retrieved January 8, 2026, from [Link]
- Process for preparing triethyl phosphate by utilizing sodium diethyl... (n.d.). Google Patents.
-
An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. (n.d.). Retrieved January 8, 2026, from [Link]
-
Synthesis of diethylphenethylphosphonate. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
- Process for producing diethyl phosphite. (n.d.). Google Patents.
-
Study on the Atherton–Todd Reaction Mechanism. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Scheme 4: Mechanism of the Atherton–Todd reaction with... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
(PDF) The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction. (n.d.). Retrieved January 8, 2026, from [Link]
-
Atherton-Todd reaction: mechanism, scope and applications. (2014). PubMed. Retrieved January 8, 2026, from [Link]
-
Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
-
Technical Resources. (n.d.). Structural Biology - UT Health San Antonio. Retrieved January 8, 2026, from [Link]
-
(PDF) Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Development and Validation of a Diethyl Phosphite content in Foscarnet Sodium USP by GC MS technique. (n.d.). Retrieved January 8, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 8, 2026, from [Link]
-
Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021). Journal of Pharmaceutical Research International. Retrieved January 8, 2026, from [Link]
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Crystallization of Sodium Phosphate Dodecahydrate and Re-crystallization to Natrophosphate in Simulated Hanford Nuclear Waste. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
- Crystal form of dexamethasone sodium phosphate and crystal preparation method thereof. (n.d.). Google Patents.
-
Sodium Diethyl Dithiophosphate, Flotation Reagent. (n.d.). CNLITE. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Troubleshooting Sodium Diethyl Phosphate (Na-DEP) Interference in Mass Spectrometry
Welcome to the technical support center for mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of sodium diethyl phosphate (Na-DEP) interference in mass spectrometry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent Na-DEP contamination in your experiments.
Introduction: The Persistent Challenge of Phosphate Contamination
Phosphate-based compounds are notoriously problematic in mass spectrometry.[1] Their non-volatile nature and tendency to cause ion suppression can significantly compromise data quality, leading to reduced sensitivity, poor peak shapes, and the formation of adducts that complicate spectral interpretation.[1][2] Sodium diethyl phosphate (Na-DEP), a specific form of this interference, can be a persistent contaminant in the laboratory, often eluding initial troubleshooting efforts. This guide provides a systematic approach to understanding and resolving Na-DEP interference.
Part 1: Frequently Asked Questions (FAQs) about Na-DEP Interference
This section addresses the most common questions our users encounter regarding Na-DEP interference.
Q1: What is sodium diethyl phosphate (Na-DEP) and why is it a problem in my mass spectrometry data?
A1: Sodium diethyl phosphate (Na-DEP) is the sodium salt of diethyl phosphate (DEP). Its chemical formula is C₄H₁₀NaO₄P, and it has a molecular weight of approximately 176.08 g/mol .[3] DEP itself is a metabolite of several organophosphate pesticides and flame retardants.
Na-DEP is problematic in mass spectrometry for several key reasons:
-
Ion Suppression: Like other non-volatile salts, Na-DEP can significantly suppress the ionization of your target analytes in the mass spectrometer's source.[1][4] This occurs because the non-volatile Na-DEP competes with your analyte for access to the droplet surface during the electrospray ionization (ESI) process, hindering the efficient transfer of your analyte into the gas phase.[4][5] The result is a notable decrease in the signal intensity of your compound of interest.
-
Adduct Formation: The presence of sodium ions from Na-DEP leads to the formation of sodium adducts with your analyte of interest ([M+Na]⁺).[6] This splits the analyte signal between the protonated molecule ([M+H]⁺) and one or more sodium adducts, reducing the intensity of your primary target ion and complicating data analysis.[5] In some cases, the protonated molecule may be completely absent, with only metal adduct species present.[7]
-
System Contamination: Phosphates, in general, are "sticky" compounds that can adhere to the metal surfaces within your LC-MS system, including tubing, the injector, and the mass spectrometer source.[8] This can lead to persistent background signals and carryover between injections.
Q2: Where is the Na-DEP contamination in my LC-MS system coming from?
A2: Identifying the source of Na-DEP contamination is crucial for its elimination. Potential sources in a laboratory environment include:
-
Solvents and Reagents: Although you may be using high-purity, LC-MS grade solvents, contamination can still occur. Always use freshly opened bottles of solvents and high-purity additives.[9][10] Mobile phase additives, even those marketed for LC-MS, can sometimes be a source of contamination.[10]
-
Glassware and Containers: Improperly cleaned glassware is a common source of sodium and phosphate contamination. Avoid washing lab glassware with detergents, as they can leave residues.[2][9] Older glassware can be a source of unwanted sodium ions.[11]
-
Sample Preparation: The reagents and materials used during sample preparation can introduce Na-DEP. This includes buffers, extraction cartridges, and even pipette tips. Plasticizers from labware can also interfere with LC-MS analysis.[12]
-
Biological Matrices: If you are analyzing biological samples, diethyl phosphate can be present as a metabolite of organophosphate pesticides.[13][14]
-
Laboratory Environment: Airborne contaminants in the lab can find their way into your samples or solvents.[2]
Below is a diagram illustrating the potential sources of Na-DEP contamination in a typical LC-MS workflow.
Caption: Potential sources of Na-DEP contamination.
Q3: How can I confirm that the interference I am seeing is from Na-DEP?
A3: Confirming Na-DEP as the source of interference involves a combination of spectral analysis and systematic troubleshooting:
-
Mass Spectral Clues:
-
Characteristic m/z Values: Look for a characteristic mass shift between your protonated analyte and its adducts. The mass difference for a sodium adduct is approximately 21.98 Da ([M+Na]⁺ vs. [M+H]⁺).[7]
-
Phosphate-Specific Fragments: In negative ion mode, you may observe fragment ions characteristic of phosphates, such as PO₃⁻ at m/z 78.959 and H₂PO₄⁻ at m/z 96.969.[15] For diethyl phosphate specifically, you can monitor for its deprotonated ion at an m/z of approximately 153.05 in negative ion mode.
-
-
Systematic Blank Injections: Run a series of blank injections to pinpoint the source of contamination. This process is detailed in the troubleshooting section below.
Part 2: Troubleshooting Guides for Na-DEP Interference
Follow these step-by-step protocols to systematically identify and eliminate Na-DEP contamination from your LC-MS system.
Protocol 1: Identifying the Source of Contamination
This protocol uses a process of elimination to determine where the Na-DEP is being introduced into your system.
Materials:
-
Fresh, unopened LC-MS grade solvents (Water, Acetonitrile, Methanol)
-
Fresh, high-purity mobile phase additives (e.g., formic acid, ammonium acetate)
-
A new, clean mobile phase bottle
-
A clean syringe for direct infusion
Procedure:
-
Direct Infusion of Fresh Solvents:
-
Bypass the LC system entirely.
-
Using a clean syringe, directly infuse a fresh mixture of your typical mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) into the mass spectrometer.
-
If the interference is absent: The contamination is likely originating from your LC system (tubing, injector, column) or your prepared mobile phases. Proceed to step 2.
-
If the interference is present: The issue may be within the mass spectrometer source itself. A thorough cleaning of the source components (capillary, lenses, etc.) is required.
-
-
Systematic Evaluation of the LC System:
-
Reconnect the LC system but remove the column.
-
Run a gradient with freshly prepared mobile phases from a new, clean bottle.
-
If the interference is absent: The column is the likely source of contamination.
-
If the interference is present: The contamination is in the LC system components (pump, degasser, autosampler).
-
-
Isolating the Contaminated LC Module:
-
Systematically bypass each component of the LC system (e.g., run the pump directly to the detector, then add the autosampler, etc.) to identify the contaminated module.
-
The following diagram illustrates this systematic troubleshooting workflow.
Caption: Workflow for isolating the source of Na-DEP contamination.
Protocol 2: System Decontamination
Once the source of contamination has been identified, a thorough cleaning is necessary. Phosphoric acid and its salts can be persistent.[8]
General System Flush (for LC contamination):
-
Initial Flush: Replace all mobile phases with fresh LC-MS grade water. Flush the entire system for at least 30-60 minutes at a typical flow rate.
-
Acidic Wash: Prepare a solution of 1-5% formic acid in water. Flush the system with this solution for 30-60 minutes.
-
Organic Wash: Flush the system with 100% isopropanol or a mixture of isopropanol, acetonitrile, and acetone for 60 minutes.[16]
-
Final Rinse: Flush the system again with fresh LC-MS grade water until the pH of the waste is neutral. Finally, equilibrate the system with your fresh, clean mobile phase.
Important Considerations:
-
Avoid Harsh Acids: While tempting, avoid using strong, non-volatile acids like phosphoric acid for cleaning, as this will only exacerbate the problem.[2]
-
Component Replacement: In cases of severe contamination, it may be necessary to replace tubing, fittings, and the autosampler needle.
Part 3: Preventative Measures and Best Practices
Proactive measures are the most effective way to avoid Na-DEP interference.
| Best Practice | Rationale |
| Use High-Purity Solvents and Additives | Minimize the introduction of contaminants from the outset.[9] |
| Prepare Fresh Mobile Phases Regularly | Aqueous mobile phases are prone to microbial growth, which can be a source of contamination.[2] |
| Dedicated and Scrupulously Clean Glassware | Avoid cross-contamination from other experiments. Do not use detergents for cleaning.[2][9] |
| Implement a Divert Valve | Divert the flow to waste during the initial and final portions of your chromatographic run when highly polar, non-retained compounds (like Na-DEP) and late-eluting matrix components would otherwise enter the mass spectrometer.[9] |
| Optimize Sample Preparation | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other interfering matrix components before injection.[4] |
Summary of Key Na-DEP Related Ions
The following table summarizes the key m/z values to be aware of when troubleshooting Na-DEP interference.
| Ion | m/z (approximate) | Ionization Mode | Notes |
| Diethyl Phosphate (DEP) | 153.05 | Negative | [M-H]⁻ |
| Sodium Adduct of Analyte | [M+21.98]⁺ | Positive | [M+H]⁺ + 21.98 Da |
| Phosphate Fragment | 78.96 | Negative | PO₃⁻[15] |
| Phosphate Fragment | 96.97 | Negative | H₂PO₄⁻[15] |
This technical guide provides a comprehensive framework for understanding, troubleshooting, and preventing Na-DEP interference in your mass spectrometry analyses. By following these guidelines, you can significantly improve the quality and reliability of your data.
References
-
Hardy, E. M., Duca, R. C., Salquebre, G., & Appenzeller, B. M. R. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Toxics, 8(3), 69. [Link]
-
Yadav, M., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 684. [Link]
-
Dulaurent, S., et al. (2006). Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 833(2), 173-180. [Link]
-
Kacprzak, K., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6095. [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. [Link]
-
Chromatography Forum. (2016). cleaning h3po4 contamination in lc-ms. [Link]
-
Hargesheimer, E. J., & Coutts, R. T. (2001). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. Journal of AOAC International, 84(3), 883-893. [Link]
-
SCIEX. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Diethyl Phosphonate. [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]
-
ResearchGate. (n.d.). Key m/z values from the EI-mass spectra for the di-adduct (compound B). [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]
-
MtoZ Biolabs. (n.d.). Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]
-
PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). [Link]
-
Georganics. (n.d.). Diethyl phosphate - general description and application. [Link]
-
Kaltashov, I. A., & Mohimen, A. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Journal of the American Society for Mass Spectrometry, 26(5), 834-842. [Link]
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC North America, 36(8), 514-519. [Link]
-
ResearchGate. (n.d.). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]
-
Scholars' Mine. (n.d.). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Fornelli, L., et al. (2022). The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. Analytical Chemistry, 94(25), 8966-8974. [Link]
-
Greig, M., & Griffey, R. H. (1995). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 6(1), 85-90. [Link]
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Technical Support Center: Optimizing Sodium Diethyl Phosphate in Assays
Welcome to the technical support center for the effective use and optimization of sodium diethyl phosphate in your research. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this reagent into various biochemical assays. We move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common foundational questions regarding sodium diethyl phosphate.
Q1: What exactly is Sodium Diethyl Phosphate?
Sodium diethyl phosphate is the sodium salt of diethyl phosphate, an organophosphate compound. It consists of a central phosphate group bonded to two ethyl groups and a sodium ion.[1][2] Its structure is distinct from inorganic phosphate (like sodium phosphate) used in standard phosphate buffers. This organic nature gives it different properties, including how it interacts with enzymes.
| Property | Value | Source |
| Chemical Name | Sodium Diethyl Phosphate | [3] |
| Synonyms | Phosphoric Acid Diethyl Ester Sodium Salt, Ethyl Sodium Phosphate | [1][2] |
| CAS Number | 2870-30-6 | [1] |
| Molecular Formula | C4H10NaO4P | [1][3] |
| Molecular Weight | 176.08 g/mol | [1][3] |
Q2: What are the primary applications of Sodium Diethyl Phosphate in assays?
While less common than inorganic phosphate for general buffering, sodium diethyl phosphate is encountered in specific contexts:
-
Phosphatase Inhibitor: Due to its phosphate moiety, it can act as a competitive inhibitor for phosphatases, enzymes that remove phosphate groups from substrates.[4] It mimics the phosphate group of the substrate, competing for the enzyme's active site.
-
Kinase Assay Component/Inhibitor: In kinase assays, which involve the transfer of a phosphate group from ATP, sodium diethyl phosphate can act as a competitive inhibitor by mimicking the phosphate portion of ATP.[5][6] This is a critical consideration during assay development.
-
Negative Control/Comparative Compound: It can be used as a control compound in studies involving other organophosphates to understand structure-activity relationships.
Q3: How should I store and handle Sodium Diethyl Phosphate?
Proper storage is crucial for maintaining the integrity of the reagent.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Stability: Aqueous solutions of phosphate, in general, are chemically stable. A study on sodium phosphate solutions showed they retained over 94% of their initial concentration for 63 days when stored at either 4°C or 23°C.[8] However, for sensitive enzymatic assays, it is always best practice to use freshly prepared solutions or sterile-filtered stocks stored for no more than a few weeks to prevent microbial growth.[9]
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and safety goggles to avoid contact with skin and eyes.[7]
Q4: How do I prepare a stock solution of Sodium Diethyl Phosphate?
Sodium diethyl phosphate is generally soluble in water.
-
Determine Target Concentration: Decide on a convenient stock concentration, typically 100 mM to 1 M.
-
Calculation: Use the molecular weight (176.08 g/mol ) to calculate the mass needed.
-
Dissolution: Weigh the required amount of sodium diethyl phosphate powder and dissolve it in high-purity, nuclease-free water.
-
pH Adjustment: Check the pH of the solution. The unadjusted pH may not be neutral. Adjust to your desired pH (e.g., 7.4) using dilute HCl or NaOH. Note that its buffering capacity is not as strong or predictable as standard phosphate buffers.[10]
-
Storage: Sterile filter the solution through a 0.22 µm filter into a sterile container and store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: My kinase activity is unexpectedly low or completely inhibited.
Root Cause Analysis: This is a classic issue of competitive inhibition. Kinases bind to ATP to catalyze phosphorylation.[6] The phosphate moiety of sodium diethyl phosphate can mimic the γ-phosphate of ATP, leading to non-productive binding in the kinase's active site. The diethyl ester groups add steric bulk that may enhance or alter this interaction compared to inorganic phosphate.
Solution Pathway:
-
Confirm the Cause: Run a control experiment with a buffer system that does not contain any phosphate, such as HEPES or Tris-HCl, to see if enzyme activity is restored.[11]
-
Concentration Titration: If sodium diethyl phosphate is an essential component of your assay, you must determine its inhibitory concentration (IC50). Perform a dose-response experiment by titrating the concentration of sodium diethyl phosphate while keeping the kinase and substrate concentrations constant.
-
Optimize ATP Concentration: Competitive inhibition can be overcome by increasing the concentration of the natural substrate (ATP). Once you have determined a tolerable concentration of sodium diethyl phosphate, you may need to re-optimize your ATP concentration to ensure you are operating under optimal kinetic conditions.[12]
Experimental Workflow: Diagnosing Kinase Inhibition
Caption: Troubleshooting workflow for low kinase activity.
Problem 2: My phosphatase assay shows high background or inconsistent results.
Root Cause Analysis: Phosphatase activity is highly sensitive to free phosphate, which is a product of the reaction and a known competitive inhibitor.[13]
-
Inhibition by Reagent: Sodium diethyl phosphate itself can act as a weak inhibitor, contributing to a reduced signal window.
-
Phosphate Contamination: Your enzyme preparation, substrate, or other buffer components may be contaminated with inorganic phosphate, leading to baseline inhibition before your test compound is even added.
-
Incorrect pH: The optimal pH for many phosphatases is very specific. Since the buffering capacity of sodium diethyl phosphate is weak, the final pH of the assay may drift, leading to variability.[13]
Solution Pathway:
-
Use Phosphate-Free Buffers: For phosphatase assays, it is highly recommended to avoid phosphate-based buffers altogether. Buffers like HEPES, Tris, or MES are excellent alternatives.[14]
-
Check for Contamination: Use a commercial phosphate detection kit to measure and eliminate sources of inorganic phosphate contamination in all your reagents.
-
Perform a pH Profile: If you must use a phosphate-containing buffer, empirically determine the optimal pH for your enzyme's activity. Prepare the buffer at a range of pH values (e.g., 6.8 to 8.0 in 0.2 unit increments) and measure activity. Always measure the final pH of your complete assay mixture at the reaction temperature.[9]
Problem 3: I am getting a high number of false positives in my high-throughput screen (HTS).
Root Cause Analysis: In HTS, promiscuous inhibitors that act through non-specific mechanisms are a major source of false positives. Organophosphates can sometimes fall into this category. Furthermore, the presence of phosphate ions can interfere with certain assay detection technologies. For example, some fluorescence-based assays are sensitive to the ionic strength and composition of the buffer.
Solution Pathway:
-
Implement Counter-Screening: Use an unrelated enzyme as a counter-screen. If your compound inhibits both the target and the unrelated enzyme, it is likely a non-specific inhibitor.
-
Vary Enzyme Concentration: True inhibitors should show an IC50 that is independent of the enzyme concentration, whereas non-specific or aggregating inhibitors often show a strong dependence.
-
Check for Assay Interference: Run your assay in the absence of the enzyme but with your compound present. A signal change indicates direct interference with the detection reagents. This is crucial for fluorescence or luminescence-based readouts.[6]
Key Experimental Protocols
Here are detailed protocols for common optimization procedures.
Protocol 1: Titration to Determine Optimal Sodium Diethyl Phosphate Concentration
This protocol helps you find the highest concentration of sodium diethyl phosphate that does not significantly inhibit your enzyme of interest (e.g., a kinase).
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate and ATP (for kinases) stock solutions.
-
A 10X stock of your base assay buffer (e.g., 500 mM HEPES, pH 7.5).
-
A 1 M stock solution of sodium diethyl phosphate, pH adjusted to 7.5.
-
-
Set up Serial Dilutions:
-
In a 96-well plate, create a serial dilution of the sodium diethyl phosphate stock. For example, a 10-point, 2-fold dilution series starting from 100 mM down to ~0.2 mM (final assay concentration). Include a "zero phosphate" control.
-
-
Assay Assembly:
-
Add the base buffer, enzyme, and substrate to each well.
-
Add the corresponding dilution of sodium diethyl phosphate.
-
Allow the mixture to equilibrate for 10-15 minutes at the reaction temperature.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP.
-
Monitor the reaction progress using your established detection method.
-
-
Data Analysis:
-
Plot enzyme activity (e.g., rate of product formation) against the concentration of sodium diethyl phosphate.
-
Determine the highest concentration that results in less than 10-15% inhibition compared to the "zero phosphate" control. This is your optimal working concentration.
-
Mechanism of Inhibition at the Kinase Active Site
Caption: Competitive binding at the kinase active site.
Protocol 2: Preparation and Validation of a Phosphate-Based Buffer
This protocol ensures your buffer is correctly prepared, which is vital for reproducibility.[15][16]
-
Choose Components: For a desired pH, you will need both the acidic and basic forms of the phosphate species. For inorganic phosphate buffers, this is typically monosodium and disodium phosphate.[9][10]
-
Calculation: Use an online buffer calculator or the Henderson-Hasselbalch equation to determine the precise amounts of the acidic and basic components needed for your target pH and molarity (e.g., 0.1 M, pH 7.4).
-
Dissolution: Dissolve the calculated amounts in about 80% of the final volume of high-purity water.
-
pH Verification and Adjustment:
-
Bring the solution to your target experimental temperature (e.g., 25°C or 37°C), as pH can change with temperature.[9]
-
Place a calibrated pH probe in the solution.
-
Adjust the pH precisely by adding small amounts of a concentrated stock of the acidic or basic component. Avoid using strong acids or bases like HCl or NaOH as this will change the molarity of the phosphate species.
-
-
Final Volume: Once the pH is correct at the target temperature, transfer the solution to a volumetric flask and add water to the final volume.
-
Storage: Store at 4°C. For critical applications, re-check the pH before each use.
References
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Preparation of buffer. Online Biology Notes. [Link]
-
Tips for Preparing Phosphate Buffers. (2016). G-Biosciences. [Link]
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Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. [Link]
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Sodium diethyl phosphorodithioate. PubChem, National Institutes of Health. [Link]
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Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
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Perks, W., et al. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy. [Link]
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Preparing Buffer Solutions. Shimadzu. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Probe Development Efforts, National Center for Biotechnology Information. [Link]
-
Effect of sodium phosphate in the inactivation courses of different enzyme formulations. ResearchGate. [Link]
-
How to proceed to reach maximal enzyme activity in a solution? ResearchGate. [Link]
-
Phosphoric acid, diethyl ester, sodium salt (1:1). PubChem, National Institutes of Health. [Link]
-
Williams, E. T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Journal of Pharmacological and Toxicological Methods. [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Phosphorylating Agents: A Comparative Analysis of Dialkyl H-Phosphonates and Their Alternatives
For researchers, scientists, and drug development professionals, the introduction of a phosphate group into a molecule—a process known as phosphorylation—is a cornerstone of modern chemistry.[1][2] This modification is critical for enhancing drug solubility, modulating pharmacokinetic properties, and synthesizing bioactive molecules like nucleotide analogues and phosphopeptides.[3][4][5][6][7]
The choice of phosphorylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and the ease of downstream processing. This guide provides an in-depth comparison of sodium diethyl phosphate and, more broadly, the class of dialkyl H-phosphonates against other common phosphorylating agents. We will delve into the mechanistic causality behind their reactivity, present comparative data, and provide field-proven protocols to guide your experimental design.
Clarifying the Core Reagent: Sodium Diethyl Phosphate vs. Diethyl Phosphite
A critical point of clarification is the distinction between sodium diethyl phosphate and diethyl phosphite.
-
Sodium Diethyl Phosphate, (C₂H₅O)₂P(O)O⁻Na⁺: This is a stable salt of diethyl phosphoric acid.[8][9][10] Due to its ionic nature and the low reactivity of the phosphate anion, it is not typically used as a direct phosphorylating agent in organic synthesis.
-
Diethyl Phosphite (DEP), (C₂H₅O)₂P(O)H: This is the workhorse reagent.[11][12] It is a neutral molecule existing in tautomeric equilibrium with the phosphite form, (C₂H₅O)₂P-OH. The presence of the reactive P-H bond makes it a versatile precursor for phosphorylation reactions.[11]
This guide will focus on the synthetically useful diethyl phosphite and its analogues as the primary subject of comparison.
The Dialkyl H-Phosphonate Family: Mechanism and Reactivity
Dialkyl H-phosphonates, with the general structure (RO)₂P(O)H, are among the most common phosphorylating agents. Their utility stems from the reactivity of the P-H bond, which can be leveraged in several ways, most notably in reactions like the Atherton-Todd reaction. In this process, the H-phosphonate reacts with an alcohol in the presence of a base and a halogenating agent (like CCl₄) to form a phosphate ester.
The general workflow involves the deprotonation of the H-phosphonate to form a reactive phosphite anion, which then acts as a nucleophile.
Caption: Generalized Atherton-Todd phosphorylation workflow.
A Comparative Profile of Key Dialkyl H-Phosphonates
The choice of the "R" group on the phosphonate ester dramatically influences its properties and applications. Here, we compare the three most common variants: diethyl, dibenzyl, and diphenyl phosphites.
-
Diethyl Phosphite (DEP), (C₂H₅O)₂P(O)H: As a colorless liquid, DEP is a versatile and cost-effective reagent.[11][13] It is widely used in the Pudovik and Michaelis-Becker reactions for forming P-C bonds and in the hydrophosphonylation of aldehydes and ketones to create α-hydroxyphosphonates.[11][14][15] Its primary limitation is the stability of the ethyl ester groups, which require harsh conditions (e.g., strong acid or silyl halides) for cleavage, making them unsuitable for sensitive substrates.
-
Dibenzyl Phosphite (DBzP), (C₆H₅CH₂O)₂P(O)H: This reagent is particularly valuable when easy deprotection is required.[16][17] The benzyl groups can be cleanly removed under mild conditions via catalytic hydrogenolysis (H₂/Pd-C), leaving the phosphate and the parent molecule intact. This makes DBzP the reagent of choice for phosphorylating sensitive molecules like phenols and complex pharmaceutical intermediates.[18][19][20] It is, however, more expensive than DEP and is sensitive to air and moisture.[18]
-
Diphenyl Phosphite (DPP), (C₆H₅O)₂P(O)H: DPP is another common phosphorylating agent, often used in the three-component Kabachnik-Fields reaction to synthesize α-aminophosphonates.[21][22] The phenyl ester groups are more stable than benzyl groups but can be cleaved under different conditions, typically involving hydrogenation or strong base. It is a viscous liquid that can contain residual phenol as an impurity.[22]
Performance and Data Summary
The selection of an appropriate H-phosphonate is a trade-off between reactivity, stability, cost, and the required deprotection strategy. The table below summarizes the key performance characteristics.
| Feature | Diethyl Phosphite (DEP) | Dibenzyl Phosphite (DBzP) | Diphenyl Phosphite (DPP) |
| Formula | C₄H₁₁O₃P[11] | C₁₄H₁₅O₃P[18] | C₁₂H₁₁O₃P[21] |
| Appearance | Colorless liquid[11] | Clear colorless to yellow liquid[16][18] | Colorless viscous liquid[21] |
| Boiling Point | 50-51 °C @ 2 mmHg[13] | 110-120 °C @ 0.01 mmHg[18][20] | 218-219 °C @ 26 mmHg[22][23] |
| Key Reactions | Pudovik, Michaelis-Becker, Hydrophosphonylation[14] | Phosphorylation of phenols, N-phosphorylated amines[18][19][20] | Kabachnik-Fields, Pudovik additions[21][22] |
| Protecting Group | Ethyl | Benzyl | Phenyl |
| Deprotection | Harsh (TMSBr, strong acid) | Mild (Catalytic Hydrogenolysis) | Hydrogenation, Strong Base |
| Handling | Stable under normal conditions[13] | Air & moisture sensitive; store at 2-8°C[18] | Stable, but may contain phenol impurity[22] |
| Primary Advantage | Cost-effective, versatile for P-C bond formation | Facile and mild deprotection | Good for Kabachnik-Fields reaction |
Alternative Phosphorylating Agents: A Broader Perspective
While H-phosphonates are highly versatile, other classes of reagents offer different reactivity profiles that may be better suited for specific applications, such as oligonucleotide synthesis.
-
Phosphorochloridates (e.g., Diethyl Chlorophosphate): These P(V) reagents are highly electrophilic and react directly with nucleophiles like alcohols without the need for an oxidant. Their high reactivity is also their main drawback; they are extremely sensitive to moisture, releasing corrosive HCl as a byproduct, and require stringent anhydrous handling conditions.[24]
-
Phosphoramidites (e.g., Dibenzyl N,N-Diisopropylphosphoramidite): These P(III) reagents are the cornerstone of modern automated DNA and RNA synthesis. They are moderately reactive and require activation by a weak acid (e.g., tetrazole) to react with the hydroxyl group of a growing nucleotide chain.[24] The resulting phosphite triester is then oxidized to the stable phosphate triester. Their good stability and tunable reactivity make them ideal for the precise, stepwise construction of complex biomolecules.[24]
Field-Proven Experimental Protocols
The causality behind a protocol's design is as important as the steps themselves. Here, we present two validated protocols, explaining the role of each component.
This method is chosen for its utility with sensitive phenolic substrates where mild deprotection is paramount.[17][20]
Objective: To synthesize a dibenzyl-protected phenyl phosphate.
Materials:
-
Phenol (1.0 mmol)
-
Dibenzyl phosphite (DBzP) (1.1 mmol)
-
N-Ethyldiisopropylamine (DIPEA) (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Carbon tetrachloride (CCl₄) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol, DMAP, and anhydrous DCM. The inert atmosphere is critical as DBzP is moisture-sensitive.[18]
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes. DIPEA acts as a non-nucleophilic base to facilitate the reaction without competing with the phenol.
-
Reagent Addition: Add the dibenzyl phosphite to the mixture.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add the carbon tetrachloride. CCl₄ serves as the halogen source in this Atherton-Todd type reaction. The reaction is exothermic, hence the cooling.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure dibenzyl phenyl phosphate.
This three-component reaction is a highly efficient method for creating α-aminophosphonates, which are important pharmacophores.[21][22]
Caption: Workflow for Kabachnik-Fields reaction.
Objective: To synthesize a diphenyl α-aminophosphonate.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Diphenyl phosphite (DPP) (1.0 mmol)
-
Toluene (5 mL, optional, can be run solvent-free)
Step-by-Step Methodology:
-
Component Mixing: In a round-bottom flask, combine benzaldehyde, aniline, and diphenyl phosphite.
-
Reaction Conditions: The mixture can be stirred at room temperature or gently heated (e.g., to 50-80°C) to accelerate the reaction. The choice of temperature depends on the reactivity of the substrates. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the phosphite.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 1-6 hours).
-
Isolation: If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent like ether or hexane.
-
Purification: If no precipitation occurs, the solvent (if used) is removed under reduced pressure. The resulting crude oil or solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Conclusion and Reagent Selection Strategy
The selection of a phosphorylating agent is a multi-faceted decision guided by the specific requirements of the chemical transformation.
-
For robust P-C bond formation where the phosphate ester moiety is terminal, Diethyl Phosphite offers a cost-effective and versatile solution.
-
When phosphorylating sensitive alcohols or phenols in a multi-step synthesis where subsequent mild deprotection is critical, Dibenzyl Phosphite is the superior choice due to the ease of removing the benzyl groups via hydrogenolysis.
-
For efficient one-pot syntheses of α-aminophosphonates, Diphenyl Phosphite remains a highly relevant and effective reagent.
-
For specialized applications like automated oligonucleotide synthesis, the unique stability and activation profile of Phosphoramidites are unmatched.
By understanding the underlying mechanisms, reactivity profiles, and handling requirements of each class of agent, researchers can make informed decisions, optimizing their synthetic routes for efficiency, yield, and purity.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diethyl Phosphate (DEP)
Introduction: The Analytical Imperative for Diethyl Phosphate
Diethyl phosphate (DEP) is a primary metabolite of several widely used organophosphorus (OP) pesticides, such as chlorpyrifos.[1] Its presence and concentration in biological matrices, particularly urine, serve as a critical biomarker for assessing human exposure to these neurotoxic compounds.[2][3][4] Given that OP pesticides are known to be particularly toxic to developing fetuses, infants, and children, the ability to accurately and reliably quantify DEP is not merely an analytical exercise; it is a cornerstone of public health monitoring and toxicological risk assessment.[4]
However, the physicochemical properties of DEP—namely its high polarity and water solubility—present significant challenges for traditional analytical approaches.[1][5] This guide provides a comparative analysis of the predominant chromatographic techniques used for DEP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will dissect the validation parameters essential for developing a robust, trustworthy, and defensible analytical method, grounded in the principles outlined by the International Conference on Harmonisation (ICH).[6] This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the analytical choices that ensure data integrity.
Pillar 1: A Comparative Overview of Core Analytical Techniques
The choice between GC-MS and LC-MS/MS is the most critical decision in designing a DEP assay. Each has fundamental advantages and inherent complexities rooted in the need to interface a separation science with a detection technology.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse
GC-based methods have long been a staple for pesticide residue analysis. The core principle relies on partitioning an analyte between a stationary phase and a mobile gas phase based on its volatility. For a polar, non-volatile molecule like DEP, direct analysis is not feasible. The method's viability hinges on a crucial chemical modification step: derivatization .
The Causality of Derivatization: The primary goal of derivatization is to convert the polar, ionic phosphate moiety into a more volatile and thermally stable ester. This is typically achieved by reacting DEP with an alkylating agent, such as pentafluorobenzyl bromide (PFB-Br), to form its corresponding pentafluorobenzyl ester.[7][8][9][10][11] This transformation allows the analyte to traverse the heated GC column and be detected by the mass spectrometer. While essential, this step adds a layer of complexity and a potential source of variability that must be meticulously controlled and validated.[5]
-
Advantages:
-
Disadvantages:
-
The mandatory derivatization step increases sample preparation time and introduces potential for incomplete reactions or side products.
-
Risk of thermal degradation of the derivative in the GC inlet.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has emerged as a powerful alternative, perfectly suited to the analysis of polar and thermally labile compounds like DEP. By separating analytes in the liquid phase, it circumvents the need for derivatization entirely.
The Power of Direct Analysis: The analyte is separated, often by reverse-phase chromatography, and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), effectively filtering out background noise from complex matrices like urine.[3][13]
-
Advantages:
-
Disadvantages:
-
Susceptibility to matrix effects, where co-eluting compounds can suppress or enhance the ionization of DEP, impacting accuracy.[13]
-
Phosphate compounds can exhibit poor peak shape (tailing) due to interactions with stainless steel components in some HPLC systems, though modern bio-inert systems mitigate this issue.
-
Pillar 2: The Architecture of Method Validation
A method is not trustworthy until it is validated. The validation process is a self-validating system that provides documented evidence that the procedure is fit for its intended purpose. The following parameters are essential.
Caption: Comparative workflows for DEP analysis.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps.
Protocol 1: Validated GC-MS Method for DEP in Human Urine
-
Principle & Causality: This method relies on converting the polar DEP into a volatile ester for GC analysis. Liquid-liquid extraction (LLE) is used to isolate DEP from the complex urine matrix. Pentafluorobenzyl bromide (PFB-Br) is an excellent derivatizing agent as the resulting PFB-ester is thermally stable and the fluorine atoms provide a unique mass fragmentation pattern for sensitive detection. [9][10]
-
Methodology:
-
Sample Preparation (LLE):
-
To a 1 mL urine sample, add an internal standard (e.g., Dibutylphosphate). [9] * Acidify the urine to pH < 2 with HCl. Causality: This ensures that the diethyl phosphate is in its protonated, acidic form, which is more readily extractable into an organic solvent.
-
Extract the sample by vortexing with 5 mL of a diethyl ether/acetonitrile mixture. [9][10] * Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pentafluorobenzyl bromide (PFB-Br) solution in acetone and 20 mg of anhydrous potassium carbonate. Causality: Potassium carbonate acts as a base to facilitate the nucleophilic substitution reaction between the phosphate and PFB-Br.
-
Seal the vial and heat at 70°C for 1 hour. [8] * After cooling, evaporate the solvent and reconstitute the residue in 100 µL of hexane for injection.
-
-
GC-MS Parameters:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. [6]Causality: This is a standard, non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds like the DEP-PFB derivative.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min. [14] * MS Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for the DEP-PFB derivative for quantification and qualification.
-
-
Protocol 2: Validated UFLC-MS/MS Method for DEP in Human Urine
-
Principle & Causality: This method leverages the power of modern chromatography to directly analyze DEP, eliminating the derivatization step. A simple LLE is sufficient for cleanup because the specificity of tandem MS (MRM mode) can distinguish DEP from matrix interferences. Studies have shown LLE provides superior recovery for DEP from urine compared to other techniques like QuEChERS or lyophilization. [3][13]
-
Methodology:
-
Sample Preparation (LLE):
-
To a 200 µL urine sample in an Eppendorf tube, add an internal standard. [13] * Add 800 µL of cold ethyl acetate. Causality: Ethyl acetate is a moderately polar solvent that provides efficient extraction for DEP. Using it cold can help precipitate proteins for cleaner extracts.
-
Vortex vigorously for 1 minute, then centrifuge at high speed for 5 minutes. [13] * Transfer the upper ethyl acetate layer to a new tube.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with formic acid).
-
-
UFLC-MS/MS Parameters:
-
LC Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Causality: C18 columns are excellent for retaining and separating small polar molecules like DEP from the sample matrix in a reverse-phase system.
-
Mobile Phase A: Water with 0.1% Formic Acid. Causality: Formic acid aids in the positive ionization of DEP in the mass spectrometer source.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.
-
MS/MS Mode: Electrospray Ionization (ESI), negative or positive mode, Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor ion (the molecular weight of DEP) and a characteristic product ion after fragmentation.
-
-
Conclusion
The validation of an analytical method for diethyl phosphate is a rigorous process that underpins the reliability of exposure data. While GC-MS provides a robust and well-established, albeit more laborious, approach, the advent of LC-MS/MS offers a more direct, sensitive, and high-throughput alternative. The choice of method should be guided by the specific requirements of the study, including desired sensitivity (LOQ), sample throughput, and available instrumentation.
Regardless of the platform chosen, a comprehensive validation that rigorously assesses specificity, linearity, accuracy, precision, and sensitivity is non-negotiable. By understanding the causality behind each step—from sample extraction to instrumental analysis—researchers can develop and implement methods that are not only scientifically sound but also generate data worthy of trust for critical applications in toxicology and public health.
References
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SIELC Technologies. (n.d.). Separation of Diethyl hydrogen phosphate on Newcrom R1 HPLC column. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Diethyl Phthalate. Retrieved from [Link]
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Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-20. Retrieved from [Link]
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Cok, I., et al. (n.d.). Dimethyl and diethyl phosphate metabolites of OP pesticides and the... ResearchGate. Retrieved from [Link]
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Sudhakar, C., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 681. Retrieved from [Link]
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Aprea, C., et al. (1996). Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticid. Journal of Analytical Toxicology. Retrieved from [Link]
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Hardt, J., & Angerer, J. (2000). Determination of Dialkyl Phosphates in Human Urine using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. Retrieved from [Link]
-
Sudhakar, C., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. National Institutes of Health (NIH). Retrieved from [Link]
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Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. Retrieved from [Link]
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Hardt, J., & Angerer, J. (2000). Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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Prapamontol, T., et al. (2010). Determination of dialkyl phosphates in human hair for the biomonitoring of exposure to organophosphate pesticides. PubMed. Retrieved from [Link]
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Tzamtzis, S., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. PubMed Central. Retrieved from [Link]
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U.S. Army Soldier and Biological Chemical Command. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS chromatograms of diethyl phosphate (DEP) in a blank hair sample.... Retrieved from [Link]
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Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]
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Daughton, C. G., & Hsieh, D. P. H. (1979). Gas Chromatographic Determination of Phosphorus-Containingn Pesticide Metabolites via Benzylation. Analytical Chemistry. Retrieved from [Link]
-
Lim, S. P., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Retrieved from [Link]
-
Georganics. (n.d.). Diethyl phosphate - general description and application. Retrieved from [Link]
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Environmental Working Group (EWG). (n.d.). Diethylphosphate (DEP). Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of Sodium Diethyl Phosphate for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical development and chemical research, the purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Sodium diethyl phosphate (NaDEP), a key organophosphate compound, is no exception. Its application in various synthetic pathways and biological studies necessitates a rigorous assessment of its purity to avoid confounding variables and ensure the integrity of downstream applications. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of sodium diethyl phosphate, offering field-proven insights and detailed experimental protocols to empower researchers in their selection of the most appropriate methodology.
The Criticality of Purity in Sodium Diethyl Phosphate
Sodium diethyl phosphate is a water-soluble salt of a dialkyl phosphate ester. Its purity can be compromised by a range of impurities stemming from its synthesis or degradation. Common impurities include unreacted starting materials, byproducts such as triethyl phosphate and monoethyl phosphate, and inorganic phosphate from hydrolysis. The presence of these impurities can significantly impact reaction kinetics, yield, and the toxicological profile of final products, making their detection and quantification paramount.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is a critical decision driven by the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural confirmation. Here, we compare the most powerful and commonly employed techniques for the purity analysis of sodium diethyl phosphate: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Ion Chromatography (IC), and Gas Chromatography (GC).
Workflow for Selecting the Appropriate Analytical Technique
Caption: Decision workflow for selecting an analytical technique.
In-Depth Technique Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Ion Chromatography (IC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. Signal intensity is directly proportional to the number of nuclei. | Separation of ions based on their affinity to an ion-exchange resin. | Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. |
| Primary Application for NaDEP | Quantification of the main component and non-volatile organic impurities. | Absolute purity determination and structural elucidation of impurities. | Quantification of inorganic phosphate and monoethyl phosphate. | Analysis of volatile impurities like residual solvents or triethyl phosphite. |
| Strengths | High resolution, excellent quantitation, versatile detector options (UV, MS). | Primary analytical method, does not require a specific reference standard for the analyte, provides structural information. | High sensitivity and selectivity for ionic species. | High separation efficiency for volatile compounds, fast analysis times. |
| Limitations | Requires a reference standard for each analyte for accurate quantification. Not ideal for inorganic ions without specific detectors. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | Limited to ionic analytes. | Not suitable for non-volatile or thermally labile compounds like NaDEP itself. Requires derivatization for some polar analytes. |
| Typical LOD/LOQ | ~0.05-1 µg/mL | ~0.1-1 mg/mL | ~1-10 µg/L | ~0.1-1 µg/mL (with appropriate detector) |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Cost (Instrument) | Moderate to High | High | Moderate | Low to Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
This method is well-suited for the routine quality control of sodium diethyl phosphate, allowing for the quantification of the active pharmaceutical ingredient (API) and related organic impurities.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Sodium diethyl phosphate, being polar, will elute early, while less polar impurities like triethyl phosphate will have longer retention times. A UV detector is suitable for detection if the impurities possess a chromophore; otherwise, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Gradient Elution: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as appropriate for impurities).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve sodium diethyl phosphate in the mobile phase A to a final concentration of 1 mg/mL.
-
Prepare standards of known impurities (e.g., triethyl phosphate, monoethyl phosphate) in mobile phase A at various concentrations to establish a calibration curve.
-
-
Analysis and Data Interpretation:
-
Inject the sample and standards.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.
-
Calculate the purity of sodium diethyl phosphate by area percent normalization, assuming all impurities have a similar response factor, or by using the calibration curves for a more accurate quantification.
-
Caption: HPLC analytical workflow for NaDEP purity.
Quantitative ³¹P NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method of measurement and is a powerful tool for determining the absolute purity of a substance without the need for a specific certified reference material of the analyte itself.[3][4]
Principle: The area of a ³¹P NMR signal is directly proportional to the number of phosphorus nuclei contributing to that signal. By comparing the integral of the sodium diethyl phosphate signal to that of a certified internal standard of known purity and concentration, the absolute purity of the sodium diethyl phosphate can be determined.
-
Instrumentation: High-field NMR spectrometer (≥400 MHz) with a broadband probe.
-
Materials:
-
Sodium diethyl phosphate sample.
-
Certified internal standard (e.g., triphenyl phosphate, phosphonoacetic acid).[5]
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sodium diethyl phosphate sample and 5-10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Nucleus: ³¹P.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., waltz16).[6]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei in the sample and standard to ensure full relaxation for accurate integration. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Calibrated 90° pulse.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for accurate integration.
-
-
Data Processing and Analysis:
-
Apply an appropriate line broadening (e.g., 0.5-1.0 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the sodium diethyl phosphate and the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of phosphorus atoms, MW = molecular weight, m = mass, P = purity of the standard.
-
Caption: Relationship of parameters in qNMR analysis.
Ion Chromatography (IC) for Ionic Impurities
IC is the method of choice for the sensitive and selective determination of ionic impurities, particularly inorganic phosphate, which is a common degradation product of sodium diethyl phosphate.[7][8]
Principle: An aqueous sample is injected into an ion-exchange column. The anions are separated based on their affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions.
-
Instrumentation: Ion chromatograph with a conductivity detector and an anion suppressor. Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or similar).
-
Eluent Preparation: Prepare a sodium hydroxide eluent gradient. For example, a gradient of 1 mM to 30 mM NaOH over 20 minutes can effectively separate monoethyl phosphate and inorganic phosphate from diethyl phosphate.[9][10]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Sample and Standard Preparation:
-
Dissolve the sodium diethyl phosphate sample in deionized water to a concentration of approximately 100 µg/mL.
-
Prepare calibration standards of sodium phosphate and monoethyl phosphate in deionized water.
-
-
Analysis and Data Interpretation:
-
Inject the sample and standards.
-
Identify and quantify the ionic impurities by comparing their retention times and peak areas to the calibration standards.
-
Caption: Ion chromatography workflow for NaDEP.
Concluding Remarks for the Practicing Scientist
The selection of an appropriate analytical technique for the purity assessment of sodium diethyl phosphate is a critical step in ensuring the quality and reliability of research and development outcomes. HPLC offers a robust and versatile platform for routine quality control and the analysis of organic impurities. For the definitive determination of absolute purity and structural elucidation of unknown impurities, qNMR stands as an unparalleled tool. When the primary concern is the presence of ionic impurities such as inorganic phosphate, Ion Chromatography provides the necessary sensitivity and selectivity. Gas Chromatography, while not suitable for the direct analysis of the salt, is invaluable for the assessment of volatile impurities.
By understanding the principles, strengths, and limitations of each technique, and by implementing the detailed protocols provided in this guide, researchers and drug development professionals can confidently and accurately assess the purity of their sodium diethyl phosphate, thereby ensuring the integrity of their scientific endeavors.
References
-
López-Ruiz, B. (2005). Ion chromatographic separations of phosphorus species: a review. Talanta, 66(2), 376-410. Available from: [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Available from: [Link]
-
Defence Technical Information Center. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Available from: [Link]
-
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The Role of Organophosphates in Next-Generation Batteries: A Comparative Guide for Sodium-Ion and Lithium-Ion Systems
In the relentless pursuit of superior energy storage solutions, the scientific community is intensively exploring beyond the conventional horizons of lithium-ion (Li-ion) batteries. Sodium-ion batteries (SIBs) have emerged as a compelling alternative, primarily due to the natural abundance and low cost of sodium. A critical area of innovation for both systems lies in the development of advanced electrolyte formulations, with organophosphates garnering significant attention. This guide provides an in-depth technical comparison of the performance implications of organophosphate compounds, drawing parallels and distinctions between their roles in sodium-ion and lithium-ion batteries. While direct comparative data on sodium diethyl phosphate (NaDEP) is limited in publicly accessible literature, this guide will leverage findings on analogous organophosphate compounds to provide a comprehensive analysis for researchers, scientists, and professionals in battery development.
Introduction: The Phosphate Advantage in Electrolyte Engineering
Electrolytes are the lifeblood of a battery, facilitating ionic transport between the cathode and anode. Traditional carbonate-based electrolytes, while widely used, present challenges related to flammability and electrochemical stability, particularly at high voltages. Organophosphates, such as triethyl phosphate (TEP), have emerged as promising non-flammable solvents or additives that can enhance the safety and performance of both Li-ion and Na-ion batteries.[1] Their influence extends to the formation of a stable solid electrolyte interphase (SEI) on the anode, a critical factor for long-term cycling stability.
Comparative Performance Analysis: Organophosphates in SIBs vs. LIBs
While a direct head-to-head comparison of a single organophosphate compound's performance in both SIBs and LIBs is not extensively documented, we can synthesize a comparative view by examining studies on similar compounds in each system.
Impact on Cycling Stability and Coulombic Efficiency
In Sodium-Ion Batteries: The use of organophosphate additives has shown significant promise in enhancing the cycling stability of SIBs. For instance, sodium difluorophosphate (NaDFP) as an additive in a hard carbon electrode system demonstrated a remarkable improvement in capacity retention to 76.3% after 500 cycles, compared to 59.2% after only 200 cycles in the neat electrolyte.[2] This was accompanied by a high average coulombic efficiency of 99.9% over 500 cycles.[2] The improved performance is attributed to the formation of a stable, Na⁺-conducting SEI.[2]
In Lithium-Ion Batteries: Similarly, organophosphate additives have been shown to bolster the performance of LIBs. Lithium dimethyl phosphate (LiDMP) incorporated into a standard LiPF6 electrolyte resulted in improved rate performance and reduced impedance for graphite/LiNi1/3Mn1/3Co1/3O2 cells.[3][4] The mechanism is also linked to the modification of the SEI on the anode, leading to a decrease in lithium alkyl carbonates and an increase in lithium fluoro phosphates.[3]
Comparative Insight: Both systems benefit from the SEI-forming capabilities of organophosphate additives, leading to enhanced cycling stability and efficiency. The fundamental principle of passivating the anode surface to prevent continuous electrolyte decomposition holds true for both sodium and lithium chemistries.
Rate Capability and Interfacial Resistance
In Sodium-Ion Batteries: Electrochemical impedance spectroscopy (EIS) studies on SIBs with NaDFP additive revealed a significant reduction in interfacial resistance.[2] This suggests that the organophosphate-derived SEI facilitates more efficient Na⁺ transport across the electrode-electrolyte interface, which is crucial for achieving high rate capabilities.
In Lithium-Ion Batteries: In LIBs, the addition of LiDMP also leads to decreased cell impedance.[3][4] This reduction in impedance is a key factor in the observed improvement in rate performance.[3] The modified SEI structure is credited with enabling faster lithium-ion kinetics.[3]
Comparative Insight: For both SIBs and LIBs, organophosphates contribute to lowering the interfacial resistance, a critical parameter for high-power applications. The larger size of the sodium ion compared to the lithium ion can lead to more sluggish kinetics in SIBs; therefore, the role of organophosphates in creating a low-resistance interface may be even more critical for the performance of sodium-ion systems.
Mechanistic Underpinnings: The Role of the Solid Electrolyte Interphase (SEI)
The performance enhancements observed with organophosphate additives are intrinsically linked to the composition and stability of the SEI layer formed on the anode during the initial charging cycles.
SEI Formation in SIBs: In sodium-ion batteries, additives like NaDFP decompose on the hard carbon anode surface to form a stable SEI rich in Na⁺-conducting components.[2] X-ray photoelectron spectroscopy (XPS) has confirmed the presence of these stable SEI components.[2]
SEI Formation in LIBs: In lithium-ion batteries, additives such as LiDMP modify the SEI by reducing the concentration of undesirable lithium alkyl carbonates and increasing the concentration of more stable lithium fluoro phosphates.[3] This tailored SEI is more effective at protecting the anode from further electrolyte degradation.
Experimental Protocols
Synthesis of Organophosphate Additives
A general approach for synthesizing alkali metal organophosphates involves an ion exchange reaction. For example, sodium difluorophosphate (NaDFP) can be synthesized by an ion exchange reaction between potassium difluorophosphate (KDFP) and a sodium salt like NaPF₆.[2]
Electrochemical Characterization
Standard electrochemical testing protocols are employed to evaluate the performance of batteries with and without organophosphate additives.
Cell Assembly: Coin cells (e.g., 2032-type) are typically assembled in an argon-filled glovebox. The cell consists of the working electrode (e.g., hard carbon for SIBs, graphite for LIBs), a separator, a counter electrode (e.g., sodium metal for SIBs, lithium metal for LIBs), and the electrolyte with or without the organophosphate additive.
Galvanostatic Cycling: Charge-discharge cycling is performed at various current densities (C-rates) to determine the specific capacity, coulombic efficiency, and cycling stability.
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the interfacial resistance and charge transfer kinetics within the cell.
Data Summary
| Performance Metric | Sodium-Ion Batteries (with Organophosphate Additive) | Lithium-Ion Batteries (with Organophosphate Additive) | Key Reference |
| Capacity Retention | 76.3% after 500 cycles (NaDFP) | Improved rate performance (LiDMP) | [2][3] |
| Coulombic Efficiency | Average 99.9% over 500 cycles (NaDFP) | Improved first cycle efficiency (LiDMP) | [2][3] |
| Interfacial Resistance | Significantly reduced (NaDFP) | Reduced impedance (LiDMP) | [2][3] |
| Mechanism | Formation of a stable, Na⁺-conducting SEI | Modification of the SEI with more stable components | [2][3] |
Visualizing the Process
Experimental Workflow for Battery Testing
Caption: A generalized workflow for the preparation and electrochemical testing of sodium-ion and lithium-ion batteries.
Conclusion and Future Outlook
Organophosphate compounds represent a versatile class of materials for advancing both sodium-ion and lithium-ion battery technologies. Their primary contribution lies in enhancing safety by reducing electrolyte flammability and improving electrochemical performance through the formation of a stable solid electrolyte interphase. While the fundamental benefits are observed in both battery systems, the specific impact on performance metrics can vary depending on the cation (Na⁺ vs. Li⁺) and the specific organophosphate used.
Future research should focus on a direct and systematic comparison of a wider range of organophosphate compounds, including sodium diethyl phosphate, in both SIBs and LIBs under identical testing conditions. Such studies will provide a clearer understanding of the structure-property relationships and enable the rational design of next-generation electrolytes tailored for high-performance, safe, and cost-effective energy storage.
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A Researcher's Guide to Quantitative NMR: Sodium Diethyl Phosphate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and non-destructive nature, allowing for the absolute quantification of compounds without the need for calibration curves.[1] A cornerstone of reliable qNMR is the use of an internal standard (IS), a compound of known concentration added to the sample to act as a reference. This guide provides an in-depth comparison of sodium diethyl phosphate (DEPS) as an internal standard in NMR, particularly for assays involving phosphorylated organic compounds, and evaluates its performance against other common standards.
The Role and Requisites of an Internal Standard in qNMR
The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[1] By adding a known amount of an internal standard to a sample, the concentration of an analyte can be determined by comparing the integral of the analyte's signal to the integral of the standard's signal.[1]
An ideal internal standard should possess several key characteristics:
-
Chemical Stability: It must not react with the analyte or the solvent.[2]
-
Signal Simplicity and Separation: It should exhibit a simple spectrum, preferably a singlet, in a region of the NMR spectrum that does not overlap with any analyte signals.[3][4]
-
High Purity: The standard must have a well-characterized and high level of purity.[2]
-
Good Solubility: It should be readily soluble in the chosen deuterated solvent.[4]
-
Low Volatility: To ensure accurate weighing and concentration calculations.[5]
Sodium Diethyl Phosphate (DEPS): A Profile
Sodium diethyl phosphate (C₄H₁₀NaO₄P) is a phosphorus-containing organic salt that has found utility as an internal standard, particularly in ³¹P qNMR.[6] Its properties make it a viable candidate for the quantification of various phosphorylated compounds.
Key Attributes of DEPS:
-
Solubility: DEPS is generally soluble in aqueous solutions, making it suitable for biological samples and other polar analytes.
-
³¹P and ¹H Signals: It provides signals in both the ³¹P and ¹H NMR spectra, offering flexibility in experimental design. While the primary application is in ³¹P qNMR, the proton signals from the ethyl groups can also be used for quantification if they do not overlap with analyte signals.
-
Chemical Shift: The ³¹P chemical shift of DEPS is typically in a region that is distinct from many common organophosphorus compounds, although this must be verified for each specific application.
Comparative Analysis: DEPS vs. Other Internal Standards
The selection of an internal standard is highly dependent on the analyte and the solvent system. Here, we compare DEPS with other commonly used standards in both ¹H and ³¹P qNMR.
| Standard | Nucleus | Common Solvents | Advantages | Disadvantages |
| Sodium Diethyl Phosphate (DEPS) | ³¹P, ¹H | D₂O, DMSO-d₆ | Suitable for phosphorylated compounds, good aqueous solubility. | Limited use in non-polar organic solvents, potential for signal overlap in ¹H spectra. |
| Triphenyl Phosphate (TPP) | ³¹P, ¹H | CDCl₃, DMSO-d₆ | Good solubility in organic solvents, stable.[7][8] | Aromatic ¹H signals can overlap with many analytes. |
| Phosphonoacetic Acid (PAA) | ³¹P, ¹H | D₂O, DMSO-d₆ | Water-soluble, contains both ¹H and ³¹P nuclei for versatile quantification.[7][8] | Can be reactive, and its chemical shift may be pH-dependent. |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TMSP) | ¹H | D₂O | Produces a sharp singlet at 0 ppm, excellent for aqueous samples.[5] | Can bind to proteins, affecting accuracy in biological samples.[9] Has been shown to absorb to glass, potentially affecting stock solution stability.[5] |
| 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) | ¹H | D₂O, DMSO-d₆, CD₃OD | Similar to TMSP, with a singlet near 0 ppm.[10] | Also known to interact with proteins.[9] |
| Maleic Acid | ¹H | D₂O, DMSO-d₆ | Simple two-proton singlet, good solubility in polar solvents. | Chemical shift is sensitive to pH changes. |
Expert Insight: The choice between DEPS, TPP, and PAA for ³¹P qNMR often comes down to solubility. DEPS and PAA are preferable for aqueous systems, while TPP is the standard of choice for non-polar organic solvents.[7][8] A key consideration is to always perform a preliminary compatibility check by acquiring a spectrum of the analyte-standard mixture to ensure no signal overlap or reaction occurs.[11]
Experimental Protocol: Quantitative ³¹P NMR using DEPS
This protocol outlines the steps for determining the concentration of a phosphorylated analyte using DEPS as an internal standard.
1. Preparation of the Internal Standard Stock Solution: a. Accurately weigh a precise amount of high-purity sodium diethyl phosphate. b. Dissolve the DEPS in a known volume of the chosen deuterated solvent (e.g., D₂O) in a volumetric flask to create a stock solution of known concentration.
2. Sample Preparation: a. Accurately weigh the analyte to be quantified. b. Dissolve the analyte in a precise volume of the same deuterated solvent used for the DEPS stock solution. c. To a clean NMR tube, add a precise volume of the analyte solution and a precise volume of the DEPS stock solution. A 1:1 signal intensity ratio between the analyte and the standard is recommended for optimal accuracy.[2]
3. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow the temperature to equilibrate for at least five minutes.[4] b. Tune and shim the probe to achieve good magnetic field homogeneity.[4] Acquire spectra in non-spinning mode to avoid spinning sidebands.[12] c. Crucially, ensure complete relaxation of all signals between pulses. Set the relaxation delay (d1) to at least five times the longest T₁ relaxation time of the signals of interest (both analyte and standard).[4] The T₁ values can be determined using an inversion recovery experiment. d. For ³¹P qNMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[4] e. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 300 is recommended for the signals of interest).[7]
4. Data Processing and Quantification: a. Apply appropriate phasing and baseline correction to the acquired spectrum. b. Integrate the well-resolved signal of the analyte and the signal of DEPS. The integration range should extend at least 76 times the full width at half maximum (FWHM) of the signal to encompass over 99.9% of the peak area.[10] c. Calculate the concentration of the analyte using the following equation:
Visualization of the qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) using an internal standard.
Logical Framework for Internal Standard Selection
Caption: Decision tree for selecting an appropriate qNMR internal standard.
Conclusion
Sodium diethyl phosphate serves as a valuable internal standard for quantitative NMR, particularly for the analysis of water-soluble phosphorylated compounds via ³¹P qNMR. Its utility is underscored by its distinct signal in the ³¹P spectrum and good aqueous solubility. However, like any internal standard, its suitability must be empirically verified for each specific analyte and solvent system to avoid issues such as signal overlap and chemical reactivity. By following a rigorous experimental protocol and carefully selecting the appropriate standard, researchers can leverage the power of qNMR to obtain highly accurate and reliable quantitative data, a critical aspect of drug development and scientific research. The biggest contributors to uncertainty in a qNMR experiment often lie in the weighing of the materials and the purity of the reference standard itself.[13][14] Therefore, meticulous sample preparation is paramount for achieving high-quality results.
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A Comparative Guide to the Biological Activities of Sodium Diethyl Phosphate and Dimethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Biological Significance of Organophosphate Metabolites
Sodium diethyl phosphate and dimethyl phosphate are the two primary dialkyl phosphate (DAP) metabolites of a wide range of organophosphate (OP) pesticides.[1][2][3] As such, their presence in biological and environmental samples is a key indicator of exposure to this major class of insecticides. While often considered detoxification products of their more potent parent compounds, emerging research indicates that these metabolites are not biologically inert and may exert their own distinct toxicological effects. This guide provides a comprehensive comparison of the biological activities of sodium diethyl phosphate and dimethyl phosphate, synthesizing available experimental data to inform risk assessment, biomarker selection, and future research in toxicology and drug development.
Comparative Analysis of Biological Activities
This section delves into a side-by-side comparison of the key biological activities of sodium diethyl phosphate and dimethyl phosphate, focusing on acute toxicity, neurotoxicity via acetylcholinesterase inhibition, genotoxicity, and endocrine-disrupting potential.
Acute Toxicity: A Look at Lethal Doses
| Compound | Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |
| Diethyl Phosphite | Rat | Oral | 3900 | [4] |
| Dimethyl Phosphite | Rat | Oral | 3040 | [5] |
| Dimethyl Phosphite | Mouse | Oral | 1831 | [5] |
This table summarizes the available LD50 data for compounds structurally related to sodium diethyl phosphate and dimethyl phosphate.
The available data on these related phosphites suggest that both diethyl and dimethyl forms have a low order of acute toxicity when administered orally. It is important to note that these are not the exact compounds of interest, and further studies are needed to determine the precise LD50 values for sodium diethyl phosphate and dimethyl phosphate.
Neurotoxicity: The Role in Acetylcholinesterase Inhibition
The primary mechanism of acute toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6] However, their dialkyl phosphate metabolites, including diethyl and dimethyl phosphate, are generally considered to be poor inhibitors of AChE.[1]
While specific IC50 values for sodium diethyl phosphate and dimethyl phosphate are not well-documented, a comparative study on the structurally similar compounds diethyl paraoxon and dimethyl paraoxon offers valuable insights. This study revealed that while both compounds inhibited cholinesterase to a similar degree, the diethyl derivative induced a more prolonged respiratory toxicity. This suggests that the ethylated form may have a longer-lasting biological effect, even if the direct inhibitory potency on the enzyme is comparable.
Further research has explored the AChE inhibitory potential of various salicylanilide diethyl phosphates, with some derivatives showing IC50 values in the micromolar range.[7][8] This indicates that while the basic diethyl phosphate moiety may have weak activity, structural modifications can significantly enhance its ability to inhibit AChE.
Genotoxicity: Assessing the Potential for DNA Damage
The genotoxic potential of these organophosphate metabolites is an area of growing concern. While direct comparative studies on sodium diethyl phosphate and dimethyl phosphate are limited, research on related compounds provides important clues.
Studies have shown that diethylthiophosphate (DETP) and diethyldithiophosphate (DEDTP), which are structurally related to diethyl phosphate, can induce DNA damage in hepatic cell lines, but only after metabolic activation by cytochrome P450 enzymes. This suggests that the parent metabolites themselves may not be directly genotoxic but can be converted into reactive intermediates that can damage DNA.
Similarly, a study on the genotoxicity of malathion and its metabolite dimethylthiophosphate (DMTP) found that DMTP was aneuploidogenic (causing an abnormal number of chromosomes) in human cell lines.[9][10] This genotoxicity also required metabolic activation.[9][10]
These findings underscore the importance of considering metabolic activation when assessing the genotoxic risk of these compounds. Standard assays such as the Ames test and the comet assay are crucial tools for these evaluations.
Endocrine-Disrupting Potential: A Point of Differentiation
A significant distinction between the biological activities of diethyl and dimethyl phosphate appears to lie in their endocrine-disrupting capabilities.
Diethyl Phosphate: Chronic exposure to diethyl phosphate has been shown to cause thyroid-related hormone disorders in rats, leading to symptoms of hyperthyroidism.[10][11] In silico studies further suggest that diethyl phosphate can strongly interact with enzymes and proteins involved in thyroid hormone biosynthesis, transport, and receptor binding.[10][11]
Dimethyl Phosphate: Currently, there is a lack of direct evidence for the endocrine-disrupting effects of dimethyl phosphate. While some studies have investigated the endocrine effects of other dimethylated compounds like dimethyl phthalate, these are structurally distinct and the findings cannot be directly extrapolated to dimethyl phosphate.[12] The potential for dimethyl phosphate to interfere with hormonal systems remains an important area for future research.
Metabolism and Detoxification: The Body's Defense Mechanisms
Both sodium diethyl phosphate and dimethyl phosphate are products of the body's detoxification of organophosphate pesticides. The metabolic pathways involved are crucial for understanding their persistence and potential for causing harm.
The detoxification of organophosphates generally involves two main phases. Phase I reactions, often mediated by cytochrome P450 enzymes, can either activate the parent compound to a more toxic oxon form or begin the detoxification process. Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules, such as glutathione, to form more water-soluble and easily excretable products.[13][14][15]
The formation of diethyl and dimethyl phosphates is a result of these detoxification pathways.[1] Once formed, these dialkyl phosphates are primarily excreted in the urine.[1][16] The relative abundance of diethyl versus dimethyl phosphates in urine can provide insights into the type of organophosphate exposure.[3][17]
Figure 1: General overview of organophosphate metabolism and the formation of diethyl and dimethyl phosphate.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.[11]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Test compounds (sodium diethyl phosphate, dimethyl phosphate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in 0.1 M phosphate buffer (pH 8.0).
-
Plate Setup:
-
Blank wells: Add 200 µL of phosphate buffer.
-
Control wells (100% activity): Add 100 µL of phosphate buffer, 50 µL of DTNB solution, and 50 µL of AChE solution.
-
Test wells: Add 100 µL of the test compound at various concentrations, 50 µL of DTNB solution, and 50 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank wells.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as: [1 - (Rate of test well / Rate of control well)] x 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the acetylcholinesterase inhibition assay.
Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][13][18][19][20]
Materials:
-
Microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl)
-
DNA staining dye (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Slide Preparation: Coat microscope slides with a layer of NMP agarose.
-
Encapsulation: Mix the cell suspension with LMP agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Figure 3: Step-by-step workflow of the comet assay.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of sodium diethyl phosphate and dimethyl phosphate. While both are metabolites of organophosphate pesticides, key differences in their biological activities are emerging. Diethyl phosphate has been identified as a potential endocrine disruptor, specifically targeting thyroid hormone pathways. In contrast, the endocrine-disrupting potential of dimethyl phosphate remains largely unexplored. While direct comparative data on acute toxicity and acetylcholinesterase inhibition are limited, evidence from related compounds suggests that the diethyl form may have more prolonged toxic effects. The genotoxicity of both compounds appears to be dependent on metabolic activation.
For researchers, scientists, and drug development professionals, these findings have several implications:
-
Biomarker Selection: The choice between measuring diethyl or dimethyl phosphate as a biomarker of organophosphate exposure should be informed by the specific parent compounds of interest and the potential health outcomes being investigated.
-
Risk Assessment: The distinct biological activities of these metabolites should be considered in the overall risk assessment of organophosphate pesticides.
-
Future Research: There is a clear need for direct comparative studies on the toxicity, acetylcholinesterase inhibition, genotoxicity, and endocrine-disrupting potential of sodium diethyl phosphate and dimethyl phosphate to fill the current data gaps.
By continuing to investigate the nuanced biological activities of these ubiquitous metabolites, the scientific community can better understand the full spectrum of health risks associated with organophosphate pesticide exposure and develop more effective strategies for mitigation and treatment.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl phosphite (Pract), 98% (Titr.). Retrieved from [Link]
- Vega, L., et al. (2020). Genotoxicity of the organophosphate pesticide malathion and its metabolite dimethylthiophosphate in human cells in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 856-857, 503233.
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Vega, L., et al. (2020). Genotoxicity of the organophosphate pesticide malathion and its metabolite dimethylthiophosphate in human cells in vitro. ResearchGate. Retrieved from [Link]
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McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]
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Rizki, A. F., & Sari, D. K. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. Retrieved from [Link]
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl phosphite, 98%. Retrieved from [Link]
- Pang, G. F., et al. (2020). Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches.
- Vinšová, J., et al. (2015). Salicylanilide diethyl phosphates as cholinesterases inhibitors. Bioorganic chemistry, 58, 59–66.
- Scott, D., et al. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
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Krátký, M., et al. (2014). The IC 50 values of thiophosphates 1 for AChE and BChE inhibition. ResearchGate. Retrieved from [Link]
- Barr, D. B., et al. (2004). Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population. Environmental health perspectives, 112(2), 186–200.
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Lu, C., et al. (2005). Dimethyl and diethyl phosphate metabolites of OP pesticides and the.... ResearchGate. Retrieved from [Link]
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Debele, T., & Mekuria, A. (2023). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC. Retrieved from [Link]
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Vinšová, J., et al. (2015). Salicylanilide diethyl phosphates as cholinesterases inhibitors. PubMed. Retrieved from [Link]
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Gauthier, T., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. PMC. Retrieved from [Link]
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Khan, M., et al. (2022). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2002). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR DIMETHYL PHOSPHITE. Retrieved from [Link]
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Tsatsakis, A. M., et al. (2013). Dialkyl phosphate metabolites (dimethyl phosphate [DMP], diethyl.... ResearchGate. Retrieved from [Link]
- Prasad, A. S., & Suresh, S. (2017). Effect of an Endocrine-disrupting Chemical Dimethyl Phthalate on Poecilia sphenops. Nature Environment and Pollution Technology, 16(2), 579-582.
- Mus M, et al. (2018). Summarized data of genotoxicity tests for designated food additives in Japan. Genes and Environment, 40, 24.
- Timchalk, C., et al. (2007).
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Krátký, M., et al. (2014). Salicylanilide diethyl phosphates as cholinesterases inhibitors. ResearchGate. Retrieved from [Link]
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Krátký, M., et al. (2016). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Retrieved from [Link]
- Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(3), 197–213.
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Imbimbo, B. P., et al. (2020). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. PMC. Retrieved from [Link]
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Sustainability Dictionary. (2025). Detoxification Pathway. Retrieved from [Link]
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Dr. Green Life. (2024). How Does Detoxification Work? Understanding All Phases. Retrieved from [Link]
- van der Schans, M. J., et al. (2020). Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics. Archives of toxicology, 94(11), 3847–3857.
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Pharmaron. (n.d.). Genetic Toxicology. Retrieved from [Link]
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Wang, S., et al. (2017). Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. ScienceOpen. Retrieved from [Link]
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The Institute for Functional Medicine. (2025). How Detoxification Works in Your Body—and Why Your Genes Matter. Retrieved from [Link]
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de Souza, A. O., et al. (2017). Enzymatic detoxification of organophosphorus pesticides and related toxicants. PMC. Retrieved from [Link]
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A Spectroscopic Guide to the Characterization of Sodium Diethyl Phosphate and Its Precursors
This guide provides a comprehensive spectroscopic comparison of sodium diethyl phosphate, a key organophosphate salt, with its precursors: diethyl phosphate and sodium ethoxide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the structural transformations that occur during the synthesis of sodium diethyl phosphate, as monitored by key spectroscopic techniques. By understanding the distinct spectral signatures of the starting materials and the final product, researchers can ensure reaction completion, verify product identity, and assess purity with a high degree of confidence.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous analytical characterization is paramount. The conversion of diethyl phosphate to its sodium salt, sodium diethyl phosphate, via reaction with a strong base like sodium ethoxide, represents a fundamental acid-base reaction. Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for monitoring this transformation. Each technique provides a unique fingerprint of the molecules involved, allowing for a detailed comparison of the precursor and product, thereby validating the synthetic outcome. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of sodium diethyl phosphate and its precursors.
Molecular Structures and Synthetic Transformation
The reaction at the core of this guide is the deprotonation of diethyl phosphate by sodium ethoxide to yield sodium diethyl phosphate and ethanol as a byproduct.
Caption: Reaction scheme for the synthesis of sodium diethyl phosphate.
This acid-base reaction is typically rapid and can be performed at or below room temperature. The choice of an ethanolic solution of sodium ethoxide is strategic, as the byproduct, ethanol, is also the solvent, simplifying downstream processing. Spectroscopic monitoring is crucial to confirm the complete consumption of the acidic diethyl phosphate and the formation of its conjugate base.
Vibrational Spectroscopy: A Tale of Two Bonds (P=O and P-O-H)
FTIR and Raman spectroscopy are powerful techniques for observing changes in the vibrational modes of molecules. In the context of the synthesis of sodium diethyl phosphate, the most significant changes are expected in the phosphoryl (P=O) and hydroxyl (P-O-H) groups of diethyl phosphate upon deprotonation.
Experimental Protocol: Vibrational Spectroscopy
Sample Preparation:
-
Liquids (Diethyl Phosphate, Ethanol): A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for transmission FTIR analysis. For Raman, the liquid is analyzed directly in a glass vial.
-
Solids (Sodium Diethyl Phosphate, Sodium Ethoxide): Samples are prepared as a KBr pellet for transmission FTIR. For Attenuated Total Reflectance (ATR)-FTIR, the solid powder is placed directly on the ATR crystal. For Raman, the solid is analyzed in a glass vial or on a microscope slide.
Data Acquisition:
-
FTIR: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is collected and subtracted from the sample spectrum.
-
Raman: Spectra are acquired using a laser excitation source (e.g., 785 nm) over a similar spectral range. Laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Comparative Analysis of Vibrational Spectra
The deprotonation of the P-O-H group in diethyl phosphate to form the diethyl phosphate anion results in significant and predictable changes in the vibrational spectra.
| Functional Group | Vibrational Mode | Diethyl Phosphate (Precursor) | Sodium Diethyl Phosphate (Product) | Rationale for Change |
| P-O-H | O-H Stretch | Broad band, ~2500-3300 cm⁻¹ | Absent | Loss of the acidic proton. |
| P=O | P=O Stretch | ~1270 cm⁻¹ | Shifts to a lower frequency, ~1220 cm⁻¹ | Upon deprotonation, the P=O double bond character decreases as the negative charge is delocalized across the O-P-O system. This weakening of the bond results in a lower vibrational frequency.[1] |
| PO₂⁻ | Asymmetric Stretch | N/A | Strong band, ~1205-1220 cm⁻¹ | Formation of the resonance-stabilized phosphate anion. |
| PO₂⁻ | Symmetric Stretch | N/A | Strong band, ~1081 cm⁻¹ | Characteristic vibration of the diethyl phosphate anion.[2] |
| -O-P-O- | Symmetric Stretch | ~746 cm⁻¹ (in acidic solution) | Shifts to a higher frequency, ~750 cm⁻¹ | Changes in the electronic environment and geometry around the phosphorus atom upon deprotonation.[2] |
| C-O Stretch | C-O Stretch | ~1038, 1055 cm⁻¹ | Shifts and changes in intensity are observed in the 1020-1060 cm⁻¹ region.[2] | Alteration of the electronic environment of the ester groups due to the change in the phosphate head group. |
Ethanol and Sodium Ethoxide:
-
Ethanol: The IR spectrum of ethanol is characterized by a very broad O-H stretching band around 3300-3500 cm⁻¹ due to hydrogen bonding, and strong C-O stretching absorption around 1050 cm⁻¹.
-
Sodium Ethoxide: As an alkoxide, it lacks the O-H stretching band. Its spectrum is dominated by C-H and C-O stretching vibrations. The absence of the broad O-H band is a key differentiator from ethanol.
The disappearance of the broad O-H stretch from diethyl phosphate and the characteristic shifts in the P=O and P-O stretching regions provide clear evidence for the formation of sodium diethyl phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, provides detailed information about the chemical environment of the nuclei within a molecule. The deprotonation of diethyl phosphate leads to distinct changes in the chemical shifts of the phosphorus nucleus and adjacent protons and carbons.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Samples of diethyl phosphate and sodium diethyl phosphate are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a concentration of approximately 10-50 mg/mL.
-
An internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard of 85% H₃PO₄ for ³¹P NMR, is used for referencing the chemical shifts.
Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ³¹P NMR, proton decoupling is typically used to simplify the spectrum to a single peak for each unique phosphorus environment.[3][4]
Comparative Analysis of NMR Spectra
³¹P NMR: The ³¹P nucleus is highly sensitive to its electronic environment, making ³¹P NMR an excellent tool for monitoring the reaction.[3][4]
| Compound | ³¹P Chemical Shift (δ, ppm) | Rationale for Change |
| Diethyl Phosphate | ~1.0 ppm | The phosphorus nucleus is deshielded by the electron-withdrawing oxygen atoms. |
| Sodium Diethyl Phosphate | Shifts downfield (to a higher ppm value) | Deprotonation increases the electron density around the phosphorus atom, which would be expected to cause an upfield shift (lower ppm). However, changes in the O-P-O bond angles and solvation effects upon salt formation can lead to a net downfield shift. The exact shift is dependent on the solvent and counter-ion.[5][6] |
¹H and ¹³C NMR: The protons and carbons of the ethyl groups also experience changes in their chemical shifts upon deprotonation of the phosphate group.
| Nucleus | Group | Diethyl Phosphate | Sodium Diethyl Phosphate | Rationale for Change |
| ¹H | -OCH₂- | Quartet, ~4.1 ppm | Slight downfield shift | The increased electron density on the phosphate group has a deshielding effect on the adjacent methylene protons. |
| ¹H | -CH₃ | Triplet, ~1.3 ppm | Minor shift | The effect of deprotonation diminishes with distance from the phosphate group. |
| ¹³C | -OCH₂- | ~64 ppm | Slight downfield shift | Similar to the protons, the carbon atom closer to the phosphate group is deshielded. |
| ¹³C | -CH₃ | ~16 ppm | Minor shift | The effect is less pronounced on the terminal methyl carbon. |
The spectra of the precursors, sodium ethoxide and ethanol , are simple and distinct.
-
Ethanol: Shows a triplet for the methyl protons (~1.2 ppm), a quartet for the methylene protons (~3.7 ppm), and a broad singlet for the hydroxyl proton (variable chemical shift).
-
Sodium Ethoxide: The chemical shifts of the ethyl group are similar to ethanol but may be shifted due to the ionic nature of the compound and the absence of the hydroxyl proton.
The combination of these NMR techniques provides a comprehensive picture of the molecular changes occurring during the synthesis.
Monitoring the Reaction Progress
The spectroscopic techniques discussed can be employed to monitor the progress of the reaction in real-time or by analyzing aliquots taken at different time points.
Caption: Workflow for spectroscopic monitoring of the reaction.
-
FTIR/Raman: The disappearance of the broad O-H stretch of diethyl phosphate and the appearance of the characteristic PO₂⁻ stretches of the product can be tracked.
-
³¹P NMR: The integration of the signals corresponding to diethyl phosphate and sodium diethyl phosphate can provide a quantitative measure of the reaction conversion.
Conclusion
The spectroscopic comparison of sodium diethyl phosphate with its precursors provides a clear and detailed understanding of the chemical transformation occurring during its synthesis. Each technique offers unique and complementary information: FTIR and Raman are excellent for observing changes in key functional groups, while NMR provides detailed insights into the electronic environment of the phosphorus, carbon, and hydrogen nuclei. By leveraging these powerful analytical tools, researchers can ensure the successful synthesis and rigorous characterization of sodium diethyl phosphate, a critical step in many research and development endeavors.
References
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Stangret, J., & Savoie, R. (1992). Vibrational spectroscopic study of the interaction of metal ions with diethyl phosphate, a model for biological systems. Canadian Journal of Chemistry, 70(11), 2875-2883. [Link]
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Armentrout, P. B. (2010). Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of The American Society for Mass Spectrometry, 21(11), 1843–1856. [Link]
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University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
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PubChem. (n.d.). Diethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Sodium diethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Sodium ethoxide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Diethyl hydrogen phosphate. NIST Chemistry WebBook. Retrieved from [Link]
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Sychrovský, V., Fukal, J., Páv, O., Buděšínský, M., & Šebera, J. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(19), 9845-9859. [Link]
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Organic Syntheses. (n.d.). Preparation of sodium diethyl oxalacetate. Retrieved from [Link]
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Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(23), 5548. [Link]
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A Comparative Guide to the Synthesis of Sodium Diethyl Phosphate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of organophosphate esters is a critical and recurrent task. Among these, sodium diethyl phosphate serves as a vital intermediate and a key structural motif in various biologically active molecules. The choice of synthetic route to this compound can have profound implications on yield, purity, scalability, cost, and safety. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for sodium diethyl phosphate, grounded in experimental data and practical insights to empower researchers in making informed decisions for their specific applications.
Executive Summary: A Comparative Overview
The synthesis of sodium diethyl phosphate predominantly proceeds through the formation of its conjugate acid, diethyl hydrogen phosphate, followed by neutralization. The four principal routes to diethyl hydrogen phosphate vary significantly in their starting materials, reaction mechanisms, and overall efficiency. This guide will dissect each approach, offering a comprehensive analysis to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Synthesis Routes Comparison
| Route | Starting Materials | Key Transformation | Typical Yield | Purity & Impurities | Cost | Safety & Green Profile |
| 1. From P(V): Phosphoryl Chloride | Phosphoryl chloride (POCl₃), Ethanol, Triethylamine | Phosphorylation of ethanol | Good to Excellent (up to 93%) | High, but can contain trialkyl phosphate and chlorinated impurities. | Low to Moderate | Hazardous: POCl₃ is highly corrosive and reacts violently with water. Generates HCl and triethylamine hydrochloride waste. Poor atom economy. |
| 2. From P(V): Diethyl Chlorophosphate | Diethyl chlorophosphate, Ethanol, Base | Phosphorylation of ethanol | Good to Excellent | High, generally cleaner than the POCl₃ route. | Moderate to High | Hazardous: Diethyl chlorophosphate is toxic and a cholinesterase inhibitor. Less hazardous than POCl₃. |
| 3. From P(III): Michaelis-Arbuzov Reaction | Triethyl phosphite, Ethyl halide (e.g., ethyl iodide) | C-P bond formation followed by dealkylation | Good to Excellent | High, but can contain unreacted starting materials and diethyl ethylphosphonate byproduct. | Moderate | Less Hazardous: Avoids the use of highly corrosive phosphorus chlorides. Higher atom economy than P(V) routes. Can often be run neat. |
| 4. Hydrolysis of Triethyl Phosphate | Triethyl phosphate, Water (acid or base catalyzed) | Hydrolysis of a phosphate triester | Variable, can be slow | Generally clean, but requires careful control to prevent over-hydrolysis. | Moderate | Greenest Option: Utilizes water as a reagent. Triethyl phosphate is considered a green solvent. Avoids hazardous reagents and byproducts. |
Route 1: The Workhorse Method - Synthesis from Phosphoryl Chloride
This approach is a classic and widely used method for preparing dialkyl phosphates due to the low cost and high reactivity of phosphoryl chloride.[1] The reaction proceeds by the sequential substitution of the chlorine atoms in POCl₃ with ethoxy groups, followed by hydrolysis of the remaining P-Cl bond.
Mechanistic Rationale
The reaction is a nucleophilic substitution at the phosphorus center. Ethanol, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A base, typically triethylamine, is required to scavenge the HCl generated in each substitution step, driving the reaction to completion. The reaction is highly exothermic and requires careful temperature control.
Experimental Protocol: Synthesis of Diethyl Hydrogen Phosphate via POCl₃
-
Setup: A dry, four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet.
-
Reagents: The flask is charged with triethylamine (2.1 equivalents) and a suitable solvent like tert-butyl methyl ether. The mixture is cooled to below -5 °C.
-
Ethanol Addition: Ethanol (2.1 equivalents) is added to the cooled mixture.
-
POCl₃ Addition: Phosphoryl chloride (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the temperature is maintained below -5 °C.[2]
-
Reaction: The reaction mixture, a white suspension, is vigorously stirred for several hours at room temperature.
-
Workup: The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Hydrolysis: The crude product, primarily diethyl chlorophosphate, is then carefully hydrolyzed, often by treatment with steam, to yield diethyl hydrogen phosphate.[1]
-
Purification: The product is typically used in the next step without further purification, though vacuum distillation can be employed.
Data & Analysis
-
Yield: Good to excellent, with reported yields of up to 93% for the formation of dialkyl phosphates.[1]
-
Purity & Impurities: The primary impurity is often triethyl phosphate, formed by the reaction of the product with a third equivalent of ethanol.[2] Residual chlorinated species can also be present.
-
Causality of Impurity Formation: The formation of triethyl phosphate is a result of the high reactivity of the intermediate diethyl chlorophosphate towards ethanol. Careful control of stoichiometry and temperature is crucial to minimize this side reaction.
Safety and Environmental Considerations
-
Phosphoryl chloride is highly hazardous. It is corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[3][4][5][6] Its use requires stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.
-
Environmental Impact: The reaction generates a significant amount of triethylamine hydrochloride as a byproduct, which requires proper disposal. The overall atom economy is poor due to the use of a base and the generation of HCl.[7] The hydrolysis of POCl₃ produces phosphoric and hydrochloric acids, which can have an environmental impact if not neutralized.[8]
Route 2: A More Controlled Approach - Synthesis from Diethyl Chlorophosphate
This method offers a more controlled phosphorylation of ethanol compared to the direct use of POCl₃, as one of the reactive sites on the phosphorus is already blocked.
Mechanistic Rationale
Similar to the POCl₃ route, this is a nucleophilic substitution reaction where ethanol attacks the phosphorus atom of diethyl chlorophosphate. A base is used to neutralize the generated HCl.
Experimental Protocol: Synthesis of Diethyl Hydrogen Phosphate via Diethyl Chlorophosphate
-
Setup: A dry round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Reagents: The flask is charged with the alcohol to be phosphorylated (e.g., geraniol, 1.0 equivalent), pyridine (2.5 equivalents) as a base and solvent, and cooled in an ice bath.[9]
-
Reagent Addition: Diethyl chlorophosphate (1.5 equivalents) is added dropwise to the stirred solution.[9]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours. The progress can be monitored by TLC.[9]
-
Workup: The reaction is quenched with an aqueous base (e.g., 1 M NaOH), and the product is extracted with an organic solvent (e.g., ethyl acetate).[9] The organic layer is washed, dried, and concentrated.
-
Purification: The crude diethyl phosphate derivative can be purified by column chromatography.[10]
Data & Analysis
-
Yield: Generally good to excellent.
-
Purity & Impurities: This route typically provides a cleaner product than the POCl₃ method, with fewer byproducts. Potential impurities include unreacted starting materials.[10]
-
Causality of Purity: Starting with a more defined phosphorylating agent (diethyl chlorophosphate) allows for better stoichiometric control, reducing the likelihood of over-ethoxylation to form triethyl phosphate.
Safety and Environmental Considerations
-
Diethyl chlorophosphate is toxic and a cholinesterase inhibitor. [11] While less volatile and reactive with water than POCl₃, it still requires careful handling.
-
Environmental Impact: Similar to the POCl₃ route, this method generates a stoichiometric amount of base hydrochloride salt as waste, leading to poor atom economy.
Route 3: The Classic C-P Bond Formation - The Michaelis-Arbuzov Reaction
While the Michaelis-Arbuzov reaction is primarily known for forming carbon-phosphorus bonds to create phosphonates, a variation can be used to synthesize phosphate esters. A more direct route to diethyl phosphate is the reaction of triethyl phosphite with an ethylating agent that can be subsequently hydrolyzed. However, a more common application in this context is the reaction of triethyl phosphite with an alkyl halide to form a phosphonate, which is analogous to the formation of phosphate esters. For the synthesis of diethyl phosphate, a more direct approach is the reaction of diethyl phosphite with an oxidizing agent. A greener alternative to the classic Michaelis-Arbuzov reaction involves using alcohols instead of alkyl halides.[12]
Mechanistic Rationale
The classical Michaelis-Arbuzov reaction involves the nucleophilic attack of the trivalent phosphorus atom of a phosphite on an alkyl halide, forming a phosphonium salt intermediate. This is followed by dealkylation by the halide ion to yield the pentavalent phosphonate.[5]
Experimental Protocol: Synthesis of a Diethyl Phosphonate (Analogous to Diethyl Phosphate Synthesis)
-
Setup: A dry round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: The flask is charged with the alkyl halide (1.0 equivalent) and an excess of triethyl phosphite (1.5-2.0 equivalents), which can also serve as the solvent.[8]
-
Reaction: The mixture is heated to reflux (typically 120-160 °C) under an inert atmosphere for several hours.[8]
-
Workup: After cooling, the excess triethyl phosphite and the ethyl halide byproduct are removed by vacuum distillation.[8]
-
Purification: The crude product is purified by vacuum distillation or column chromatography.[8]
Data & Analysis
-
Yield: Typically good to excellent.
-
Purity & Impurities: Common impurities include unreacted starting materials and the byproduct diethyl ethylphosphonate, formed from the reaction of the ethyl bromide byproduct with triethyl phosphite.[13]
-
Causality of Byproduct Formation: The formation of the ethylphosphonate byproduct is a known side reaction in Michaelis-Arbuzov reactions involving triethyl phosphite.
Safety and Environmental Considerations
-
Safety Profile: This route avoids the use of highly corrosive and water-reactive phosphorus chlorides. Triethyl phosphite and ethyl halides are flammable and have their own toxicities, but are generally considered less hazardous than POCl₃.
-
Green Chemistry: The atom economy of the Michaelis-Arbuzov reaction is generally good, as most atoms from the reactants are incorporated into the product and a volatile byproduct.[14] Microwave-assisted and solvent-free versions of this reaction have been developed, further enhancing its green credentials.[15] The use of alcohols instead of alkyl halides represents a significant green improvement.[12]
Route 4: The Green Alternative - Hydrolysis of Triethyl Phosphate
This method is conceptually the simplest, involving the hydrolysis of the readily available triethyl phosphate to diethyl hydrogen phosphate.
Mechanistic Rationale
The hydrolysis of triethyl phosphate can be catalyzed by either acid or base. The reaction involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of a P-O-Et bond. The reaction kinetics can be slow, especially in neutral conditions.[2][11][16][17]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Triethyl Phosphate
-
Setup: A solution of triethyl phosphate in water is prepared in a sealed ampoule or a pressure vessel.
-
Catalyst: A strong acid, such as perchloric acid or sulfuric acid, is added to catalyze the reaction.
-
Reaction: The mixture is heated (e.g., 101 °C) for an extended period (e.g., 46 hours).
-
Workup: The reaction mixture is cooled and neutralized with a base. The diethyl hydrogen phosphate can then be isolated or converted directly to its sodium salt.
Data & Analysis
-
Yield: The yield is highly dependent on the reaction conditions (temperature, time, catalyst concentration) and achieving complete mono-hydrolysis without significant formation of monoethyl phosphate or phosphoric acid can be challenging.
-
Purity & Impurities: The main impurities are unreacted triethyl phosphate and the over-hydrolysis products, monoethyl phosphate and phosphoric acid.
-
Causality of Impurity Formation: The stepwise hydrolysis of triethyl phosphate means that a mixture of products is often obtained. Controlling the reaction to selectively produce diethyl phosphate requires careful optimization.
Safety and Environmental Considerations
-
Safety Profile: This route is inherently safer than those involving phosphorus chlorides or alkyl halides. Triethyl phosphate has low toxicity.[18]
-
Green Chemistry: This is arguably the greenest route. It uses water as a reagent and triethyl phosphate itself is considered a green solvent.[18] The main waste product is ethanol, which is environmentally benign. The atom economy is excellent.
The Final Step: Neutralization to Sodium Diethyl Phosphate
All the above routes yield diethyl hydrogen phosphate, which must be neutralized to obtain the final sodium salt.
Experimental Protocol: Neutralization
-
Setup: The crude or purified diethyl hydrogen phosphate is dissolved in a suitable solvent, such as ethanol or water.
-
Base Addition: A solution of sodium hydroxide[19] or sodium ethoxide[20][21][22] is added dropwise with stirring until the pH of the solution reaches approximately 7.5.[19]
-
Isolation: The solvent is removed under reduced pressure to yield the crude sodium diethyl phosphate.
-
Purification: The salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Cost Analysis of Starting Materials
| Starting Material | Approximate Cost (Reagent Grade) | Supplier Example |
| Phosphoryl chloride | ~$50-100 / 100g | Sigma-Aldrich |
| Triethylamine | ~$30-60 / 500mL | Fisher Scientific |
| Diethyl chlorophosphate | ~$60-120 / 25g | Sigma-Aldrich |
| Triethyl phosphite | ~$50-90 / 250mL[23] | ChemicalBook[23] |
| Ethyl iodide | ~$70-130 / 250mL | Alfa Aesar |
| Triethyl phosphate | ~$40-80 / 500mL | TCI |
| Phosphorus Trichloride | ~$100-150 / 1kg (Industrial)[24][25][26] | IndiaMART |
Note: Prices are estimates and can vary significantly based on purity, quantity, and supplier.
From a purely starting material cost perspective, the phosphoryl chloride route appears to be the most economical, especially for large-scale synthesis where industrial-grade phosphorus trichloride can be used as a precursor.[27] However, the costs associated with handling hazardous materials, waste disposal, and more extensive purification may offset these initial savings. The hydrolysis of triethyl phosphate is competitive, especially when considering the reduced safety and environmental costs.
Conclusion and Recommendations
The optimal synthesis route for sodium diethyl phosphate is highly dependent on the specific requirements of the researcher and the intended application.
-
For large-scale, cost-sensitive synthesis where robust safety infrastructure is in place, the phosphoryl chloride route remains a viable, albeit hazardous, option. Its low starting material cost is a significant advantage.
-
For laboratory-scale synthesis where purity and ease of handling are paramount, the diethyl chlorophosphate or Michaelis-Arbuzov routes are preferable. The Michaelis-Arbuzov reaction, particularly its greener variants, offers a good balance of yield, purity, and improved safety and environmental profile.
-
For applications where green chemistry principles are a primary driver, the hydrolysis of triethyl phosphate is the standout choice. While potentially requiring more optimization to maximize yield and purity, its inherent safety and minimal environmental impact make it an attractive option for sustainable chemical synthesis.
Ultimately, the selection of a synthetic route requires a holistic assessment of not only the chemical transformation itself but also the associated safety, environmental, and economic factors. This guide provides the foundational data and expert insights to facilitate this critical decision-making process.
Visualizations
Logical Flow of Synthesis Routes
Caption: Overview of the four main synthetic pathways to sodium diethyl phosphate.
Experimental Workflow for a Typical Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
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A Comparative Analysis of Sodium Diethyl Phosphate as a Non-Toxic Flame Retardant
In the ongoing pursuit of enhanced material safety, the field of flame retardancy is undergoing a significant paradigm shift. Driven by mounting environmental and health concerns, the industry is moving away from traditional halogenated flame retardants towards safer, more sustainable alternatives.[1][2][3] Among the promising candidates in the halogen-free category, phosphorus-based compounds have garnered considerable attention for their efficacy and favorable toxicological profiles.[4][5][6] This guide provides an in-depth validation of Sodium Diethyl Phosphate (SEDP) and its derivatives, offering a comparative analysis against other non-toxic flame retardants, supported by established experimental methodologies.
The Rise of Halogen-Free Flame Retardants
For decades, halogenated compounds, particularly those containing bromine and chlorine, were the industry standard for imparting fire resistance to polymers.[1] However, their significant drawbacks, including the release of toxic and corrosive gases like dioxins and hydrogen halides during combustion, have necessitated a transition to safer technologies.[1][3] Non-halogenated flame retardants, which operate through mechanisms like char formation or the release of water to cool the combustion process, represent a more environmentally benign approach to fire safety.[7]
Sodium Diethyl Phosphate: A Profile
Sodium Diethylphosphinate (a related compound with a similar name, often used in flame retardancy and for which SEDP can be a precursor) is an organophosphorus compound with the chemical formula C4H10NaO2P.[8] It is a water-soluble, white crystalline solid that serves as a versatile precursor in chemical synthesis, most notably in the production of other flame retardants like aluminum diethylphosphinate.[8]
Mechanism of Action: The Dual Role of Phosphorus
Phosphorus-based flame retardants are effective due to their ability to disrupt the combustion cycle in both the condensed (solid) and gas phases.[4][9]
-
Condensed-Phase Action: Upon heating, phosphorus compounds decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix to form a stable, carbonaceous char layer.[10][11] This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and reducing the release of flammable volatile gases.[11]
-
Gas-Phase Action: Some phosphorus compounds can volatilize during pyrolysis and release phosphorus-containing radicals (such as PO•) into the flame.[9][11] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[11][12] This "flame inhibition" effect cools the flame and reduces its intensity.[9]
Caption: Dual-action mechanism of phosphorus flame retardants.
Toxicity Profile: A Critical Evaluation
While marketed as "non-toxic," a nuanced understanding of the toxicology of sodium diethyl phosphate and its metabolites is essential. Research indicates that sodium diethylphosphinate has low acute toxicity and is not classified as a hazardous substance.[8] However, its metabolite, diethyl phosphate (DEP), is also a common metabolite of organophosphate pesticides.[13][14] Studies on DEP have shown potential for endocrine disruption, specifically affecting thyroid hormones in animal models with chronic exposure.[14][15] Therefore, while SEDP itself presents a significant improvement over halogenated retardants, further research into its long-term environmental fate and potential for bioaccumulation is warranted.
Comparative Performance Analysis
To validate the efficacy of sodium diethyl phosphate derivatives, it is crucial to compare their performance against other established non-toxic flame retardants. The following table provides a comparative overview.
| Flame Retardant | Type | Primary Mechanism | Typical Loading (%) | Advantages | Disadvantages |
| Aluminum Diethylphosphinate (AlPi) | Organophosphorus (Phosphinate) | Gas & Condensed Phase | 10-25 | High efficiency, good thermal stability.[5] | Can affect mechanical properties. |
| Ammonium Polyphosphate (APP) | Inorganic Phosphorus | Condensed Phase (Intumescent) | 15-30 | Excellent char formation, synergizes well with other retardants.[10] | Water-sensitive, can be difficult to process. |
| Melamine Cyanurate (MC) | Nitrogen-based | Gas Phase (Dilution, Cooling) | 10-30 | Low smoke density, good electrical properties. | Lower efficiency in some polymers, high loading required. |
| Aluminum Hydroxide (ATH) | Metal Hydroxide | Condensed Phase (Endothermic decomposition, water release) | 40-60 | Low cost, smoke suppressant.[16] | Very high loading levels required, degrades mechanical properties.[1] |
| Red Phosphorus | Inorganic Phosphorus | Gas & Condensed Phase | 5-15 | High efficiency at low loading levels.[1] | Handling and safety concerns (flammability, phosphine gas evolution).[1] |
Experimental Validation Protocols
Objective evaluation of flame retardant performance relies on standardized testing methodologies. Below are protocols for key flammability tests used in the industry.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.
Methodology:
-
Sample Preparation: Prepare standardized test specimens of the polymer compound (with and without the flame retardant) according to the dimensions specified in the standard.
-
Conditioning: Condition the specimens for at least 24 hours in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Test Procedure: a. Mount a specimen vertically in the glass chimney of the LOI apparatus. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. Start with an oxygen concentration expected to be below the LOI. c. Ignite the top of the specimen using a pilot flame. d. Observe the burning behavior. The material is considered burning if combustion continues for more than 3 minutes or consumes more than 50 mm of the sample length. e. Incrementally increase the oxygen concentration and repeat the test with new specimens until the critical oxygen concentration for sustained burning is determined.
UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
Methodology:
-
Sample Preparation: Prepare rectangular bar specimens of a specified size.
-
Conditioning: Condition two sets of samples, one at ambient conditions and another in an air-circulating oven for a specified time and temperature.
-
Test Procedure: a. Mount a specimen vertically. b. Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it. c. Record the afterflame time (t1). d. Immediately after the flame extinguishes, reapply the flame for another 10 seconds. e. Record the second afterflame time (t2) and the afterglow time (t3). f. Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the recorded times and dripping behavior, with V-0 being the highest rating (flame extinguishes quickly with no flaming drips).
Caption: Workflow for evaluating flame retardant performance.
Synthesis Protocol: Aluminum Diethylphosphinate from Sodium Diethylphosphinate
This protocol outlines a representative synthesis for converting sodium diethylphosphinate into aluminum diethylphosphinate (AlPi), a highly effective flame retardant.[8]
Objective: To synthesize aluminum diethylphosphinate via a precipitation reaction.
Materials:
-
Sodium Diethylphosphinate (NaDEP)
-
Aluminum Sulfate (or another aluminum salt)
-
Deionized Water
-
Reaction Vessel with Stirrer
-
Filtration Apparatus
-
Drying Oven
Methodology:
-
Dissolution: Prepare an aqueous solution of Sodium Diethylphosphinate (NaDEP) in the reaction vessel.
-
Precipitation: Slowly add an aqueous solution of the aluminum salt to the NaDEP solution while stirring vigorously. The reaction is typically carried out at a controlled pH (e.g., 2-3) and temperature (e.g., 75°C) to ensure complete precipitation of the aluminum diethylphosphinate product.[8]
-
Filtration: Once the reaction is complete, filter the resulting white precipitate from the solution.
-
Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts (e.g., sodium sulfate).
-
Drying: Dry the purified aluminum diethylphosphinate in an oven at an elevated temperature (e.g., 120-150°C) until a constant weight is achieved.
-
Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) to confirm its chemical structure and thermal stability.
Conclusion
Sodium diethyl phosphate and its derivatives, particularly aluminum diethylphosphinate, represent a viable and effective class of non-toxic, halogen-free flame retardants.[8] Their dual-action mechanism, operating in both the condensed and gas phases, provides efficient fire protection at relatively low loading levels compared to mineral-based alternatives.[4][9] While their toxicity profile is vastly superior to legacy halogenated systems, ongoing research should continue to explore the long-term environmental and health impacts of their metabolites. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to objectively evaluate and integrate these advanced materials into safer, next-generation products.
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Navigating the Matrix: A Comparative Guide to Diethyl Phosphate Cleanup in Food Samples
For the Researcher, by a Senior Application Scientist: An In-Depth Technical Guide
In the landscape of food safety analysis, the accurate quantification of pesticide residues is paramount. Diethyl phosphate (DEP), a common metabolite of several organophosphate pesticides, presents a unique analytical challenge due to its polarity and potential for matrix interference. Effective sample cleanup is not merely a procedural step; it is the cornerstone of reliable and reproducible results. This guide provides a comparative analysis of the most prevalent cleanup methodologies for DEP in food samples, offering field-proven insights and experimental data to inform your method development.
The Challenge: Why Cleanup Matters for Diethyl Phosphate
The complexity of food matrices—ranging from fatty meats to carbohydrate-rich grains and pigmented vegetables—poses a significant hurdle in trace residue analysis. Co-extracted matrix components can interfere with the analytical signal of DEP, leading to either suppression or enhancement, ultimately compromising the accuracy of quantification.[1][2][3] The primary goals of a cleanup procedure for DEP are to:
-
Minimize Matrix Effects: Reduce the impact of co-eluting matrix components on the ionization and detection of DEP.[2][3]
-
Enhance Analyte Concentration: Remove bulk interferences to effectively concentrate the target analyte.
-
Protect Analytical Instrumentation: Prevent the accumulation of non-volatile matrix components that can contaminate and degrade the performance of gas chromatography (GC) and liquid chromatography (LC) systems.[4]
This guide will focus on a comparative analysis of two of the most widely adopted cleanup techniques in modern pesticide residue analysis: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) .
At a Glance: QuEChERS vs. Solid-Phase Extraction for DEP Cleanup
| Feature | QuEChERS | Solid-Phase Extraction (SPE) |
| Principle | Dispersive solid-phase extraction (d-SPE) following a salting-out liquid-liquid extraction.[5][6][7] | Adsorption of the analyte onto a solid sorbent, followed by washing of interferences and selective elution of the analyte. |
| Primary Application | Multi-residue analysis in a wide variety of food matrices, particularly fruits and vegetables.[6][8] | Targeted analysis and cleanup of complex matrices like fatty foods, dairy, and beverages. |
| Speed & Throughput | High throughput, with minimal steps and rapid extraction and cleanup times.[9][10] | Generally lower throughput due to the sequential steps of conditioning, loading, washing, and elution.[9] |
| Cost-Effectiveness | Lower cost per sample due to reduced solvent and sorbent consumption.[9][11] | Can be more expensive per sample due to the cost of cartridges and higher solvent volumes.[9] |
| Selectivity | Generally lower selectivity, relying on broad-spectrum sorbents like PSA and C18.[4] | High selectivity achievable through a wide range of available sorbent chemistries tailored to the analyte and matrix. |
| Ease of Use | Simple and straightforward procedure, requiring minimal training.[11] | Requires more methodical development and can be more technique-dependent. |
| Solvent Consumption | Significantly lower solvent usage compared to traditional methods.[9][11] | Can involve larger volumes of various solvents for conditioning, washing, and elution.[9] |
Deep Dive: QuEChERS Methodology for Diethyl Phosphate
The QuEChERS method has revolutionized pesticide residue analysis due to its simplicity and efficiency.[4] It is a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
The "Why" Behind the QuEChERS Workflow
The initial extraction with acetonitrile is a critical choice. Acetonitrile is miscible with water, allowing for efficient extraction of polar analytes like DEP from the aqueous phase of the food sample. The subsequent addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces a phase separation, partitioning the DEP into the acetonitrile layer while many polar interferences remain in the aqueous layer.[6] MgSO₄ also serves to remove excess water from the acetonitrile extract.
The d-SPE cleanup step involves adding a small amount of sorbent material directly to an aliquot of the acetonitrile extract. For DEP analysis in general food matrices, a combination of Primary Secondary Amine (PSA) and C18 is commonly employed.
-
PSA: Effectively removes organic acids, sugars, and some fatty acids.
-
C18: Targets non-polar interferences such as lipids and waxes.
For highly pigmented samples like leafy greens, Graphitized Carbon Black (GCB) can be added to remove chlorophyll and other pigments, although it may also retain some planar pesticides.[11]
Visualizing the QuEChERS Workflow
Caption: The systematic four-step process of Solid-Phase Extraction.
Experimental Protocol: SPE for DEP in a Fatty Food Matrix (e.g., Milk)
This protocol is a representative example and requires optimization and validation.
-
Sample Preparation: To 10 mL of milk, add 20 mL of acetonitrile. Vortex to precipitate proteins. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition an anion-exchange SPE cartridge (e.g., 500 mg, 6 mL PSA) by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acetonitrile supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acetonitrile to remove remaining non-polar and weakly retained interferences.
-
Elution: Elute the DEP from the cartridge with 10 mL of an acidified organic solvent (e.g., 1% formic acid in acetonitrile). The acid neutralizes the charge on the DEP, releasing it from the sorbent.
-
Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by LC-MS/MS.
Performance Data: A Comparative Overview
The following table summarizes typical performance data for QuEChERS and SPE cleanup methods for polar organophosphate pesticides, including metabolites like DEP. It is important to note that these values are illustrative and will vary depending on the specific food matrix, fortification level, and analytical instrumentation used.
| Parameter | QuEChERS | SPE (Anion Exchange) | Reference |
| Recovery (%) | 70-110% | 80-115% | [12][13][14] |
| Repeatability (RSD%) | < 15% | < 10% | [13] |
| LOD (ng/g) | 0.1 - 5 | 0.05 - 2 | [15] |
| LOQ (ng/g) | 0.5 - 15 | 0.1 - 5 | [15] |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration. | Generally reduced compared to QuEChERS, but still present. | [2] |
Note: Recovery and precision can be highly matrix-dependent. For instance, a study on the analysis of O,O-diethyl phosphate in faecal samples reported recoveries in the range of 47-62%. [16]This highlights the importance of method validation for each specific matrix.
Conclusion and Recommendations
The choice between QuEChERS and SPE for the cleanup of diethyl phosphate in food samples is not a matter of one being definitively superior to the other, but rather a decision based on the specific analytical requirements and laboratory workflow.
QuEChERS is the method of choice for:
-
High-throughput screening: When a large number of samples need to be analyzed for a broad range of pesticides. [10]* Routine monitoring: For matrices where matrix effects are well-characterized and can be compensated for.
-
Laboratories with limited resources: Due to its lower cost and simplicity. [9][11] SPE is the preferred method for:
-
Complex and "dirty" matrices: Such as high-fat or highly pigmented foods, where the enhanced selectivity of SPE is necessary to achieve adequate cleanup.
-
Trace-level quantification: When lower limits of detection and quantification are required.
-
Method development and validation: As a more robust cleanup technique to minimize matrix interferences and establish baseline performance.
Ultimately, the most effective approach is to have a thorough understanding of the strengths and limitations of each technique and to validate the chosen method rigorously for each food matrix of interest. By carefully considering the nature of the sample, the analytical objectives, and the available resources, researchers can confidently select and implement a cleanup strategy that ensures the generation of high-quality, defensible data for diethyl phosphate analysis in food.
References
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Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-20. [Link]
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Barghi, M., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Frontiers in Environmental Chemistry. [Link]
-
Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. [Link]
-
Ramos, A. M., et al. (Year not available). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. National Institutes of Health. [Link]
-
Hawach Scientific. (2023). Comparison Between QuEChERS Method and Traditional SPE Method. [Link]
-
Ramos, A. M., et al. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. National Institutes of Health. [Link]
-
Agilent. (2014). SPE and QuEChERS – Method Development. [Link]
-
ResearchGate. (Year not available). Organophosphate Esters and Their Metabolites in Breast Milk from the United States: Breastfeeding Is an Important Exposure Pathway for Infants. [Link]
-
U.S. Food and Drug Administration. (Year not available). Guidance For Industry #208 (VICH GL49R). [Link]
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Anastassiades, M. (2006). The QuEChERS Method –. eurl-pesticides.eu. [Link]
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U.S. Environmental Protection Agency. (Year not available). Detection Limit/Quantitation Limit Summary Table. [Link]
-
Journal of Agroalimentary Processes and Technologies. (Year not available). new approach in pesticide residue analysis methods influenced by food matrix. [Link]
-
Hawach Scientific. (2023). Applications of the QuEChERS Method in the Residue Detection. [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]
-
Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. [Link]
-
Thermo Fisher Scientific. (2015). Food Safety Sample Preparation: QuEChERS Method for Pesticides. YouTube. [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
OUCI. (Year not available). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. [Link]
-
PubMed. (Year not available). Matrix effects during phosphorus determination with quadrupole inductively coupled plasma mass spectrometry. [Link]
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SCIEX. (2023). What is matrix effect and how is it quantified?. [Link]
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JRC Publications Repository. (Year not available). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
-
National Institutes of Health. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. [Link]
-
ACS Publications. (2025). Organophosphorus Flame Retardant, Phthalate, and Alternative Plasticizer Contamination in Novel Plant-Based Food: A Food Safety Investigation. [Link]
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NTK Kemi. (2010). SOLID PHASE EXTRACTION APPLICATIONS MANUAL. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium Diethyl Phosphate
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of sodium diethyl phosphate, a common organophosphate compound. By elucidating the chemical principles underpinning these procedures, we aim to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and effectively.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with sodium diethyl phosphate is crucial. Organophosphate compounds, as a class, are recognized for their neurotoxicity.[1] Although sodium diethyl phosphate itself may not be as acutely toxic as some parent pesticides, it is a metabolite of several organophosphates and warrants careful handling.[1][2]
Key Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin.[3][4] Organophosphates can inhibit acetylcholinesterase, an enzyme critical for nervous system function.[1]
-
Corrosivity: Can cause severe skin burns and eye damage.[3][5][6]
-
Environmental Hazard: Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Discharge into sewer systems or the environment must be avoided.[7]
Personal Protective Equipment (PPE):
A non-negotiable first line of defense, the following PPE must be worn at all times when handling sodium diethyl phosphate:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact and absorption.[4][7] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and corrosive effects.[5][7] |
| Lab Coat | Fire/flame resistant and impervious clothing | To protect skin and personal clothing from contamination.[3][7] |
| Respiratory Protection | Use only in a well-ventilated area. If aerosols or dusts are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of harmful vapors or particulates.[4][7] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of sodium diethyl phosphate is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[7] The preferred method of disposal is through a licensed chemical waste management facility.[7] For laboratories that generate small quantities, a chemical neutralization step prior to collection can enhance safety.
Visualizing the Disposal Pathway
The following diagram outlines the decision-making process and procedural flow for the proper disposal of sodium diethyl phosphate.
Caption: Decision workflow for sodium diethyl phosphate disposal.
Step 1: Chemical Neutralization (for Small Quantities)
For small, manageable quantities of aqueous solutions of sodium diethyl phosphate, chemical neutralization through alkaline hydrolysis can be an effective preliminary step to reduce its hazardous characteristics.[8][9] This process breaks down the organophosphate ester into less toxic components.
Protocol for Alkaline Hydrolysis:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a 1 M Sodium Hydroxide Solution: Carefully prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
Cool the Hydrolysis Solution: Place the NaOH solution in an ice bath to cool. The hydrolysis reaction can be exothermic.
-
Slow Addition of Waste: Slowly and with constant stirring, add the sodium diethyl phosphate waste to the cold NaOH solution. A 1:10 ratio of waste to NaOH solution is recommended.
-
Monitor pH: Ensure the pH of the resulting solution is >12. Use pH paper to verify.
-
Allow Reaction to Proceed: Let the mixture stir at room temperature for at least 24 hours to ensure complete hydrolysis.[8]
-
Final pH Adjustment: After 24 hours, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Aqueous Waste: The neutralized solution from Step 1 should be collected in a clearly labeled, leak-proof container designated for aqueous chemical waste.
-
Solid Waste: Any solid sodium diethyl phosphate should be collected separately in a labeled container for solid chemical waste.
-
Contaminated Materials: All contaminated materials, including gloves, paper towels, and weighing boats, must be collected in a designated container for solid hazardous waste.[7]
Step 3: Proper Labeling
Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.
Labeling Requirements:
| Information | Example |
| Waste Name | "Sodium Diethyl Phosphate, Neutralized Aqueous Waste" or "Sodium Diethyl Phosphate, Solid Waste" |
| Chemical Composition | List all components, including water and any neutralizing agents. |
| Hazard Pictograms | Use GHS pictograms for Corrosive, Health Hazard, and Environmental Hazard. |
| Date of Accumulation | The date the waste was first added to the container. |
| Contact Information | Name and contact number of the responsible researcher or lab. |
Step 4: Secure Temporary Storage
Waste containers must be stored in a designated, secure area while awaiting pickup.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of any potential leaks.
-
Access: The storage area should be clearly marked and have restricted access.
Step 5: Arrange for Licensed Disposal
The final and most critical step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste vendors.
-
Documentation: Complete all necessary waste pickup forms and manifests as required by your institution and local regulations.
-
Controlled Incineration: For non-neutralized or solid waste, controlled incineration with flue gas scrubbing is a common and effective disposal method.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: Step-by-step spill response procedure.
Detailed Spill Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby colleagues.[7]
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[10] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[7]
-
Decontamination: Decontaminate the spill area with a 5% aqueous sodium hydroxide solution or soda ash, followed by a thorough water rinse.[10]
-
Disposal of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's EHS office.
Conclusion: Fostering a Culture of Safety
The proper disposal of sodium diethyl phosphate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from the necessity of PPE to the chemistry of neutralization—researchers can move beyond rote compliance to a deeper, more ingrained culture of safety. This comprehensive approach not only protects individuals and the environment but also upholds the integrity of the scientific enterprise.
References
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Diethylphosphate (DEP). EWG's Human Toxome Project. Retrieved from [Link]
-
Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. American Chemical Society. Retrieved from [Link]
-
Nucleophilic Neutralization of Organophosphates: Lack of Selectivity or Plenty of Versatility? | Request PDF. ResearchGate. Retrieved from [Link]
-
DIETHYL PHOSPHATE | Georganics. Retrieved from [Link]
-
Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382. PubChem. Retrieved from [Link]
-
Diethyl phosphate | C4H11O4P | CID 654. PubChem. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Sodium Diethyl Phosphate
For laboratory professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of sodium diethyl phosphate (CAS 2870-30-6). By moving beyond mere procedural lists to explain the reasoning behind safety protocols, this document aims to be your preferred resource, building a foundation of trust through demonstrated expertise and a commitment to scientific integrity.
Sodium diethyl phosphate is an organophosphorus compound utilized in various chemical applications, including as a surfactant and emulsifying agent.[1] While it is a versatile reagent, a thorough understanding of its properties is crucial for safe handling and disposal. Notably, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), sodium diethyl phosphate (CAS 2870-30-6) does not meet the criteria for hazard classification.[2] It is not assigned a hazard pictogram or signal word.[2] This, however, does not preclude the need for standard laboratory safety practices.
It is critical to distinguish sodium diethyl phosphate from similar-sounding but chemically distinct compounds such as sodium O,O-diethyl dithiophosphate, which carries significant hazards including severe skin and eye damage.[3][4] This guide pertains exclusively to sodium diethyl phosphate with CAS number 2870-30-6.
Core Safety and Handling Protocol
The following is a step-by-step guide for the safe handling of sodium diethyl phosphate in a laboratory setting.
Caption: Workflow for the safe handling of sodium diethyl phosphate.
While sodium diethyl phosphate is not classified as hazardous, the use of standard personal protective equipment is a mandatory best practice in any chemical laboratory to protect against unforeseen reactions and contamination.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact and potential absorption, although the risk is low. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from spills. |
| Respiratory | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.[5] | While not classified as a respiratory irritant, minimizing inhalation of any chemical is a prudent measure. A fume hood is recommended.[5] |
-
Ventilation : Always handle sodium diethyl phosphate in a well-ventilated area, such as a chemical fume hood.[4][6] This minimizes the potential for inhalation of any dust or aerosols.
-
Avoid Contact : Take care to avoid contact with skin and eyes.[6] In case of accidental contact, follow the first-aid measures outlined below.
-
Prevent Dust and Aerosol Formation : Handle the solid form of the chemical carefully to avoid creating dust.[6]
-
Use Appropriate Tools : Use non-sparking tools to prevent ignition, especially given its flash point of 74.9°C.[6][7]
Proper storage is crucial to maintain the integrity of the chemical and ensure safety.
-
Container : Keep the storage container tightly closed to prevent contamination.[6]
-
Location : Store in a cool, dry, and well-ventilated place.[6]
-
Incompatibilities : Store away from strong oxidizing agents.[5] Also, keep it separate from foodstuffs and other incompatible materials.[6]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
The following first-aid guidance is based on general best practices for chemical handling.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation persists, consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
-
Personal Precautions : Wear appropriate personal protective equipment as outlined above.[2]
-
Ventilation : Ensure adequate ventilation in the spill area.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup : For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a container for disposal.
-
Environmental Precautions : Do not let the chemical enter drains.[4]
Disposal Plan
While the Safety Data Sheet for sodium diethyl phosphate (CAS 2870-30-6) does not provide specific disposal instructions, responsible chemical waste management is essential.[2]
-
Consult Regulations : Always consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
-
Licensed Contractor : Dispose of the waste material through a licensed chemical waste disposal contractor.[3]
-
Containerization : Ensure that waste containers are properly labeled with the chemical name and any known hazards.
-
Contaminated Packaging : Contaminated containers should be treated as chemical waste and disposed of according to the same protocols.[4] Do not reuse empty containers for other purposes.
Caption: Chemical waste disposal workflow.
By adhering to these guidelines, researchers can confidently and safely handle sodium diethyl phosphate, ensuring the integrity of their work and the safety of their laboratory environment.
References
-
Flottec. SAFETY DATA SHEET. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
